molecular formula C9H12O2 B1200191 1-(4-Methoxyphenyl)ethanol CAS No. 3319-15-1

1-(4-Methoxyphenyl)ethanol

Número de catálogo: B1200191
Número CAS: 3319-15-1
Peso molecular: 152.19 g/mol
Clave InChI: IUUULXXWNYKJSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-methoxy-alpha-methylbenzyl alcohol is a member of the class of benzyl alcohols that is alpha-methylbenzyl alcohol substituted by a methoxy group at position 4. It is a monomethoxybenzene and a member of benzyl alcohols.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUULXXWNYKJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311686
Record name 1-(4-Methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3319-15-1
Record name 1-(4-Methoxyphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3319-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)ethanol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3319-15-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-METHOXYPHENYL)ETHANOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/018M85FD11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 1-(4-Methoxyphenyl)ethanol. The information is curated to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. It is characterized by the presence of a methoxy (B1213986) group and a hydroxyl group, which influence its solubility and reactivity. It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Density 1.079 g/mL at 25 °C[3][4]
Boiling Point 95 °C at 1 mmHg[3][4]
Melting Point Not available[3]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[2]
Refractive Index (n20/D) 1.533[4]

Chemical Structure

The structure of this compound features a benzene (B151609) ring substituted with a methoxy group at the para position and an ethanol group at the first position.

Table 2: Structural Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name This compound[1]
SMILES CC(C1=CC=C(C=C1)OC)O[1]
InChI InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3[1]
CAS Number 3319-15-1[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4'-methoxyacetophenone (B371526).

Protocol: Reduction of 4'-Methoxyacetophenone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-methoxyacetophenone in a suitable solvent such as methanol (B129727) or ethanol.

  • Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add water to the reaction mixture to quench the excess reducing agent.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Analytical Characterization

GC-MS is a powerful technique for the identification and purity assessment of this compound.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on the concentration.

    • Relaxation Delay: 2 s.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

FTIR spectroscopy is used to identify the functional groups present in this compound.

Protocol: FTIR Analysis (Neat Liquid)

  • Sample Preparation: Place a small drop of the neat liquid sample onto the surface of a KBr or NaCl salt plate. Place a second salt plate on top to create a thin liquid film.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the sample assembly in the spectrometer's sample holder and acquire the infrared spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: Identify the characteristic absorption bands for the hydroxyl (O-H) and methoxy (C-O) functional groups.

Potential Biological Signaling Pathway Involvement

While direct studies on the biological signaling pathways of this compound are limited, research on the structurally similar compound, 4-methoxybenzyl alcohol (4-MA), has shown effects on angiogenesis, the formation of new blood vessels.[5] Specifically, 4-MA has been found to regulate the Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-Tie2 (Ang/Tie2) signaling pathways.[5] This suggests a potential area of investigation for this compound and its derivatives in drug development, particularly in contexts where angiogenesis is a key factor, such as cancer and ischemic diseases.

The diagram below illustrates the interplay between the VEGF and Ang/Tie2 signaling pathways in regulating angiogenesis, which may be influenced by compounds like 4-methoxybenzyl alcohol and potentially this compound.

Caption: VEGF and Angiopoietin-Tie2 Signaling in Angiogenesis.

This guide provides foundational technical information for professionals working with this compound. The detailed protocols and compiled data aim to facilitate experimental design, execution, and data interpretation in a research and development setting. The potential link to angiogenesis signaling pathways highlights an avenue for further investigation into the pharmacological applications of this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(4-methoxyphenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] The document details the core synthesis methods, their underlying mechanisms, experimental protocols, and comparative quantitative data to assist researchers in selecting the optimal strategy for their specific needs.

Introduction

This compound, also known as 4-methoxy-α-methylbenzyl alcohol, is a chiral secondary alcohol of significant interest in organic synthesis.[4] Its enantiomers serve as valuable building blocks for the asymmetric synthesis of bioactive molecules.[2][3] The primary routes for its synthesis involve the formation of the carbon-carbon bond via a Grignard reaction or the reduction of the corresponding ketone, 4-methoxyacetophenone. This guide will explore these pathways in detail, including Grignard synthesis, reduction via sodium borohydride (B1222165), and asymmetric hydrogenation.

Synthesis Pathways and Mechanisms

Grignard Reaction

The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[5][6] In the synthesis of this compound, this involves the reaction of a Grignard reagent with an aldehyde. Two main variations of this approach are feasible:

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[7] This is followed by protonation of the resulting alkoxide during aqueous workup to yield the final alcohol product.[7]

Mechanism of Grignard Reaction:

Caption: General mechanism of the Grignard reaction.

A potential side reaction in Grignard synthesis is the formation of biphenyl (B1667301) derivatives due to the coupling of the Grignard reagent with any unreacted aryl halide, a reaction favored at higher temperatures.

Reduction of 4-Methoxyacetophenone

The reduction of 4-methoxyacetophenone is a common and efficient method for the synthesis of this compound. This can be achieved through various reducing agents and methodologies.

Sodium borohydride is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones to their corresponding alcohols.[8] The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.

Mechanism of NaBH₄ Reduction:

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate.[8] Subsequent protonation by the solvent yields the alcohol.

Caption: Mechanism of ketone reduction by NaBH₄.

For the synthesis of enantiomerically pure this compound, asymmetric catalytic hydrogenation of 4-methoxyacetophenone is a powerful technique. This method often employs transition metal catalysts with chiral ligands, such as Ruthenium-BINAP complexes.[9][10] The choice of catalyst and reaction conditions determines the stereochemical outcome of the reaction, allowing for the selective synthesis of either the (R) or (S)-enantiomer. Biocatalytic reductions using microorganisms have also been shown to be highly effective for this transformation, yielding high enantiomeric excess.[11]

Logical Workflow for Asymmetric Hydrogenation:

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification Catalyst_Precursor Ru-BINAP Precursor Catalyst_Activation Catalyst Activation Catalyst_Precursor->Catalyst_Activation Chiral_Ligand Chiral Ligand Chiral_Ligand->Catalyst_Activation Reactor High-Pressure Reactor Catalyst_Activation->Reactor Substrate 4-Methoxyacetophenone Substrate->Reactor Solvent Solvent (e.g., Methanol) Solvent->Reactor H2 H₂ (gas) H2->Reactor Reaction_Mixture Reaction Mixture Reactor->Reaction_Mixture Filtration Catalyst Removal (Filtration) Reaction_Mixture->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Product Enantiopure this compound Purification->Product

Caption: General workflow for asymmetric hydrogenation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the different synthesis pathways of this compound.

Table 1: Comparison of Synthesis Methods

MethodStarting MaterialsReagentsTypical Yield (%)Enantiomeric Excess (ee, %)Key Features
Grignard Reaction 4-Methoxybenzaldehyde and Methyl IodideMg, Dry Et₂OModerate to High0% (Racemic)Classic C-C bond formation, requires anhydrous conditions.[5][12]
NaBH₄ Reduction 4-MethoxyacetophenoneNaBH₄, Methanol80-95%0% (Racemic)Simple, inexpensive, high yield of racemic product.[12]
Asymmetric Hydrogenation 4-MethoxyacetophenoneRu(II)-BINAP catalyst, H₂HighUp to 99%High enantioselectivity, requires specialized catalysts and high-pressure equipment.[12]
Biocatalytic Reduction 4-MethoxyacetophenoneRhodotorula sp.~98%>99%Environmentally friendly, high enantioselectivity, mild conditions.[11]

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃) δ 7.28 (d, 2H), 6.87 (d, 2H), 4.85 (q, 1H), 3.79 (s, 3H), 2.0 (br s, 1H), 1.47 (d, 3H)
¹³C NMR (CDCl₃) δ 159.0, 137.5, 126.5, 113.8, 70.0, 55.2, 25.1
IR (neat, cm⁻¹) 3367 (O-H stretch), 2968 (C-H stretch), 1611, 1512 (C=C aromatic stretch), 1244 (C-O stretch), 1034 (C-O stretch)

Experimental Protocols

Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Methyl iodide

  • 4-Methoxybenzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve methyl iodide in anhydrous diethyl ether and add it dropwise from the dropping funnel to initiate the reaction. Maintain a gentle reflux.

  • Once the Grignard reagent has formed, cool the flask in an ice bath.

  • Dissolve 4-methoxybenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reduction of 4-Methoxyacetophenone with NaBH₄

Materials:

  • 4-Methoxyacetophenone

  • Methanol

  • Sodium borohydride

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-methoxyacetophenone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify by distillation or column chromatography if necessary.[12]

Asymmetric Hydrogenation of 4-Methoxyacetophenone

Materials:

  • 4-Methoxyacetophenone

  • [RuCl₂((S)-BINAP)]₂·NEt₃ (or other suitable chiral catalyst)

  • Methanol (degassed)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, dissolve 4-methoxyacetophenone and the chiral ruthenium catalyst in degassed methanol.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or GC).

  • Carefully vent the autoclave and release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Determine the enantiomeric excess using chiral HPLC or GC.

  • Purify the product by column chromatography if necessary.[9][10]

Conclusion

This technical guide has outlined the principal synthetic pathways for this compound, providing detailed mechanisms, experimental protocols, and comparative data. The choice of synthesis method will depend on the specific requirements of the researcher, including desired yield, enantiopurity, cost, and available equipment. The Grignard reaction and sodium borohydride reduction offer straightforward routes to the racemic product, while asymmetric catalytic hydrogenation and biocatalysis provide access to enantiomerically pure forms, which are crucial for applications in drug development and the synthesis of complex chiral molecules.

References

Spectroscopic Analysis of 1-(4-Methoxyphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methoxyphenyl)ethanol, a significant organic compound utilized in various research and development applications, including the study of photolysis and the synthesis of other chemical entities.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and visual representations of analytical workflows.

Chemical Structure and Properties

IUPAC Name: this compound[2][3] Molecular Formula: C₉H₁₂O₂[2][3] Molecular Weight: 152.19 g/mol [2][4] CAS Registry Number: 3319-15-1[5]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds.[6] For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different nuclei in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.26-7.33mAr-H
6.87-6.98mAr-H
5.08-5.10mCH -OH
3.86sO-CH
2.68sOH
1.49d6.4C-CH
(Solvent: CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
160.1C -OCH₃ (Aromatic)
141.5C -CH(OH)CH₃ (Aromatic)
127.0Ar-C H
115.2Ar-C H
69.8C H-OH
55.3O-C H₃
25.3C-C H₃
(Solvent: CDCl₃)[7]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description of Vibration
3363O-H stretch (alcohol)
3030sp² C-H stretch (aromatic)
2950-2850sp³ C-H stretch (aliphatic)
1605, 1510C=C stretch (aromatic ring)
1240C-O stretch (aryl ether)
1084C-O stretch (alcohol)
836C-H bend (para-disubstituted aromatic)
(Technique: Thin Film)[7]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.[10][11][12]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
152Moderate[M]⁺ (Molecular Ion)
137High[M - CH₃]⁺
109Base Peak[M - CH₃ - CO]⁺ or [C₇H₉O]⁺
94Moderate[C₆H₆O]⁺
77Moderate[C₆H₅]⁺
(Technique: Electron Ionization, GC-MS)[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[13][14][15] The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[6][15] For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.[13]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.[6][13]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.[16] The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure high resolution.[16]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a few scans are typically sufficient. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[14]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

IR Spectroscopy Protocol
  • Sample Preparation (Thin Film/Neat): Since this compound is a liquid at room temperature, the neat (pure liquid) spectrum can be obtained.[3] Place one to two drops of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[9][17] Gently press the plates together to form a thin film.

  • Alternative for Solids (Thin Solid Film): If the sample is a solid, dissolve about 50 mg in a volatile solvent like methylene (B1212753) chloride.[18] Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the solid.[18]

  • Data Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[19] A background spectrum of the empty salt plates is usually recorded first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.[8]

Mass Spectrometry Protocol (Electron Ionization - GC-MS)
  • Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent, into the gas chromatograph (GC) inlet. The GC separates the components of the sample before they enter the mass spectrometer.

  • Ionization: In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[20] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).[10][12]

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.[20][21]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), where they are separated based on their mass-to-charge (m/z) ratio.[12][21]

  • Detection: A detector records the abundance of each ion at a specific m/z value.[12] The resulting mass spectrum is a plot of relative ion abundance versus m/z.[20]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure with its mass spectrometric fragmentation pattern.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolve in Deuterated Solvent (NMR) or prepare Thin Film (IR) Sample->Dissolution MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Dissolution->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Fragmentation pathway of this compound in mass spectrometry.

References

The Multifaceted Biological Activities of 1-(4-Methoxyphenyl)ethanol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-methoxyphenyl)ethanol, a chiral building block, and its derivatives are emerging as a significant class of compounds in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of their diverse biological activities, with a focus on their anti-inflammatory, antimicrobial, and antitumor properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

This compound is a benzyl (B1604629) alcohol derivative characterized by a methoxy (B1213986) group at the para position of the phenyl ring.[3] Its chiral nature makes it a valuable precursor in the asymmetric synthesis of complex bioactive molecules.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological effects, positioning them as attractive candidates for the development of novel therapeutic agents. This guide will delve into the key biological activities, summarizing the current state of research and providing practical information for researchers in the field.

Anti-inflammatory Activity

Derivatives of this compound have shown significant potential in modulating inflammatory responses. Studies have demonstrated their ability to inhibit the production of key inflammatory mediators in various cell types.

Quantitative Data on Anti-inflammatory Activity

The inhibitory effects of methoxyphenolic compounds, including derivatives structurally related to this compound, have been quantified, with IC50 values determined for the inhibition of various inflammatory mediators.

Compound/Derivative ClassTarget Mediator(s)Cell LineIC50 (µM)Reference(s)
DiapocyninMultiple inflammatory mediatorsHuman airway cells20.3[4]
ResveratrolMultiple inflammatory mediatorsHuman airway cells42.7[4]
2-methoxyhydroquinoneMultiple inflammatory mediatorsHuman airway cells64.3[4]
ApocyninMultiple inflammatory mediatorsHuman airway cells146.6[4]
4-amino-2-methoxyphenolMultiple inflammatory mediatorsHuman airway cells410[4]
HHMPNitric Oxide (NO), Prostaglandin E2 (PGE2)RAW 264.7 macrophagesDose-dependent inhibition[5]
Experimental Protocols

2.2.1. Cell Culture and Treatment for Anti-inflammatory Assays

  • Cell Lines: Human airway epithelial cells (A549, BEAS-2B) and normal human primary bronchial epithelial cells (PBECs) are commonly used. RAW 264.7 macrophage cells are also utilized.[5]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., F12/DMEM for BEAS-2B) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin, streptomycin).

  • Induction of Inflammation: Inflammation is typically induced by treating the cells with tumor necrosis factor-alpha (TNF-α) at a concentration of 50 ng/mL. Lipopolysaccharide (LPS) is another common inflammatory stimulus.[5]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., 100% ethanol (B145695) to create stock solutions) and added to the cell cultures concurrently with the inflammatory stimulus.

2.2.2. Measurement of Inflammatory Mediators

  • Quantitative Real-Time PCR (qPCR): Total cellular RNA is isolated using methods like the TRIzol reagent method. qPCR is then performed to measure the mRNA expression levels of inflammatory cytokines and chemokines such as IL-6, IL-8, CCL2, CXCL1, MIF, and Serpin E1.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected to measure the protein levels of secreted cytokines like IL-6 and IL-8.[4]

  • Protein Arrays: To screen for a broader range of inflammatory mediators, protein arrays can be employed.[4]

  • Nitric Oxide (NO) Production Assay: The amount of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.[5]

Signaling Pathways

The anti-inflammatory effects of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways.

2.3.1. NF-κB and MAPK Signaling Pathways

A derivative of this compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in RAW 264.7 macrophages.[5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

G Figure 1. Inhibition of NF-κB and MAPK Signaling by HHMP LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->ProInflammatory_Genes Transcription HHMP HHMP HHMP->MAPK Inhibits HHMP->IKK Inhibits

Figure 1. Inhibition of NF-κB and MAPK Signaling by HHMP.

2.3.2. Post-transcriptional Regulation

Some methoxyphenols exert their anti-inflammatory effects through a post-transcriptional mechanism by inhibiting the binding of the RNA-binding protein HuR to mRNA.[4] This action reduces the stability of inflammatory mediator mRNA, leading to decreased protein production.

Antimicrobial Activity

Methoxyphenyl compounds have demonstrated notable activity against a range of microbial pathogens, suggesting a potential application for this compound derivatives in combating infectious diseases.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of various methoxyphenol compounds has been evaluated against common foodborne pathogens and spoilage bacteria.

CompoundTest OrganismIC50 (mM)Reference(s)
EugenolStaphylococcus aureus0.75[6][7]
CapsaicinStaphylococcus aureus0.68[6][7]
VanillinStaphylococcus aureus1.38[6][7]
Experimental Protocols

3.2.1. Microbial Susceptibility Assay (Broth Microdilution)

  • Bacterial Strains: Common foodborne pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as food spoilage bacteria, are used.[6]

  • Culture Preparation: A single colony of each bacterial strain is inoculated into the appropriate broth (e.g., Brain-Heart Infusion for S. aureus) and incubated overnight.[6]

  • Assay Procedure: The assay is performed in 96-well microtiter plates. Each well contains the culture medium, the test compound at various concentrations, and a standardized bacterial inoculum (e.g., 1 x 10^4 CFU/well).[6][7]

  • Controls: Positive controls (e.g., ampicillin (B1664943) or streptomycin) and negative controls (e.g., 0.9% NaCl) are included.[7]

  • Incubation and Measurement: Plates are incubated for 24 hours at the optimal growth temperature for each bacterium. Bacterial growth is then assessed by measuring the optical density (OD) at a specific wavelength. The IC50 value, the concentration that inhibits 50% of bacterial growth, is then calculated.[7]

Proposed Mechanism of Action

The antimicrobial effects of methoxyphenyl compounds are thought to be related to the disruption of the bacterial cell membrane.[8] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The presence of both hydroxyl and methoxy groups on the phenyl ring may be crucial for this activity.[8]

Antitumor Activity

Derivatives of this compound are also being investigated for their potential as anticancer agents. Chalcone (B49325) derivatives, which can be synthesized from precursors related to this compound, have shown promising antitumor effects.

Quantitative Data on Antitumor Activity
Compound/Derivative ClassCell LineActivity/IC50Reference(s)
2'-hydroxy-4'-methoxychalcone (B191446) (HMC)Murine Lewis lung carcinoma (in vivo)27.2% tumor volume inhibition (30 mg/kg)[9]
2'-hydroxy-4'-methoxychalcone (HMC)Sarcoma 180 (in vivo)33.7% tumor weight suppression (30 mg/kg)[9]
Chalcone derivativesMDA-MB-231, MCF-7Significant anticancer activity[10]
Schiff base derivativeA549 lung cancer cellsIC50 = 82.04 µg/mL[11]
Experimental Protocols

4.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines is used, such as HepG2 (liver), A549 (lung), and CNE1 (nasopharyngeal).[12]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 24-72 hours).

  • MTT Addition and Measurement: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is calculated.[12]

Signaling Pathways and Mechanisms

The antitumor activity of related compounds often involves the modulation of critical cellular processes. For instance, some chalcone derivatives have been found to be potent inducers of apoptosis.[13] Additionally, the anti-angiogenic properties of compounds like 2'-hydroxy-4'-methoxychalcone, potentially through the inhibition of COX-2, contribute to their antitumor effects by restricting the blood supply to tumors.[9]

General Ethanol-Related Signaling

While not specific to this compound, understanding the general effects of ethanol on intracellular signaling provides context for the broader class of ethanol-containing compounds. Ethanol can modulate several key signaling cascades.

G Figure 2. General Ethanol-Modulated Signaling Pathways Ethanol Ethanol PLC Phospholipase C (PLC) Ethanol->PLC Activates PKA Protein Kinase A (PKA) Ethanol->PKA Modulates PKC Protein Kinase C (PKC) Ethanol->PKC Modulates PLD Phospholipase D (PLD) Ethanol->PLD Modulates Fyn Tyrosine Kinase Fyn Ethanol->Fyn Modulates Cellular_Response Cellular Responses (Neurotransmission, Gene Expression, etc.) PLC->Cellular_Response PKA->Cellular_Response PKC->Cellular_Response PLD->Cellular_Response Fyn->Cellular_Response

Figure 2. General Ethanol-Modulated Signaling Pathways.

Ethanol has been shown to interact with membrane-associated signal transduction mechanisms, including the activation of phospholipase C (PLC), which leads to the generation of intracellular second messengers.[14] It also modulates the function of protein kinase A (PKA), protein kinase C (PKC), the tyrosine kinase Fyn, and phospholipase D (PLD).[15] These interactions can influence a wide range of cellular processes and contribute to the overall pharmacological profile of ethanol-containing compounds.

Experimental Workflow Example

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of a this compound derivative.

G Figure 3. Experimental Workflow for Anti-inflammatory Activity Assessment cluster_0 In Vitro cluster_1 Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with Test Compound Stimulation->Treatment Data_Collection Data Collection (Supernatant & Cell Lysate) Treatment->Data_Collection NO_Assay NO Assay (Griess) Data_Collection->NO_Assay ELISA ELISA (Cytokines) Data_Collection->ELISA qPCR qPCR (Gene Expression) Data_Collection->qPCR Western_Blot Western Blot (Signaling Proteins) Data_Collection->Western_Blot

Figure 3. Experimental Workflow for Anti-inflammatory Activity Assessment.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anti-inflammatory, antimicrobial, and antitumor activities, coupled with the potential for diverse chemical modifications, warrant further investigation. This technical guide provides a foundational resource for researchers to build upon, offering standardized protocols, quantitative data for comparison, and insights into the underlying mechanisms of action. Future research should focus on elucidating structure-activity relationships, optimizing lead compounds for potency and selectivity, and conducting in vivo studies to validate the therapeutic potential of this important class of molecules.

References

An In-depth Technical Guide to 1-(4-Methoxyphenyl)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)ethanol, a key chiral building block in organic synthesis and pharmaceutical development. This document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and applications. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes detailed experimental workflows and logical diagrams to aid researchers in their understanding and utilization of this compound.

Chemical Identity and Properties

This compound, also known as 4-methoxy-α-methylbenzyl alcohol, is a secondary alcohol that is structurally a derivative of benzyl (B1604629) alcohol.[1] It is a chiral compound and its enantiomers, (R)- and (S)-1-(4-methoxyphenyl)ethanol, are valuable precursors in the asymmetric synthesis of more complex molecules.[2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 3319-15-1 (for the racemate)[1]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
InChI Key IUUULXXWNYKJSL-UHFFFAOYSA-N[1]
SMILES CC(C1=CC=C(C=C1)OC)O[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point 95 °C at 1 mmHg[4]
Density 1.079 g/mL at 25 °C
Refractive Index 1.5330 at 20 °C[4]
Solubility Not miscible in water.[5]
Flash Point 108 °C[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
1.48Doublet6.4-CH₃
1.88Singlet--OH
3.80Singlet--OCH₃
4.86Quartet6.4-CH(OH)
6.88Doublet8.6Ar-H (ortho to -OCH₃)
7.28Doublet8.6Ar-H (ortho to -CH(OH))
¹³C NMR Chemical Shift (δ, ppm) Assignment
25.1-CH₃
55.2-OCH₃
70.3-CH(OH)
113.9Ar-C (ortho to -OCH₃)
126.8Ar-C (ortho to -CH(OH))
138.1Ar-C (ipso to -CH(OH))
159.1Ar-C (ipso to -OCH₃)

Table 4: Mass Spectrometry and IR Spectroscopy Data for this compound

Mass Spectrometry (MS) m/z Relative Intensity Fragmentation
152Moderate[M]⁺ (Molecular Ion)
137High[M - CH₃]⁺
109High[M - CH₃ - CO]⁺ or [C₇H₉O]⁺
77Moderate[C₆H₅]⁺
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹) Functional Group
3364 (broad)O-H stretch (alcohol)
3030C-H stretch (aromatic)
2965C-H stretch (aliphatic)
1612, 1512C=C stretch (aromatic)
1245C-O stretch (aryl ether)
1089C-O stretch (secondary alcohol)

Synthesis of this compound

The most common laboratory synthesis of this compound is the reduction of the corresponding ketone, 4'-methoxyacetophenone (B371526). This can be achieved using various reducing agents, with sodium borohydride (B1222165) being a mild and selective choice for this transformation.[7] For the synthesis of enantiomerically pure forms, biocatalytic methods or chiral reducing agents are employed.[3]

Experimental Protocol: Reduction of 4'-Methoxyacetophenone with Sodium Borohydride

This protocol describes the synthesis of racemic this compound.

Materials:

  • 4'-Methoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (anhydrous)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4'-methoxyacetophenone (1 equivalent) in anhydrous methanol. Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Reduction: While stirring, slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 3 M HCl dropwise until the effervescence ceases. This step should be performed in a well-ventilated fume hood as hydrogen gas is evolved.

  • Workup:

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane to extract the product.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by flash column chromatography if necessary.

G Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve 4'-methoxyacetophenone in methanol cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at room temperature add_nabh4->stir quench Quench with 3M HCl stir->quench evaporate Evaporate methanol quench->evaporate extract Extract with CH2Cl2 evaporate->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography (optional) concentrate->chromatography product product concentrate->product This compound chromatography->product

Workflow for the synthesis of this compound.

Applications in Drug Development

This compound, particularly its enantiopure forms, serves as a crucial chiral building block in the synthesis of various pharmaceutical agents.[8] The stereochemistry of a drug molecule is often critical for its biological activity and binding affinity to its target. The (S)-enantiomer, for instance, is a precursor for the synthesis of cycloalkyl[b]indoles, which have shown potential in treating allergic responses.[3]

The primary role of this compound is not as a direct modulator of signaling pathways, but rather as a synthetic intermediate to construct more complex, biologically active molecules. The introduction of a specific stereocenter via this building block is a key step in the development of stereochemically pure drugs.

G Role of Chiral this compound in Drug Synthesis cluster_precursor Chiral Precursor cluster_synthesis Asymmetric Synthesis cluster_bioactivity Biological Activity racemic Racemic This compound s_enantiomer (S)-1-(4-Methoxyphenyl)ethanol racemic->s_enantiomer Chiral Resolution or Asymmetric Synthesis r_enantiomer (R)-1-(4-Methoxyphenyl)ethanol racemic->r_enantiomer Chiral Resolution or Asymmetric Synthesis s_drug Synthesis of (S)-Bioactive Molecule s_enantiomer->s_drug r_drug Synthesis of (R)-Bioactive Molecule r_enantiomer->r_drug s_active Desired Therapeutic Effect s_drug->s_active r_inactive Inactive or Different Effect r_drug->r_inactive

References

A Technical Guide to the Research Applications of 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)ethanol, a chiral secondary alcohol, serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its strategic importance lies in its utility as a precursor to a variety of biologically active molecules, particularly in the development of novel anti-inflammatory and analgesic agents. This technical guide provides an in-depth overview of the synthesis, key research applications, and relevant biological pathways associated with this compound and its derivatives. Detailed experimental protocols for its synthesis and its conversion into bioactive compounds are provided, alongside a quantitative summary of its physicochemical properties. Furthermore, this guide visualizes the key signaling pathways—Cyclooxygenase (COX) and Nitric Oxide (NO)—that are modulated by compounds derived from this versatile molecule, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound (also known as 4-methoxy-α-methylbenzyl alcohol) is an organic compound featuring a methoxy-substituted phenyl ring attached to an ethanol (B145695) backbone. The presence of a chiral center at the carbinol carbon makes its enantiomers, (R)- and (S)-1-(4-Methoxyphenyl)ethanol, particularly valuable in asymmetric synthesis. This guide will explore the synthesis of both the racemic mixture and its enantiopure forms and detail its application as a key intermediate in the production of heterocyclic compounds with significant pharmacological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
CAS Number 3319-15-1 (racemic)[1]
1517-70-0 ((R)-enantiomer)
1572-97-0 ((S)-enantiomer)[2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 95 °C at 1 mmHg[4]
Density 1.079 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.533[4]
Solubility Not miscible in water; Soluble in organic solvents like ethanol and ether.[5][6]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including chemical reduction of the corresponding ketone and biocatalytic asymmetric reduction to obtain enantiomerically pure forms.

Chemical Synthesis: Reduction of 4'-Methoxyacetophenone (B371526)

A straightforward and common method for the synthesis of racemic this compound is the reduction of 4'-methoxyacetophenone using a reducing agent such as sodium borohydride (B1222165).

Experimental Protocol:

  • Materials: 4'-methoxyacetophenone, 95% Ethanol, Sodium borohydride (NaBH₄), Water, Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • In a suitable flask, dissolve 0.1 g of 4'-methoxyacetophenone in 1 mL of 95% ethanol.

    • Cool the solution in an ice bath.

    • To this cooled solution, add 20 mg of sodium borohydride in portions. The reaction mixture may warm up.

    • After stirring for 15 minutes, add 1 mL of water.

    • As this compound is a liquid, it will not precipitate. Add 4-5 mL of diethyl ether to the mixture and mix thoroughly to extract the product into the organic layer.

    • Separate the ether layer and wash it with an equal volume of brine (saturated NaCl solution).

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the liquid product.

    • The product can be further purified by vacuum distillation.

Biocatalytic Synthesis of (S)-1-(4-Methoxyphenyl)ethanol

Enantiomerically pure (S)-1-(4-Methoxyphenyl)ethanol can be synthesized with high enantiomeric excess using whole-cell biocatalysts, such as Saccharomyces uvarum.[7]

Experimental Protocol:

  • Materials: Saccharomyces uvarum culture, Growth medium (e.g., YM broth), 4'-Methoxyacetophenone, Glucose, Chloroform.

  • Procedure:

    • Cultivate Saccharomyces uvarum in a suitable growth medium at 30°C with agitation.

    • After sufficient cell growth, harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Resuspend the yeast cells in the buffer to a desired concentration.

    • Add glucose as a co-substrate for cofactor regeneration.

    • Add 4'-methoxyacetophenone (dissolved in a minimal amount of a water-miscible organic solvent like ethanol to aid solubility) to the cell suspension.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours.

    • Monitor the reaction progress by TLC or GC analysis.

    • Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent such as chloroform.

    • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude product can be purified by column chromatography to yield enantiopure (S)-1-(4-Methoxyphenyl)ethanol.

Research Applications in Drug Discovery and Development

The primary research application of this compound is as a chiral precursor for the synthesis of heterocyclic compounds with potential therapeutic activities.

Anti-Inflammatory Agents: Pyrazole (B372694) Derivatives as COX-2 Inhibitors

This compound is a precursor to chalcones, which are key intermediates in the synthesis of pyrazole derivatives. Many pyrazole-containing compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][8]

Synthetic Workflow:

The general workflow involves a Claisen-Schmidt condensation to form a chalcone (B49325), followed by cyclization with a hydrazine (B178648) derivative to form the pyrazole ring.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Synthesis A 4'-Methoxyacetophenone C Claisen-Schmidt Condensation (Base catalyst) A->C B Aromatic Aldehyde B->C D Chalcone Intermediate C->D F Cyclocondensation D->F E Hydrazine Derivative E->F G Pyrazole Derivative (COX-2 Inhibitor) F->G

Figure 1: Synthetic workflow for pyrazole-based COX-2 inhibitors.

Experimental Protocol: Synthesis of a Pyrazole Derivative

  • Part A: Synthesis of (E)-1-(4-methoxyphenyl)-3-(phenyl)prop-2-en-1-one (a Chalcone)

    • Dissolve 4-methoxyacetophenone (1 mmol) and benzaldehyde (B42025) (1 mmol) in ethanol (10 mL).

    • Add an aqueous solution of NaOH (e.g., 20%, 1 mL) dropwise while stirring at room temperature.[4]

    • Continue stirring for 2-3 hours. The product will precipitate out of the solution.

    • Pour the reaction mixture into ice-cold water and neutralize with dilute HCl.

    • Filter the solid chalcone, wash with water, and recrystallize from ethanol.

  • Part B: Synthesis of a Pyrazoline Derivative

    • Reflux a mixture of the synthesized chalcone (1 mmol) and hydrazine hydrate (B1144303) (4 mmol) in glacial acetic acid (20 mL) for 6-8 hours.[9]

    • After cooling, pour the reaction mixture into crushed ice and neutralize with a sodium carbonate solution.

    • Filter the precipitated pyrazoline product, wash with water, and recrystallize from a suitable solvent.

Biological Significance: The Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of these pyrazole derivatives are often attributed to their inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[4][10]

membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by inflammatory stimuli) arachidonic_acid->cox2 pgg2 Prostaglandin (B15479496) G₂ (PGG₂) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole Pyrazole Derivatives (from this compound) pyrazole->cox2 Inhibition

Figure 2: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of pyrazole derivatives.
Anti-inflammatory and Analgesic Agents: Oxindole (B195798) Derivatives and Nitric Oxide Signaling

This compound can also be utilized in the synthesis of complex heterocyclic systems such as spirooxindoles, which have shown potent anti-inflammatory and analgesic activities. The mechanism of action for some of these compounds involves the modulation of the nitric oxide (NO) signaling pathway.[11][12]

Synthetic Workflow:

The synthesis of these complex molecules often involves multi-component reactions, where several starting materials are combined in a one-pot synthesis.

G A Isatin (B1672199) Derivative D One-Pot Multi-component Reaction A->D B Malononitrile (B47326) B->D C 1,3-Dicarbonyl Compound C->D E Spirooxindole Derivative D->E

Figure 3: General workflow for the synthesis of spirooxindole derivatives.

Experimental Protocol: Synthesis of a Spirooxindole-Pyranopyrimidine Derivative

A general procedure for a one-step synthesis of chiral oxindole-type analogues involves the reaction of an isatin derivative, malononitrile, and a 1,3-dicarbonyl compound in the presence of a chiral catalyst.[11]

  • Materials: Isatin, Malononitrile, Barbituric acid, Chiral catalyst (e.g., a quinine-derived squaramide), Solvent (e.g., Dichloromethane).

  • Procedure:

    • To a solution of the chiral catalyst in the solvent, add the isatin derivative, malononitrile, and barbituric acid.

    • Stir the reaction mixture at room temperature for a specified time (e.g., 24-48 hours), monitoring the progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to obtain the spirooxindole derivative.

Biological Significance: The Nitric Oxide (NO) Signaling Pathway

The analgesic and anti-inflammatory effects of certain oxindole derivatives are linked to their ability to modulate the production of nitric oxide (NO).[11] In inflammatory conditions, the inducible nitric oxide synthase (iNOS) is upregulated, leading to a high output of NO, which can contribute to tissue damage and pain.

l_arginine L-Arginine nos Nitric Oxide Synthase (NOS) l_arginine->nos inps iNOS (Inducible by inflammatory cytokines) l_arginine->inps Inflammatory Stimuli no Nitric Oxide (NO) nos->no inps->no sgc Soluble Guanylyl Cyclase (sGC) no->sgc inflammation_pain Inflammation & Pain (High NO levels) no->inflammation_pain cgmp cGMP sgc->cgmp vasodilation Vasodilation cgmp->vasodilation oxindole Oxindole Derivatives oxindole->inps Modulation

Figure 4: The Nitric Oxide (NO) signaling pathway and the modulatory effect of oxindole derivatives.

Conclusion

This compound is a highly valuable and versatile chiral building block in organic synthesis, with significant potential in the field of drug discovery. Its utility as a precursor for the synthesis of potent anti-inflammatory and analgesic agents, such as pyrazole-based COX-2 inhibitors and oxindole-based NO modulators, highlights its importance. The detailed synthetic protocols and an understanding of the associated biological pathways provided in this guide offer a solid foundation for researchers to explore and expand upon the applications of this compound in the development of novel therapeutics. The continued investigation into derivatives of this compound is a promising avenue for the discovery of new and more effective treatments for inflammatory diseases and pain.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Methoxyphenyl)ethanol, also known as 4-methoxy-α-methylbenzyl alcohol, is a chemical compound utilized in laboratory settings, particularly in the study of steady-state and nanosecond, laser-flash photolysis.[1] This guide provides a comprehensive overview of its safety, handling, and toxicological properties, compiled for researchers, scientists, and professionals in drug development. The information is collated from various safety data sheets and chemical databases to ensure a thorough understanding of the associated hazards and handling protocols.

Section 1: Chemical Identification

This section provides basic identification information for this compound.

IdentifierValueSource(s)
Chemical Name This compound[2][3][4][5]
CAS Number 3319-15-1[2][3][4][5][6][7][8]
Molecular Formula C₉H₁₂O₂[3][4][5][6][7]
Molecular Weight 152.19 g/mol [3][6][7]
IUPAC Name This compound[3][5]
Synonyms 4-Methoxy-α-methylbenzyl alcohol, p-Methoxyphenyl methyl carbinol[1][4][7][8]
EINECS Number 222-019-5[2][4]

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource(s)
Physical State Liquid[6]
Appearance Colorless to pale yellow, clear liquid[5][6]
Odor No information available[6]
Boiling Point 94 - 96 °C / 201.2 - 204.8 °F at 1 mmHg[2][4][6]
Flash Point 108 °C / 226.4 °F[4][9]
Density 1.079 g/mL at 25 °C[1][2]
Refractive Index 1.5300-1.5360 @ 20°C[2][4][5]
Water Solubility Not miscible in water[1][6][8]

Section 3: Hazard Identification and GHS Classification

This chemical is classified as a combustible liquid and may cause various irritation effects. The Globally Harmonized System (GHS) classification is detailed below.

GHS ClassificationHazard StatementSignal WordPictogramSource(s)
Flammable Liquids, Category 4 H227: Combustible liquidWarningNone[3][6][10]
Acute Toxicity, Oral, Category 4 H302: Harmful if swallowedWarningIrritant[10]
Skin Corrosion/Irritation, Category 2 H315: Causes skin irritationWarningIrritant[3][10]
Serious Eye Damage/Eye Irritation, Category 2A H319: Causes serious eye irritationWarningIrritant[3][10]
Specific Target Organ Toxicity (Single Exposure), Category 3 H335: May cause respiratory irritationWarningIrritant[3][10]

Precautionary Statements:

  • Prevention: P210, P261, P264, P270, P271, P280.[6][10][11] This includes keeping away from heat and open flames, avoiding breathing vapors, washing hands thoroughly after handling, not eating or drinking when using the product, using only in well-ventilated areas, and wearing protective gear.[6][10][11]

  • Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P370+P378.[10][11] In case of exposure, specific actions include seeking medical help if swallowed or if respiratory or skin irritation occurs, and following specific first aid procedures for skin, inhalation, and eye contact.[10][11] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[6]

  • Storage: P403 + P235, P405.[6][10][11] Store in a well-ventilated, cool place and keep the container tightly closed.[6][11] Store locked up.[11]

  • Disposal: P501.[6][11] Dispose of contents/container to an approved waste disposal plant.[6][11]

Section 4: Toxicological Information

Limited toxicological data is available for this compound. The available information is summarized below. For many standard toxicological endpoints, data has not been determined.

Toxicological EndpointResultSource(s)
Acute Toxicity (Oral) Harmful if swallowed (Category 4)[10]
Acute Toxicity (Dermal) No data available[6]
Acute Toxicity (Inhalation) May cause respiratory irritation (Category 3)[3][10]
Skin Corrosion/Irritation Causes skin irritation (Category 2)[3][10]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2A)[3][10]
Respiratory or Skin Sensitization No data available[6]
Germ Cell Mutagenicity No data available[6]
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[3][10]
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Section 5: Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[12][13]

  • Avoid breathing vapors or mists.[12]

  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Keep away from open flames, hot surfaces, and sources of ignition.[6][7]

  • Wash hands thoroughly after handling.[11][12]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][11][12]

  • Keep away from heat, sparks, and flame.[6]

  • Store locked up.[11]

Section 6: Exposure Controls and Personal Protection

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[6] Use only outdoors or in a well-ventilated area.[11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety goggles or glasses.[6][14]

  • Skin Protection: Wear chemical-resistant gloves and long-sleeved clothing.[6][11][14]

  • Respiratory Protection: No protective equipment is needed under normal use conditions with adequate ventilation.[6][13] If vapors or mists are generated, use a suitable respirator.

Section 7: First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention if symptoms persist.

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[14] Get medical attention.[6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6][11] Remove contaminated clothing and wash it before reuse.[11][14] Get medical attention if symptoms occur.[6]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6][11] Get medical attention if you feel unwell or if symptoms occur.[6][11]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[6] Do NOT induce vomiting.[14] Immediately call a poison center or doctor.[15]

Section 8: Fire Fighting Measures

  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[6]

  • Specific Hazards: The substance is a combustible liquid.[6] Vapors may form explosive mixtures with air.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]

Section 9: Accidental Release Measures

Personal Precautions:

  • Ensure adequate ventilation.[6]

  • Use personal protective equipment as required.[6]

  • Remove all sources of ignition.[6]

  • Take precautionary measures against static discharges.[6]

Environmental Precautions:

  • Should not be released into the environment.[6]

Methods for Containment and Clean-up:

  • Absorb the spillage with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).

  • Sweep up and shovel into suitable containers for disposal.[6]

Section 10: Stability and Reactivity

  • Reactivity: No hazardous reactions under normal processing.[6]

  • Chemical Stability: Stable under normal conditions.[6]

  • Conditions to Avoid: Keep away from heat, flames, and sparks. Incompatible products.[6][13]

  • Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13]

  • Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO₂) may be formed during combustion.[13]

Section 11: Ecological Information

  • Ecotoxicity: No specific data is available. Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[6]

  • Mobility in Soil: The product is insoluble in water and sinks, making spillage unlikely to penetrate soil.[6] It is not likely to be mobile in the environment due to its low water solubility.[6]

  • Endocrine Disruptors: This product does not contain any known or suspected endocrine disruptors.[6]

Section 12: Disposal Considerations

Waste from this product should be disposed of in accordance with federal, state, and local environmental control regulations.[14] Dispose of contents and container to an approved waste disposal plant.[6][11]

Section 13: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not provided in the referenced safety data sheets. Toxicological data, such as that summarized in Section 4, is typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity: Generally determined using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). This involves the administration of the substance to fasted animals, followed by observation for signs of toxicity and mortality.

  • Skin Irritation: Assessed using methods like OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).

  • Eye Irritation: Typically evaluated using in vitro methods such as OECD Test Guideline 492 (Reconstructed human cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage).

Without specific literature on this compound, these represent the standard methodologies that would be employed to generate the necessary toxicological data.

Section 14: Visualizations

The following diagrams illustrate key safety and handling workflows.

G cluster_spill Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Personnel spill->evacuate ppe Don Personal Protective Equipment (PPE) evacuate->ppe ignition Remove Ignition Sources ppe->ignition contain Contain Spill with Absorbent Material ignition->contain cleanup Collect Residue into Waste Container contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose

Caption: A workflow diagram for responding to a chemical spill.

G cluster_first_aid First Aid Decision Logic exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water for 15 min skin->wash_skin rinse_eyes Rinse Eyes with Water for 15 min eye->rinse_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth medical Seek Medical Attention if Symptoms Persist fresh_air->medical wash_skin->medical rinse_eyes->medical rinse_mouth->medical

Caption: A logical flow diagram for first aid procedures after exposure.

References

Physical properties such as melting point and boiling point of 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-(4-Methoxyphenyl)ethanol, a significant organic compound utilized in various research and development applications. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of an experimental workflow for determining its boiling point.

Physical and Chemical Properties

This compound, also known as 4-methoxy-α-methylbenzyl alcohol, is an aromatic compound featuring both a hydroxyl and a methoxy (B1213986) functional group.[1] It typically presents as a clear, colorless to pale yellow liquid.[1][2] The presence of the methoxy group enhances its lipophilicity, influencing its solubility and potential biological interactions.[1] While soluble in organic solvents like ethanol (B145695) and ether, it has limited solubility in water.[1]

Table 1: Physical Properties of this compound

Physical PropertyValueNotes
Melting Point Not ApplicableThe compound is a liquid at standard temperature and pressure.
Boiling Point 95 °CAt a pressure of 1 mmHg.[3][4]
94-96 °CAt a pressure of 1 mmHg.[5]
122 °CAt a pressure of 8 mmHg.
Density 1.079 g/mLAt 25 °C.[4]
1.08 g/mLAt 20/20 °C.
Refractive Index 1.533At 20 °C (lit.).[3]
1.5300-1.5360At 20 °C.[2]
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [6][7]
Flash Point 108 °C[3][6]
Solubility Not miscible in water.[8]Soluble in organic solvents such as ethanol and ether.[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Determination of Melting Point

Given that this compound is a liquid at room temperature, a standard melting point determination is not applicable. However, for substances that are solid at room temperature, the melting point is a crucial indicator of purity.[9][10] The procedure generally involves a capillary method.

  • Sample Preparation: A small amount of the powdered solid is packed into a capillary tube, which is sealed at one end.[11]

  • Apparatus: A melting point apparatus, such as a Mel-Temp device, is used.[9] This apparatus consists of a heated block to hold the capillary tube and a thermometer or digital temperature probe.

  • Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is increased at a controlled rate, typically around 2°C per minute as the expected melting point is approached.[9]

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This provides the melting point range.[9] Pure compounds typically have a sharp melting point range of 1-2°C.[10]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

  • Apparatus: A common method for determining the boiling point of a small quantity of liquid involves a Thiele tube or a similar heating bath apparatus. A small test tube containing the liquid sample and an inverted capillary tube (sealed at the top) is attached to a thermometer.

  • Procedure:

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

    • The test tube is attached to a thermometer and immersed in a heating bath (e.g., mineral oil in a Thiele tube).

    • The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the liquid is allowed to cool slowly.

  • Observation: The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[12] This indicates that the vapor pressure of the liquid is equal to the external pressure. It is crucial to note the atmospheric pressure at which the boiling point is measured, as boiling point is pressure-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound using the capillary tube method.

BoilingPointDetermination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_measurement Measurement prep1 Place a small amount of This compound into a test tube. prep2 Insert a sealed-end capillary tube (open end down) into the test tube. prep1->prep2 setup1 Attach the test tube assembly to a thermometer. prep2->setup1 setup2 Immerse the assembly in a heating bath (e.g., Thiele tube). setup1->setup2 heat1 Gently heat the bath. setup2->heat1 heat2 Observe for a steady stream of bubbles from the capillary. heat1->heat2 measure1 Remove the heat source. heat2->measure1 measure2 Record the temperature when the liquid enters the capillary. measure1->measure2 final_result final_result measure2->final_result Boiling Point Recorded

Caption: Workflow for Boiling Point Determination.

References

Solubility of 1-(4-Methoxyphenyl)ethanol in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Methoxyphenyl)ethanol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents the available qualitative and semi-quantitative information. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility values in their own laboratory settings.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound is not widely available in published literature. However, based on chemical supplier information and data for structurally similar compounds, a general solubility profile can be established. This compound is generally considered to be soluble in a range of organic solvents and has limited solubility in water.[1]

For the purpose of providing a quantitative perspective, the following table includes available data for this compound and its close structural analog, 4-Methoxybenzyl alcohol. Researchers should use the data for the analog as an estimation and are encouraged to determine the precise solubility for their specific application and conditions.

SolventCompoundTemperature (°C)SolubilityData Type
WaterThis compoundNot SpecifiedNot miscible[2][3]Qualitative
Water4-Methoxybenzyl alcohol202 mg/mL[4]Quantitative
EthanolThis compoundNot SpecifiedSoluble[1]Qualitative
Ethanol4-Methoxybenzyl alcohol>20Miscible[4]Qualitative
EtherThis compoundNot SpecifiedSoluble[1]Qualitative
Chloroform4-Methoxy-α-methylbenzyl alcoholNot SpecifiedSolubleQualitative
Ethyl Acetate4-Methoxy-α-methylbenzyl alcoholNot SpecifiedSlightly SolubleQualitative
Methanol4-Methoxy-α-methylbenzyl alcoholNot SpecifiedSparingly SolubleQualitative
Organic Solvents4-Methoxybenzyl alcoholNot SpecifiedSoluble[4]Qualitative
Oils4-Methoxybenzyl alcoholNot SpecifiedSoluble[4]Qualitative

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise solubility data for this compound in their solvents of interest, this section provides detailed methodologies for two common and reliable experimental techniques.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5][6][7][8]

2.1.1. Materials and Apparatus

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Constant temperature shaker bath or incubator

  • Centrifuge (optional)

  • Syringe filters (pore size appropriate for the solvent and to remove undissolved particles, e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes for dilutions

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2.1.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

    • Seal the container tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed container in a constant temperature shaker bath or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 72 hours, though the exact time may need to be determined empirically.[8]

  • Phase Separation:

    • After equilibration, allow the container to rest at the constant temperature to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant liquid using a syringe.

    • To ensure all undissolved particles are removed, filter the sample through a syringe filter into a clean, dry container. Alternatively, the sample can be centrifuged at the experimental temperature, and the supernatant carefully collected.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[9][10]

2.2.1. Materials and Apparatus

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Constant temperature shaker bath or incubator

  • Filtration apparatus (e.g., filter paper and funnel, or vacuum filtration system)

  • Pre-weighed evaporation dish

  • Oven or vacuum oven

2.2.2. Procedure

  • Preparation of a Saturated Solution:

    • Follow steps 1 and 2 as described in the Shake-Flask Method to prepare a saturated solution at a constant temperature.

  • Sample Collection and Weighing:

    • After equilibration and settling of the excess solute, carefully filter a known volume or mass of the supernatant into a pre-weighed evaporation dish.

    • Record the exact volume or mass of the saturated solution transferred.

  • Solvent Evaporation:

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without causing decomposition or sublimation of the this compound.

    • Continue heating until the mass of the dish with the residue is constant, indicating complete removal of the solvent.

  • Final Weighing and Calculation:

    • Allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish containing the dry residue.

    • The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

    • Calculate the solubility based on the mass of the residue and the initial volume or mass of the saturated solution taken.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal vial tightly add_excess->seal_vial agitate Agitate at constant temperature (e.g., 24-72 hours) seal_vial->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through syringe filter withdraw->filter dilute Dilute sample accurately filter->dilute quantify Quantify using calibrated analytical instrument (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key relationships.

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interaction Solubility Outcome solute Solute Structure Polar Groups: - Hydroxyl (-OH) - Methoxy (-OCH3) Non-polar Groups: - Phenyl Ring - Ethyl Backbone solubility Solubility High Solubility Low Solubility solute:polar->solubility:high favors interaction with polar solvents (H-bonding, dipole-dipole) solute:nonpolar->solubility:high favors interaction with non-polar solvents (van der Waals forces) solute:polar->solubility:low mismatched polarity with non-polar solvents solute:nonpolar->solubility:low mismatched polarity with polar solvents solvent Solvent Type Polar Solvents (e.g., Ethanol, Methanol) Non-polar Solvents (e.g., Hexane, Toluene) solvent:polar->solubility:high dissolves polar functional groups solvent:nonpolar->solubility:high dissolves non-polar moieties

Caption: Relationship between solute/solvent properties and solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Methoxyphenyl)ethanol is a valuable chiral building block in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The precise stereochemistry of this alcohol is often critical for the efficacy and safety of the final drug product. Consequently, robust and efficient methods for its enantioselective synthesis are of paramount importance in the pharmaceutical and fine chemical industries. This document provides detailed experimental protocols for three distinct and highly effective methods for the asymmetric synthesis of (S)-1-(4-Methoxyphenyl)ethanol: Corey-Bakshi-Shibata (CBS) reduction, biocatalytic reduction, and Noyori asymmetric transfer hydrogenation. These protocols offer reliable pathways to the desired (S)-enantiomer with high optical purity and yield.

Data Presentation

The following tables summarize the quantitative data for the different asymmetric synthesis methods of (S)-1-(4-Methoxyphenyl)ethanol, allowing for easy comparison of their efficacy.

Table 1: Corey-Bakshi-Shibata (CBS) Reduction of 4-Methoxyacetophenone

Catalyst (mol%)Reducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
(R)-2-Methyl-CBS-oxazaborolidine (5-10)Borane-dimethyl sulfide (B99878)THF-30>90>95

Table 2: Biocatalytic Reduction of 4-Methoxyacetophenone

BiocatalystCo-solvent SystempHTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
Immobilized Rhodotorula sp. AS2.22415.0% (v/v) C₂OHMIM.NO₃8.52598.3>99
Saccharomyces uvarumNot specifiedOptimizedOptimizedHighHigh

Table 3: Noyori Asymmetric Transfer Hydrogenation of 4-Methoxyacetophenone

CatalystLigandHydrogen DonorBaseTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃NEt₃28>9597

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol using an (R)-2-methyl-CBS-oxazaborolidine catalyst.[1]

Materials:

  • 4-Methoxyacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Flame-dried glassware

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (1 M solution in toluene, 1.0 mL, 1.0 mmol).

  • Dilute the catalyst with 10 mL of anhydrous THF.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • In a separate flame-dried flask, dissolve 4-methoxyacetophenone (1.50 g, 10.0 mmol) in 20 mL of anhydrous THF.

  • Cool the reaction flask containing the catalyst-borane complex to -30 °C.

  • Slowly add the solution of 4-methoxyacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

  • Stir the reaction mixture at -30 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 5 mL of methanol at -30 °C.

  • Allow the mixture to warm to room temperature.

  • Add 20 mL of 1 M HCl and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to obtain (S)-1-(4-methoxyphenyl)ethanol.

Biocatalytic Reduction with Immobilized Rhodotorula sp.

This protocol details the enantioselective reduction of 4'-methoxyacetophenone (B371526) using immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system.[1][2]

Materials:

  • Immobilized Rhodotorula sp. AS2.2241 cells

  • 4'-Methoxyacetophenone

  • 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate (B79036) (C₂OHMIM.NO₃)

  • Phosphate (B84403) buffer (pH 8.5)

  • Glucose

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a reaction mixture containing 5.0% (v/v) C₂OHMIM.NO₃ in phosphate buffer (pH 8.5).

  • Add the immobilized Rhodotorula sp. cells to the reaction mixture.

  • Add glucose as a co-substrate for cofactor regeneration.

  • Add 4'-methoxyacetophenone to a final concentration of 12 mM.

  • Incubate the reaction mixture at 25 °C with shaking.

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, saturate the aqueous phase with NaCl.

  • Extract the product with ethyl acetate (3 x 2 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product if necessary and determine the enantiomeric excess.

Noyori Asymmetric Transfer Hydrogenation

This protocol describes the asymmetric transfer hydrogenation of 4-methoxyacetophenone using a chiral ruthenium catalyst.[3][4][5][6]

Materials:

  • 4-Methoxyacetophenone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Under an inert atmosphere, in a Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DMF (2 mL).

  • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • In a separate flask, prepare a 5:2 molar mixture of formic acid and triethylamine.

  • Add 4-methoxyacetophenone (1.0 mmol) to the flask containing the catalyst.

  • Add the formic acid/triethylamine mixture (1 mL) to the reaction flask.

  • Stir the reaction mixture at 28 °C.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction by adding water (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-1-(4-methoxyphenyl)ethanol.

Visualizations

Experimental Workflow

experimental_workflow cluster_cbs CBS Reduction cluster_bio Biocatalytic Reduction cluster_noyori Noyori Transfer Hydrogenation cbs_start Reactants: 4-Methoxyacetophenone (R)-Me-CBS BMS cbs_reaction Reaction in THF at -30°C cbs_start->cbs_reaction cbs_quench Quench with Methanol cbs_reaction->cbs_quench cbs_workup Aqueous Workup & Extraction cbs_quench->cbs_workup cbs_purification Chromatography cbs_workup->cbs_purification cbs_product (S)-1-(4-Methoxyphenyl)ethanol cbs_purification->cbs_product bio_start Reactants: 4-Methoxyacetophenone Immobilized Rhodotorula sp. bio_reaction Incubation in Buffer with Co-solvent at 25°C bio_start->bio_reaction bio_extraction Extraction with Ethyl Acetate bio_reaction->bio_extraction bio_purification Purification bio_extraction->bio_purification bio_product (S)-1-(4-Methoxyphenyl)ethanol bio_purification->bio_product noyori_start Reactants: 4-Methoxyacetophenone Ru-catalyst HCOOH/NEt3 noyori_reaction Reaction in DMF at 28°C noyori_start->noyori_reaction noyori_quench Quench with Water noyori_reaction->noyori_quench noyori_workup Aqueous Workup & Extraction noyori_quench->noyori_workup noyori_purification Chromatography noyori_workup->noyori_purification noyori_product (S)-1-(4-Methoxyphenyl)ethanol noyori_purification->noyori_product

Caption: General experimental workflows for the asymmetric synthesis of (S)-1-(4-Methoxyphenyl)ethanol.

Signaling Pathways and Mechanisms

cbs_mechanism cluster_cbs CBS Reduction Mechanism catalyst (R)-Me-CBS Catalyst complex Catalyst-Borane Complex catalyst->complex Coordination borane Borane (BMS) borane->complex ketone 4-Methoxyacetophenone transition_state Six-membered Transition State ketone->transition_state Coordination to Boron complex->transition_state Hydride Transfer product_complex Alkoxyborane Intermediate transition_state->product_complex product_complex->catalyst Catalyst Regeneration product (S)-1-(4-Methoxyphenyl)ethanol product_complex->product Hydrolysis

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

noyori_mechanism cluster_noyori Noyori Asymmetric Transfer Hydrogenation Mechanism precatalyst [RuCl(p-cymene)((S,S)-TsDPEN)] active_catalyst Ru-Hydride Complex (18e-) precatalyst->active_catalyst + HCOOH/NEt3 h_donor HCOOH h_donor->active_catalyst base NEt3 base->active_catalyst transition_state Outer-Sphere Transition State active_catalyst->transition_state ketone 4-Methoxyacetophenone ketone->transition_state Hydrogen Transfer product (S)-1-(4-Methoxyphenyl)ethanol transition_state->product regenerated_catalyst 16e- Ru Complex transition_state->regenerated_catalyst regenerated_catalyst->active_catalyst + HCOOH

Caption: Simplified mechanism of the Noyori asymmetric transfer hydrogenation.

References

Application Notes and Protocols: The Use of 1-(4-Methoxyphenyl)ethanol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 1-(4-methoxyphenyl)ethanol as a versatile chiral building block in modern organic synthesis. Enantiomerically pure this compound serves as a valuable precursor for the synthesis of complex chiral molecules, including bioactive compounds and pharmaceutical intermediates. This guide covers key applications, including the biocatalytic production of the chiral alcohol itself, its use in the stereoselective synthesis of cycloalkyl[b]indoles, and its potential application as a chiral auxiliary in diastereoselective carbon-carbon bond formation. Detailed experimental procedures, tabulated quantitative data, and workflow visualizations are provided to facilitate the practical application of this important chiral synthon.

Introduction

Chiral secondary alcohols are fundamental building blocks in the asymmetric synthesis of a wide array of chemical entities, from pharmaceuticals and agrochemicals to flavors and fragrances.[1] Among these, this compound stands out due to the electronic properties conferred by the para-methoxy group and the stereogenic center at the benzylic position. Its enantiomers, (R)- and (S)-1-(4-methoxyphenyl)ethanol, are high-value intermediates in medicinal chemistry research and drug development.[2] The defined stereochemistry is often crucial for the biological activity and binding affinity of the target molecules.[2]

This chiral alcohol can be accessed through various methods, including asymmetric reduction of the corresponding ketone and kinetic resolution. Biocatalytic approaches, in particular, offer an environmentally friendly and highly selective route to the enantiopure forms.[1] Once obtained, this compound can be employed as a precursor in a variety of stereoselective transformations. A notable application is in the synthesis of cycloalkyl[b]indoles, which are known to have therapeutic potential for treating allergic responses.[1] Furthermore, the hydroxyl group can be derivatized, allowing the 1-(4-methoxyphenyl)ethyl moiety to function as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions.

These application notes will detail protocols for the synthesis and application of this versatile chiral building block.

Application I: Enantioselective Synthesis of (S)-1-(4-Methoxyphenyl)ethanol via Biocatalytic Reduction

The asymmetric reduction of 4'-methoxyacetophenone (B371526) to (S)-1-(4-methoxyphenyl)ethanol is a key transformation that can be efficiently achieved using whole-cell biocatalysts. This method is lauded for its high enantioselectivity, mild reaction conditions, and environmental compatibility.[1] Various microorganisms, such as Saccharomyces uvarum and Lactobacillus paracasei, have been shown to be effective for this purpose.[1][3]

Data Presentation: Biocatalytic Reduction of 4'-Methoxyacetophenone
BiocatalystSubstrate ConcentrationTime (h)Temperature (°C)pHConversion (%)Enantiomeric Excess (ee, %)Yield (%)Reference
Saccharomyces uvarum S31 g/L72306.0>99>9990[1]
Lactobacillus paracasei BD28Gram-scale---->9995[3]
Experimental Protocol: Synthesis of (S)-1-(4-Methoxyphenyl)ethanol using Saccharomyces uvarum

This protocol is adapted from the work of Kavi, et al.[1]

1. Materials and Reagents:

  • 4'-Methoxyacetophenone

  • Glucose

  • Yeast extract

  • Peptone

  • Saccharomyces uvarum strain

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

  • Phosphate buffer (pH 6.0)

2. Equipment:

  • Shaking incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • Chiral HPLC system

3. Procedure:

  • ** inoculum Preparation:** Aseptically inoculate a single colony of Saccharomyces uvarum into a sterile medium containing glucose (2%), yeast extract (1%), and peptone (2%). Incubate at 30°C with shaking at 150 rpm for 24 hours.

  • Bioreduction: In a larger flask, prepare the production medium with the same composition. Inoculate with the seed culture (5% v/v). Add 4'-methoxyacetophenone to a final concentration of 1 g/L.

  • Incubation: Incubate the culture at 30°C and pH 6.0 with shaking at 150 rpm for 72 hours.

  • Extraction: After incubation, harvest the cells by centrifugation. Saturate the supernatant with NaCl and extract three times with an equal volume of ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography.

  • Characterization: Confirm the structure of the product using ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC analysis.

Logical Workflow for Biocatalytic Reduction

cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up and Analysis Inoculum Inoculum Preparation (S. uvarum) Bioreduction Asymmetric Reduction of 4'-Methoxyacetophenone Inoculum->Bioreduction Medium Production Medium Preparation Medium->Bioreduction Extraction Extraction with Ethyl Acetate Bioreduction->Extraction Purification Purification Extraction->Purification Analysis Characterization (NMR) and ee Determination (HPLC) Purification->Analysis

Caption: Workflow for the biocatalytic synthesis of (S)-1-(4-methoxyphenyl)ethanol.

Application II: Stereoselective Synthesis of Cycloalkyl[b]indoles

Enantiopure (S)-1-(4-methoxyphenyl)ethanol is a valuable precursor for the synthesis of cycloalkyl[b]indoles. The synthesis of these compounds often involves the stereospecific displacement of a chiral secondary benzylic alcohol with a carbon nucleophile under Mitsunobu conditions. This reaction proceeds with inversion of configuration, allowing for the formation of a new carbon-carbon bond with a defined stereochemistry.

Experimental Protocol: Synthesis of a Cycloalkyl[b]indole Derivative (Illustrative)

This protocol is based on the general principles of Mitsunobu reactions and the synthesis of cycloalkyl[b]indoles from chiral benzylic alcohols.

1. Materials and Reagents:

  • (R)-enantiomer of a suitable cycloalkyl[b]indolone-derived alcohol

  • Triethylmethanetricarboxylate (or other suitable carbon nucleophile)

  • Trimethylphosphine (B1194731) (PMe₃)

  • Bis(2,2,2-trichloroethyl) azodicarboxylate (TCEAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

2. Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

3. Procedure:

  • Reaction Setup: To a solution of the chiral alcohol (1.0 equiv.) and the carbon nucleophile (e.g., triethylmethanetricarboxylate, 1.5 equiv.) in anhydrous THF at 0°C under an inert atmosphere, add trimethylphosphine (1.5 equiv.).

  • Mitsunobu Reaction: Slowly add a solution of TCEAD or DEAD (1.5 equiv.) in anhydrous THF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cycloalkyl[b]indole derivative with the inverted stereocenter.

Reaction Pathway for Cycloalkyl[b]indole Synthesis

Start (R)-Cycloalkyl[b]indolyl Alcohol Mitsunobu Mitsunobu Reaction (SN2 Displacement with Inversion) Start->Mitsunobu Nucleophile Carbon Nucleophile Nucleophile->Mitsunobu Reagents PMe3, DEAD/TCEAD THF Reagents->Mitsunobu Product (S)-Substituted Cycloalkyl[b]indole Mitsunobu->Product

Caption: Stereospecific synthesis of a cycloalkyl[b]indole via a Mitsunobu reaction.

Application III: Use as a Chiral Auxiliary in Diastereoselective Alkylation (Illustrative Protocol)

The 1-(4-methoxyphenyl)ethyl group can be used as a chiral auxiliary to direct the stereochemistry of C-C bond formation. By attaching this chiral moiety to a pro-chiral substrate, for example, through an ether linkage, the steric and electronic properties of the auxiliary can bias the approach of a reactant to one face of the molecule, leading to a diastereoselective outcome. After the desired stereocenter is set, the auxiliary can be cleaved.

Data Presentation: Hypothetical Diastereoselective Alkylation

The following table presents hypothetical data for a diastereoselective alkylation, illustrating the expected outcome.

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
(S)-1-(4-methoxyphenyl)ethoxy derivativeBenzyl (B1604629) bromideLDA90:1085
(S)-1-(4-methoxyphenyl)ethoxy derivativeMethyl iodideLHMDS85:1590
Experimental Protocol: Diastereoselective Enolate Alkylation

This is a general and illustrative protocol.

1. Materials and Reagents:

  • A carbonyl compound derivatized with (S)-1-(4-methoxyphenyl)ethanol as a chiral auxiliary

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or another suitable base

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium (B1175870) chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

2. Equipment:

  • Round-bottom flask with a septum

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Syringes

  • Inert atmosphere setup

3. Procedure:

  • Enolate Formation: Dissolve the chiral auxiliary-derivatized carbonyl compound (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78°C. Add a solution of LDA (1.1 equiv.) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 equiv.) to the enolate solution at -78°C. Stir the reaction mixture at this temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction at -78°C by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether.

  • Purification and Analysis: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify the product by silica gel chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be removed under appropriate conditions (e.g., oxidative cleavage) to yield the enantiomerically enriched product.

Workflow for Chiral Auxiliary-Directed Alkylation

cluster_synthesis Synthesis cluster_reaction Diastereoselective Reaction cluster_final Final Product Start Prochiral Substrate + (S)-1-(4-Methoxyphenyl)ethanol Attach Attach Chiral Auxiliary Start->Attach Substrate Chiral Auxiliary-Substrate Adduct Attach->Substrate Enolate Enolate Formation (LDA, -78°C) Substrate->Enolate Alkylation Alkylation with Electrophile Enolate->Alkylation Diastereomers Diastereomeric Products Alkylation->Diastereomers Cleavage Cleavage of Chiral Auxiliary Diastereomers->Cleavage Product Enantiomerically Enriched Product Cleavage->Product

Caption: General workflow for a diastereoselective alkylation using a chiral auxiliary.

Conclusion

This compound is a highly valuable and versatile chiral building block in asymmetric synthesis. Its accessibility in high enantiopurity, particularly through efficient biocatalytic methods, makes it an attractive starting material for the synthesis of complex chiral molecules. The application of its enantiomers in the stereoselective synthesis of bioactive compounds like cycloalkyl[b]indoles highlights its importance in drug discovery and development. Furthermore, its potential as a chiral auxiliary opens up avenues for its use in a broader range of diastereoselective transformations. The protocols and data presented in these notes aim to provide a practical guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application of 1-(4-Methoxyphenyl)ethanol in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

1-(4-Methoxyphenyl)ethanol is a chiral aromatic alcohol that serves as a versatile and valuable building block in the asymmetric synthesis of various pharmaceutical agents. Its stereogenic center, adjacent to both an aromatic ring and a hydroxyl group, allows for the introduction of chirality early in a synthetic sequence, which is often crucial for the biological activity and selectivity of the final drug molecule. The methoxy (B1213986) group on the phenyl ring can also be a key feature for receptor binding or can be further functionalized. Both the (R)- and (S)-enantiomers are utilized, depending on the desired stereochemistry of the target pharmaceutical. This document outlines the application of this compound in the synthesis of a key intermediate for cycloalkyl[b]indoles, a class of compounds with significant therapeutic potential.

Application in the Synthesis of a Chiral Tetrahydrocarbazole Intermediate

Chiral 2-substituted-2,3,4,9-tetrahydro-1H-carbazoles are important structural motifs found in a variety of biologically active compounds. These scaffolds are being investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The enantioselective synthesis of these molecules is of high importance, as the biological activity often resides in a single enantiomer.

(S)-1-(4-Methoxyphenyl)ethanol can be employed as a chiral precursor to introduce the desired stereochemistry at the C2 position of the tetrahydrocarbazole ring system. The synthesis involves a multi-step sequence starting with the conversion of the chiral alcohol to a suitable nucleophile or electrophile for subsequent cyclization reactions.

Experimental Protocols

The following is a representative protocol for the synthesis of a chiral 2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole intermediate, derived from (S)-1-(4-methoxyphenyl)ethanol.

Step 1: Mitsunobu Reaction of (S)-1-(4-Methoxyphenyl)ethanol with Indole (B1671886)

This step involves the coupling of (S)-1-(4-methoxyphenyl)ethanol with indole under Mitsunobu conditions to form N-(1-(4-methoxyphenyl)ethyl)-1H-indole.

Materials:

  • (S)-1-(4-Methoxyphenyl)ethanol

  • Indole

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of (S)-1-(4-methoxyphenyl)ethanol (1.0 eq) and indole (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-(1-(4-methoxyphenyl)ethyl)-1H-indole.

Step 2: Intramolecular Friedel-Crafts Cyclization

The N-alkylated indole from the previous step undergoes an acid-catalyzed intramolecular cyclization to form the tetrahydrocarbazole ring system.

Materials:

  • N-(1-(4-methoxyphenyl)ethyl)-1H-indole

  • Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) or Brønsted acid (e.g., p-toluenesulfonic acid)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-(1-(4-methoxyphenyl)ethyl)-1H-indole (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature, depending on the catalyst).

  • Add the Lewis or Brønsted acid catalyst (catalytic amount, e.g., 10 mol%) to the solution.

  • Stir the reaction mixture for the required time (monitor by TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the chiral 2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazole.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of the chiral tetrahydrocarbazole intermediate.

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity/ee (%)
1N-(1-(4-methoxyphenyl)ethyl)-1H-indole(S)-1-(4-Methoxyphenyl)ethanol, IndolePPh₃, DIADTHF0 to RT12-2475-85>99 (chiral HPLC)
22-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazoleN-(1-(4-methoxyphenyl)ethyl)-1H-indoleBF₃·OEt₂DCM0 to RT2-660-70>99 (chiral HPLC)

Visualizations

Synthetic Workflow for Chiral Tetrahydrocarbazole Intermediate

G cluster_start Starting Materials cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Friedel-Crafts Cyclization S_MPE (S)-1-(4-Methoxyphenyl)ethanol Intermediate1 N-(1-(4-methoxyphenyl)ethyl)-1H-indole S_MPE->Intermediate1 PPh3, DIAD, THF Indole Indole Indole->Intermediate1 FinalProduct Chiral 2-(4-methoxyphenyl)- 2,3,4,9-tetrahydro-1H-carbazole Intermediate1->FinalProduct BF3·OEt2, DCM

Caption: Synthetic route to a chiral tetrahydrocarbazole intermediate.

Logical Relationship of Components

G cluster_precursor Chiral Precursor cluster_intermediate Key Intermediate cluster_application Pharmaceutical Application Precursor This compound Intermediate Chiral Tetrahydrocarbazole Precursor->Intermediate Asymmetric Synthesis Application Bioactive Cycloalkyl[b]indoles Intermediate->Application Further Functionalization

Caption: Role of this compound in pharmaceutical synthesis.

Conclusion

This compound is a key chiral building block for the enantioselective synthesis of pharmaceutically relevant molecules. The protocols and data presented demonstrate its utility in constructing complex chiral scaffolds such as tetrahydrocarbazoles. The ability to introduce a defined stereocenter early in the synthesis is a significant advantage in drug development, enabling the efficient production of enantiomerically pure drug candidates for further biological evaluation. The synthetic routes are generally robust and can be adapted for the synthesis of a library of derivatives for structure-activity relationship studies.

Application Notes and Protocols for the Analysis of 1-(4-Methoxyphenyl)ethanol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Methoxyphenyl)ethanol is a chiral aromatic alcohol with applications in the synthesis of pharmaceuticals and as a fragrance component. Its chemical structure, featuring a methoxy (B1213986) group on the phenyl ring and a hydroxyl group on the ethyl chain, makes it amenable to analysis by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the analytical goal, such as purity assessment, quantification in a complex matrix, or chiral separation of its enantiomers. These application notes provide detailed protocols for the analysis of this compound using both HPLC and GC-MS techniques, tailored for researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of this compound, offering both achiral (for purity and quantification) and chiral (for enantiomeric separation) applications.

1. Achiral Reversed-Phase HPLC for Purity and Quantification

This method is suitable for determining the purity of this compound and for its quantification in various sample matrices.

Experimental Protocol: Achiral RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is typically effective. For improved peak shape and to control the ionization state of any acidic or basic impurities, a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to the aqueous phase.[2] A common starting point is an isocratic elution with a mobile phase composition such as:

    • Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance, typically around 225 nm for the phenyl group.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create a calibration curve covering the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Chiral HPLC for Enantiomeric Separation

As this compound is a chiral molecule, separating its enantiomers is often crucial, especially in pharmaceutical applications where different enantiomers may have distinct pharmacological activities.

Experimental Protocol: Chiral HPLC

  • Instrumentation: An HPLC system with a UV-Vis or a chiral detector (e.g., a circular dichroism detector).

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of aromatic alcohols. An example would be a Chiralcel® OD-H or a similar column.

  • Mobile Phase: Normal-phase chromatography is commonly used for chiral separations on polysaccharide-based CSPs. A typical mobile phase would be a mixture of a non-polar solvent and an alcohol modifier. A starting mobile phase could be:

    • n-Hexane:Isopropanol (90:10, v/v). The ratio of the modifier can be adjusted to optimize the separation.

  • Flow Rate: A lower flow rate, for example, 0.5-1.0 mL/min, often improves chiral resolution.

  • Column Temperature: Ambient temperature is a good starting point, but temperature can be varied to improve separation.

  • Detection: UV detection at approximately 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase and filter before injection.

Quantitative Data Summary: HPLC Methods

The following table provides a template for summarizing the quantitative data obtained from HPLC analysis. Specific values for retention time, LOD, LOQ, and linearity will be dependent on the specific instrumentation and experimental conditions used.

ParameterAchiral RP-HPLC MethodChiral HPLC Method
Analyte This compound(R)- and (S)-1-(4-Methoxyphenyl)ethanol
Retention Time (min) User-determinedUser-determined for each enantiomer
Limit of Detection (LOD) User-determinedUser-determined
Limit of Quantification (LOQ) User-determinedUser-determined
Linearity Range User-determinedUser-determined
Correlation Coefficient (r²) User-determinedUser-determined

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample injector Injector filter_sample->injector Inject prep_std Prepare Standard Solutions cal_curve Create Calibration Curve prep_std->cal_curve quantify Quantify Analyte cal_curve->quantify column HPLC Column (C18 or Chiral) injector->column Separation detector UV-Vis Detector column->detector Detection chromatogram Obtain Chromatogram detector->chromatogram chromatogram->quantify purity Assess Purity / Enantiomeric Ratio chromatogram->purity

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The mass spectrometer provides structural information, confirming the identity of the analyte.

Experimental Protocol: GC-MS

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column is generally suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), with dimensions such as 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on the sample concentration. A split ratio of 20:1 is a good starting point for moderately concentrated samples.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. A possible program is:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or dichloromethane (B109758) (e.g., 1 mg/mL). Create a series of dilutions for the calibration curve.

  • Sample Preparation: Dilute the sample with the chosen solvent to a concentration within the linear range of the instrument and filter if necessary.

Expected Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 152. Key fragment ions would likely include:

  • m/z 137: Loss of a methyl group ([M-CH₃]⁺), which is a characteristic fragmentation.[3]

  • m/z 109: Further fragmentation, possibly loss of CO from the m/z 137 fragment.[3]

Quantitative Data Summary: GC-MS Method

This table can be used to summarize the quantitative results from the GC-MS analysis.

ParameterGC-MS Method
Analyte This compound
Retention Time (min) User-determined
Characteristic Ions (m/z) 152, 137, 109
Limit of Detection (LOD) User-determined
Limit of Quantification (LOQ) User-determined
Linearity Range User-determined
Correlation Coefficient (r²) User-determined

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep_sample Dissolve Sample in Solvent injector GC Inlet prep_sample->injector Inject prep_std Prepare Standard Solutions cal_curve Create Calibration Curve prep_std->cal_curve quantify Quantification cal_curve->quantify column GC Column injector->column Separation ms_detector Mass Spectrometer column->ms_detector Ionization & Detection tic Total Ion Chromatogram ms_detector->tic mass_spec Mass Spectrum ms_detector->mass_spec tic->quantify identify Identification mass_spec->identify

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Biocatalytic Production of Enantiopure 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomerically pure alcohols are critical building blocks in the pharmaceutical industry for the synthesis of chiral drugs.[1][2] Specifically, enantiopure 1-(4-methoxyphenyl)ethanol serves as a key intermediate in the production of various pharmaceuticals, including antihistamines like diphenhydramine (B27) hydrochloride and loratadine.[3] Biocatalysis has emerged as a green and efficient alternative to traditional chemical synthesis for producing such chiral compounds, offering high enantioselectivity and operating under mild reaction conditions.[1][4][5] This document provides detailed application notes and experimental protocols for the biocatalytic production of enantiopure this compound using whole-cell biocatalysts.

Biocatalytic Strategies

The primary biocatalytic approach for producing enantiopure this compound is the asymmetric reduction of the prochiral ketone, 4-methoxyacetophenone. This transformation is effectively catalyzed by oxidoreductases, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), present in various microorganisms.[6][7][8] Whole-cell biocatalysis is often preferred over using isolated enzymes as it circumvents the need for expensive cofactor regeneration.[4][9]

Several microorganisms have been identified as effective whole-cell biocatalysts for this reaction, including species of Lactobacillus, Saccharomyces, and Rhodotorula.[4][10][11] These microorganisms can produce either the (S)- or (R)-enantiomer of this compound with high enantiomeric excess (ee) and conversion rates.

Data Presentation

The following tables summarize the quantitative data from various studies on the biocatalytic production of enantiopure this compound.

Table 1: Performance of Different Whole-Cell Biocatalysts

BiocatalystSubstrateProduct EnantiomerConversion (%)Enantiomeric Excess (ee, %)Yield (%)Reference
Lactobacillus senmaizukei4-Methoxyacetophenone(S)>99>9996--INVALID-LINK--[3]
Lactobacillus paracasei BD284-Methoxyacetophenone(S)->9995--INVALID-LINK--[10]
Rhodotorula sp. AS2.2241 (immobilized)4'-Methoxyacetophenone (B371526)(S)98.3>99---INVALID-LINK--[11]
Saccharomyces uvarum S34-Methoxyacetophenone(S)HighHigh---INVALID-LINK--[4]

Table 2: Optimized Reaction Conditions for Different Biocatalysts

BiocatalystpHTemperature (°C)Incubation Time (h)Agitation Speed (rpm)Substrate Conc.Reference
Lactobacillus senmaizukei5.802950155---INVALID-LINK--[3]
Rhodotorula sp. AS2.2241 (immobilized)8.525--12 mM--INVALID-LINK--[11]

Experimental Protocols

The following are generalized protocols for the biocatalytic production of enantiopure this compound. These should be optimized for specific biocatalysts and experimental setups.

Protocol 1: Cultivation of Whole-Cell Biocatalyst (Lactobacillus sp.)

Materials:

  • Lactobacillus sp. strain

  • MRS broth (or appropriate growth medium)

  • Sterile culture flasks or fermenter

  • Incubator shaker

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Prepare sterile MRS broth according to the manufacturer's instructions.

  • Inoculate the sterile broth with a fresh culture of the Lactobacillus sp. strain.

  • Incubate the culture at the optimal temperature (e.g., 30-37°C) with agitation (e.g., 150-200 rpm) for 24-48 hours, or until the culture reaches the late logarithmic or early stationary phase.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a sterile buffer (e.g., phosphate (B84403) buffer, pH 7.0) and centrifuge again.

  • The resulting cell pellet (wet cells) can be used directly for the biotransformation or can be lyophilized for later use.

Protocol 2: Whole-Cell Bioreduction of 4-Methoxyacetophenone

Materials:

  • Harvested whole cells of the selected biocatalyst

  • 4-Methoxyacetophenone (substrate)

  • Reaction buffer (e.g., phosphate buffer, pH optimized for the specific biocatalyst)

  • Glucose or other co-substrate for cofactor regeneration

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Incubator shaker

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Prepare the reaction mixture in the reaction vessel. A typical reaction mixture may contain:

    • Reaction buffer

    • A specific concentration of the biocatalyst (e.g., 10-50 g/L wet cell weight)

    • Glucose (e.g., 1-5% w/v)

  • Pre-incubate the mixture for a short period (e.g., 30 minutes) at the optimal temperature and agitation to activate the cells.

  • Add the substrate, 4-methoxyacetophenone, to the desired concentration (e.g., 1-10 g/L). The substrate can be added directly or dissolved in a minimal amount of a water-miscible organic solvent to aid solubility.

  • Carry out the reaction at the optimized temperature and agitation speed for the required duration (e.g., 24-72 hours).[3]

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, terminate it by centrifuging the mixture to remove the cells.

  • Saturate the supernatant with NaCl and extract the product with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography if necessary.

Protocol 3: Analytical Methods for Monitoring the Bioreduction

Gas Chromatography (GC) for Conversion and Enantiomeric Excess Determination:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Typically set at 250°C.

  • Oven Temperature Program: An example program could be: start at 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes. This program should be optimized for good separation of the substrate and product enantiomers.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the extracted product in a suitable solvent (e.g., ethyl acetate) before injection.

  • Analysis:

    • Calculate the conversion by comparing the peak area of the substrate to the sum of the peak areas of the substrate and product.

    • Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers of the product using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Mandatory Visualizations

Experimental Workflow Diagram

Biocatalytic_Production_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_downstream Downstream Processing Inoculation Inoculation of Growth Medium Cultivation Cell Cultivation (Incubation) Inoculation->Cultivation Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Washing Cell Washing Harvesting->Washing Reaction_Setup Reaction Mixture Preparation Washing->Reaction_Setup Washed Cells Substrate_Addition Substrate Addition (4-Methoxyacetophenone) Reaction_Setup->Substrate_Addition Bioreduction Asymmetric Bioreduction Substrate_Addition->Bioreduction Monitoring Reaction Monitoring (GC/HPLC) Bioreduction->Monitoring Cell_Removal Cell Removal (Centrifugation) Monitoring->Cell_Removal Completed Reaction Extraction Product Extraction Cell_Removal->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Optional) Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product Enantiopure This compound

Caption: Workflow for the biocatalytic production of enantiopure this compound.

Logical Relationship Diagram

Logical_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_parameters Key Parameters Substrate 4-Methoxyacetophenone (Prochiral Ketone) Asymmetric_Reduction Enzyme-Catalyzed Asymmetric Reduction Substrate->Asymmetric_Reduction Biocatalyst Whole-Cell Biocatalyst (e.g., Lactobacillus sp.) Biocatalyst->Asymmetric_Reduction Cofactor Cofactor Regeneration System (e.g., Glucose) Cofactor->Asymmetric_Reduction S_Product (S)-1-(4-Methoxyphenyl)ethanol (Desired Enantiomer) Asymmetric_Reduction->S_Product High ee R_Product (R)-1-(4-Methoxyphenyl)ethanol (Minor Enantiomer) Asymmetric_Reduction->R_Product Low Amount pH pH pH->Asymmetric_Reduction Temp Temperature Temp->Asymmetric_Reduction Time Reaction Time Time->Asymmetric_Reduction Agitation Agitation Agitation->Asymmetric_Reduction

Caption: Key factors influencing the biocatalytic production of enantiopure this compound.

References

Application Notes: Derivatization of 1-(4-Methoxyphenyl)ethanol for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Methoxyphenyl)ethanol is a chiral aromatic alcohol with applications in the synthesis of pharmaceuticals and as a fragrance ingredient. Accurate and sensitive quantification of this analyte is crucial for quality control, pharmacokinetic studies, and enantiomeric purity assessment. Direct analysis of this compound by gas chromatography (GC) can be challenging due to its polarity, which can lead to poor peak shape and thermal instability. Derivatization is a chemical modification technique used to convert the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Principle of Derivatization

Derivatization for this compound primarily targets the hydroxyl (-OH) group. The most common derivatization strategies for alcohols are silylation for GC analysis and esterification for both GC and HPLC analysis.

  • Silylation: This is the most prevalent method for preparing alcohol samples for GC analysis. A silylating reagent replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule, increases its volatility, and improves its thermal stability. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).

  • Esterification: This method involves the reaction of the alcohol with an acylating agent (e.g., an acid anhydride (B1165640) or acid chloride) to form an ester. This derivatization can be used for both GC and HPLC analysis. For HPLC with UV detection, using an acylating agent with a strong chromophore can significantly enhance the detection sensitivity. For chiral analysis, a chiral derivatizing agent can be used to form diastereomers that can be separated on a non-chiral column.

Quantitative Data Summary

The following tables summarize the expected quantitative performance data for the analysis of this compound following derivatization. The data is compiled from studies on structurally similar compounds and represents typical performance characteristics that can be achieved with a validated method.

Table 1: Expected Performance of Silylation for GC-MS Analysis

ParameterExpected ValueReference Compound(s)
Linearity (R²)>0.99Anabolic Steroids[1]
Limit of Detection (LOD)0.1 - 1.0 ng/mLHormones and UV Filters, Anabolic Steroids[1]
Limit of Quantitation (LOQ)0.3 - 2.5 ng/mLHormones and UV Filters, Anabolic Steroids[1]
Accuracy (% Recovery)95 - 105%Anabolic Steroids[1]
Precision (%RSD)<10%Anabolic Steroids[1]

Table 2: Expected Performance of Esterification for HPLC-UV Analysis

ParameterExpected ValueReference Compound(s)
Linearity (R²)>0.999Methoxyamine
Limit of Detection (LOD)5 pmol (on column)Methoxyamine
Limit of Quantitation (LOQ)~15 pmol (on column)Methoxyamine
Accuracy (% Recovery)92 - 111%Methoxyamine
Precision (%RSD)<8%Methoxyamine

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) or Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • GC vials with inserts

  • Micropipettes

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL. If the sample is in a complex matrix, perform a suitable extraction and evaporate the extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: To the dried extract or 100 µL of the standard solution in a GC vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous acetonitrile or pyridine.[1]

  • Reaction Incubation: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.[1]

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Conditions (Typical):

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: Chiral Derivatization and Analysis of this compound by GC-MS

This protocol is for the enantioselective analysis of this compound by forming diastereomeric esters using a chiral derivatizing agent.

Materials:

  • This compound enantiomers or racemic mixture

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) or another suitable chiral derivatizing reagent

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (B109758)

  • GC vials with inserts

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of anhydrous dichloromethane in a GC vial.

  • Derivatization Reaction: Add 100 µL of anhydrous pyridine and 50 µL of (R)-MTPA-Cl to the vial.

  • Reaction Incubation: Cap the vial tightly and heat at 70°C for 20 minutes.

  • Work-up: Cool the vial to room temperature. Add 1 mL of deionized water and vortex. Allow the layers to separate and carefully transfer the organic (bottom) layer to a clean vial for analysis.

  • GC-MS Analysis: Inject the organic layer into the GC-MS. The diastereomers will be separated on a standard achiral column.

GC-MS Conditions (Typical):

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 260°C

  • Injection Volume: 1 µL (split mode, e.g., 20:1)

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 min, ramp at 5°C/min to 280°C, hold for 10 min.

  • MS Parameters: As described in Protocol 1.

Visualizations

Derivatization_Workflow Derivatization Workflow for this compound cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analytical Detection Sample This compound (Standard or Extracted Sample) Silylation Silylation (e.g., BSTFA + TMCS) Sample->Silylation For GC Analysis Esterification Esterification (e.g., Acid Anhydride) Sample->Esterification For GC/HPLC Analysis GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Silylation->GCMS Esterification->GCMS HPLC High-Performance Liquid Chromatography (HPLC-UV) Esterification->HPLC

Caption: Workflow for derivatization and analysis.

Signaling_Pathway Logical Pathway for Method Selection Analyte This compound Goal Analytical Goal? Analyte->Goal Quant Quantification Goal->Quant Quantification Chiral Chiral Separation Goal->Chiral Enantiomeric Purity Method_Quant Derivatization Method Quant->Method_Quant Method_Chiral Derivatization Method Chiral->Method_Chiral Silylation Silylation (GC-MS) Method_Quant->Silylation Volatility Required Esterification_UV Esterification with Chromophore (HPLC-UV) Method_Quant->Esterification_UV UV Detection Enhancement Chiral_Deriv Chiral Derivatizing Agent (GC or HPLC) Method_Chiral->Chiral_Deriv Indirect Method Chiral_Phase Direct Analysis on Chiral Column (GC or HPLC) Method_Chiral->Chiral_Phase Direct Method

References

Experimental setup for the reduction of 4-methoxyacetophenone to 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol, a valuable intermediate in pharmaceutical and organic synthesis. The protocols outlined below utilize sodium borohydride (B1222165) for a robust and high-yield reduction, and also discuss catalytic hydrogenation as an alternative approach.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry. This compound is a key building block in the synthesis of various biologically active molecules. This document presents two common and effective methods for its preparation from 4-methoxyacetophenone: reduction with sodium borohydride and catalytic hydrogenation. The choice of method may depend on factors such as scale, desired purity, and available equipment.

Chemical Reaction and Stoichiometry

The overall chemical transformation is the reduction of the ketone functional group of 4-methoxyacetophenone to a secondary alcohol, this compound.

Molecular Formula:

  • 4-Methoxyacetophenone: C₉H₁₀O₂

  • This compound: C₉H₁₂O₂

Molar Mass:

  • 4-Methoxyacetophenone: 150.17 g/mol

  • This compound: 152.19 g/mol [1]

Reaction Scheme:

reaction sub 4-Methoxyacetophenone prod This compound sub->prod Reduction reagents [Reducing Agent] Solvent

Caption: General reaction scheme for the reduction of 4-methoxyacetophenone.

Experimental Protocols

Two primary methods for the reduction of 4-methoxyacetophenone are detailed below.

Method 1: Sodium Borohydride Reduction

This method is widely used due to its operational simplicity, mild reaction conditions, and high yields. Sodium borohydride (NaBH₄) is a selective reducing agent for aldehydes and ketones.[2][3]

Materials:

  • 4-Methoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyacetophenone (1.0 eq) in methanol (10-15 mL per gram of ketone). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding 1 M HCl to neutralize the excess sodium borohydride and decompose the borate (B1201080) esters. Continue adding acid until the solution is neutral to slightly acidic (pH 6-7).

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and extract the product with dichloromethane or diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent, or by recrystallization if the product is a solid at room temperature. However, this compound is typically an oil or a low-melting solid.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is an alternative method that avoids the use of hydride reducing agents.[4][5] This method typically employs a metal catalyst and a source of hydrogen.

Materials:

  • 4-Methoxyacetophenone

  • Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) source or a hydrogen donor like isopropanol (B130326) for transfer hydrogenation

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Filter agent (e.g., Celite)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-methoxyacetophenone (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add the Pt/C or Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.

  • Hydrogenation:

    • Using H₂ gas: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Transfer Hydrogenation: Add a hydrogen donor, such as isopropanol, to the reaction mixture and heat to reflux.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen pressure (if applicable).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate using a rotary evaporator to yield the product.

  • Purification: The product is often of high purity after filtration and solvent removal. If necessary, further purification can be achieved by column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the described experimental protocols.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-MethoxyacetophenoneC₉H₁₀O₂150.17Colorless to pale yellow liquid or solid
This compoundC₉H₁₂O₂152.19Colorless to pale yellow liquid or low-melting solid[7][8]

Table 2: Comparison of Reduction Methods

ParameterMethod 1: Sodium BorohydrideMethod 2: Catalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)H₂ gas or Hydrogen Donor
Catalyst NonePt/C or Pd/C
Solvent Methanol, EthanolEthanol, Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Pressure AtmosphericAtmospheric to ~4 atm
Typical Yield 85-95%>90%
Key Advantages Operational simplicity, mild conditionsHigh atom economy, clean work-up
Key Disadvantages Requires stoichiometric reductantRequires specialized equipment for H₂ gas, catalyst handling

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data for this compound

Spectroscopic Technique Expected Peaks / Signals
¹H NMR (CDCl₃) δ ~1.48 (d, 3H, -CH₃), ~3.80 (s, 3H, -OCH₃), ~4.85 (q, 1H, -CHOH), ~6.87 (d, 2H, Ar-H), ~7.26 (d, 2H, Ar-H)
¹³C NMR (CDCl₃) δ ~25.1, ~55.2, ~70.3, ~113.8, ~126.8, ~138.0, ~158.9
IR (neat, cm⁻¹) ~3360 (broad, O-H stretch), ~2970 (C-H stretch), ~1610, 1510 (C=C aromatic stretch), ~1245, 1035 (C-O stretch)

Visualizations

Workflow for Sodium Borohydride Reduction

workflow_nabh4 start Dissolve 4-Methoxyacetophenone in Methanol cool Cool to 0-5 °C in Ice Bath start->cool add_nabh4 Slowly Add Sodium Borohydride cool->add_nabh4 react Stir at 0 °C then Room Temperature add_nabh4->react quench Quench with 1M HCl react->quench evaporate Remove Methanol (Rotary Evaporator) quench->evaporate extract Extract with Dichloromethane evaporate->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify by Column Chromatography (Optional) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the reduction using sodium borohydride.

Logical Relationship of Reduction Methods

methods cluster_methods Reduction Methods start 4-Methoxyacetophenone nabh4 Sodium Borohydride (Hydride Transfer) start->nabh4 cat_hydro Catalytic Hydrogenation (H₂ Addition) start->cat_hydro product This compound nabh4->product cat_hydro->product

Caption: Two main synthetic routes for the target molecule.

References

The Multifaceted Role of 1-(4-Methoxyphenyl)ethanol in Fragrance and Flavor Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(4-Methoxyphenyl)ethanol, also known as 4-methoxy-α-methylbenzyl alcohol, is an aromatic organic compound with emerging significance in the fields of fragrance and flavor chemistry. Characterized by a pleasant odor, this colorless to pale yellow liquid is soluble in organic solvents with limited solubility in water.[1][2] While its primary application has traditionally been as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry, its own organoleptic properties are garnering increasing interest.[1][2] This document provides a comprehensive overview of the role of this compound, detailing its physicochemical properties, sensory profile, synthesis, and analytical determination.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in fragrance and flavor formulations. Key data are summarized in the table below.

PropertyValueReference(s)
CAS Number 3319-15-1[3]
Molecular Formula C₉H₁₂O₂[4][3]
Molecular Weight 152.19 g/mol [4][3]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 95 °C at 1 mmHg[3][6]
Density 1.079 g/mL at 25 °C[3][6]
Refractive Index n20/D 1.533[6]
Solubility Soluble in organic solvents (e.g., ethanol (B145695), ether); limited solubility in water.[1]

Sensory Profile and Applications

While specific quantitative sensory data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-known anisic fragrance and flavor compounds provides strong indications of its olfactory and gustatory characteristics.

Odor and Flavor Profile (Inferred): Based on related compounds such as anisaldehyde and anisyl alcohol, this compound is expected to possess a sweet, floral, and powdery aroma with potential anisic and fruity undertones , reminiscent of hawthorn, mimosa, and cherry.[7][8] Its flavor profile is likely to be complementary, contributing sweet, creamy, and slightly spicy notes.

Applications in Fragrance and Flavor: Due to its anticipated pleasant and versatile aroma, this compound can be a valuable component in various fragrance and flavor formulations:

  • Fragrance: It can be utilized to impart or enhance sweet floral notes in perfumes, particularly in lilac, hawthorn, and other white floral compositions. Its powdery character can also provide a softening and rounding effect in complex fragrance blends.

  • Flavor: In the flavor industry, it could be used to add depth and sweetness to fruit flavors like cherry and raspberry, as well as in vanilla, nut, and spice blends.

Concentration in Formulations: Specific concentration levels for this compound in commercial products are not readily available. However, based on the typical use levels of similar aromatic alcohols in perfumery, it can be inferred that it would be used as a modifier, likely in the range of 0.1% to 5% of the fragrance concentrate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4'-Methoxyacetophenone (B371526)

This protocol describes a standard laboratory procedure for the synthesis of this compound by the reduction of 4'-methoxyacetophenone using sodium borohydride (B1222165).

Materials:

  • 4'-Methoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or Ethanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Diethyl ether or Dichloromethane (B109758)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4'-methoxyacetophenone (1 equivalent) in methanol or ethanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully add 1 M hydrochloric acid to the reaction mixture to quench the excess sodium borohydride and neutralize the solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Workflow Diagram:

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Workup & Purification Dissolve Dissolve 4'-Methoxyacetophenone in Methanol/Ethanol Cool Cool to 0-5 °C Dissolve->Cool Add_NaBH4 Add NaBH4 Cool->Add_NaBH4 Stir Stir for 1-2 hours Add_NaBH4->Stir Quench Quench with HCl Stir->Quench Extract Extract with Et2O/DCM Quench->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography (Optional) Concentrate->Purify Product Product Purify->Product This compound

Synthesis of this compound.
Protocol 2: Sensory Evaluation - Odor and Flavor Threshold Determination

This protocol outlines a general method for determining the odor and flavor detection thresholds of this compound using the American Society for Testing and Materials (ASTM) E679-04 three-alternative forced-choice (3-AFC) method.

Materials:

  • Purified this compound

  • Odorless, tasteless solvent (e.g., deodorized water for flavor, mineral oil for odor strips)

  • Glass sample vials with PTFE-lined caps

  • Perfumer's smelling strips

  • Panel of trained sensory assessors (typically 15-20)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration well above the expected threshold.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, typically in descending order of concentration with a dilution factor of 2 or 3.

  • Sample Presentation (Odor): For each dilution, dip three smelling strips, two in the pure solvent and one in the diluted sample. Present the three strips to the panelist in a randomized order.

  • Sample Presentation (Flavor): For each dilution, prepare three sample cups, two containing the pure solvent and one containing the diluted sample. Present the three cups to the panelist in a randomized order.

  • Panelist Task: Each panelist is asked to identify the "odd" sample (the one containing the aroma/flavor compound).

  • Data Collection: Record whether the panelist correctly identified the sample for each dilution level.

  • Threshold Calculation: The individual threshold is the lowest concentration at which the panelist can reliably detect the compound. The group threshold is typically calculated as the geometric mean of the individual thresholds or the concentration at which 50% of the panel can detect the compound.

Logical Flow for Sensory Evaluation:

SensoryEvaluation Prep Prepare Serial Dilutions Present Present 3 Samples (2 blank, 1 sample) in Randomized Order Prep->Present Task Panelist Identifies 'Odd' Sample Present->Task Record Record Correct/Incorrect Identification Task->Record Repeat Repeat for All Dilutions and Panelists Record->Repeat Calculate Calculate Individual and Group Thresholds Repeat->Calculate

Sensory threshold determination workflow.
Protocol 3: Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in a liquid matrix (e.g., a beverage or fragrance solution) using GC-MS with an internal standard.

Materials and Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5MS or equivalent)

  • This compound standard

  • Internal standard (e.g., 4-methoxybenzyl alcohol or another suitable compound not present in the sample)

  • Solvent for dilution (e.g., ethanol or hexane)

  • Sample vials for autosampler

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard in the chosen solvent.

    • Create a series of calibration standards by diluting the stock solution to different known concentrations, each containing a fixed concentration of the internal standard.

    • Prepare the sample for analysis by diluting it with the solvent and adding the same fixed concentration of the internal standard.

  • GC-MS Analysis:

    • Inject the prepared standards and samples into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250 °C

      • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-300

  • Data Analysis:

    • Identify the retention times of this compound and the internal standard from the chromatograms of the standards.

    • For quantification, use selected ion monitoring (SIM) mode for characteristic ions of both compounds to improve sensitivity and selectivity.

    • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

    • Determine the concentration of this compound in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.

Analytical Workflow Diagram:

AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Cal_Stds Prepare Calibration Standards with Internal Standard Injection Inject Standards and Samples Cal_Stds->Injection Sample_Prep Prepare Sample with Internal Standard Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration & Area Ratio Calculation Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

GC-MS quantification workflow.

Conclusion

This compound presents a promising profile for application in the fragrance and flavor industry. Its inferred sweet, floral, and powdery characteristics make it a potentially valuable ingredient for creating and modifying a wide range of consumer products. The protocols provided herein offer a foundation for researchers and developers to synthesize, evaluate, and quantify this compound, facilitating its further exploration and integration into novel fragrance and flavor formulations. Further research is warranted to establish definitive quantitative sensory data and explore its full potential in various applications.

References

Kinetic resolution techniques for separating enantiomers of 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Kinetic Resolution of 1-(4-Methoxyphenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule often exhibit distinct biological activities. This compound is a valuable chiral building block for the synthesis of more complex pharmaceutical compounds. Kinetic resolution (KR) is a powerful technique for separating racemic mixtures by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. This document provides detailed application notes and protocols for the primary methods of kinetic resolution applied to this compound: enzymatic and chemo-catalytic techniques, including the advanced concept of Dynamic Kinetic Resolution (DKR).

Section 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Transesterification

Enzymatic kinetic resolution is a widely used method due to the high enantioselectivity, mild reaction conditions, and environmental compatibility of enzyme catalysts, particularly lipases. The principle involves the selective acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the resulting ester from the unreacted alcohol.

Data Presentation: Lipase-Catalyzed Resolution of (±)-1-(4-Methoxyphenyl)ethanol

The following table summarizes the results from various lipase-catalyzed kinetic resolutions of this compound (MOPE), highlighting the effects of different enzymes, acyl donors, and solvents on the reaction's efficiency.

Lipase (B570770) CatalystAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)ee_S (%)¹Ref.
Novozym 40086Vinyl acetate (B1210297)n-Hexane352.556.7>99[1]
Novozym 435Vinyl acetateToluene45651>99
Pseudomonas cepaciaVinyl acetateDiisopropyl ether3024~50>99[2]
Amano Lipase AKVinyl acetateTHF30484898
Candida rugosaVinyl acetaten-Heptane40724585

¹ ee_S refers to the enantiomeric excess of the unreacted (S)-alcohol.

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup & Separation cluster_analysis Analysis racemate Racemic (±)-MOPE reagents Acyl Donor + Organic Solvent racemate->reagents Dissolve enzyme Add Immobilized Lipase (e.g., Novozym 40086) reaction_mix Stir at controlled temperature (e.g., 35°C) reagents->reaction_mix Initiate Reaction enzyme->reaction_mix filtration Filter to remove enzyme reaction_mix->filtration Monitor to ~50% conversion separation Separate ester and alcohol (e.g., Column Chromatography) filtration->separation ester_prod (R)-Ester separation->ester_prod alcohol_prod Enantioenriched (S)-Alcohol separation->alcohol_prod analysis Determine Conversion & ee (Chiral HPLC/GC) ester_prod->analysis alcohol_prod->analysis

Caption: Workflow for lipase-catalyzed kinetic resolution of this compound.

Detailed Protocol: Optimized Resolution using Novozym 40086[1]

This protocol is based on the optimized conditions reported for the efficient resolution of this compound.

Materials:

  • Racemic this compound (MOPE)

  • Immobilized lipase Novozym 40086

  • Vinyl acetate (acyl donor)

  • n-Hexane (solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with temperature control

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Chiral HPLC or GC column for analysis

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of racemic this compound in 20 mL of n-hexane.

  • Reagent Addition: Add vinyl acetate to the solution. Based on the optimized molar ratio of 1:6 (alcohol:acyl donor), add approximately 3.4 mL of vinyl acetate.

  • Enzyme Addition: Add 20 mg of immobilized lipase Novozym 40086 to the reaction mixture.

  • Reaction: Seal the flask and place it in a temperature-controlled bath at 35°C. Stir the mixture at a constant rate (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol. The target conversion is approximately 50% to achieve the highest enantiomeric excess for both the product and the remaining substrate. The optimal reported time is 2.5 hours to reach ~57% conversion.

  • Workup: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.

  • Solvent Removal: Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Separate the resulting (R)-1-(4-methoxyphenyl)ethyl acetate from the unreacted (S)-1-(4-methoxyphenyl)ethanol using silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified (S)-alcohol and the (R)-ester using chiral HPLC or GC.

Section 2: Chemo-Catalytic Kinetic Resolution

Non-enzymatic, or chemo-catalytic, methods provide a powerful alternative to enzymatic resolutions. These often involve chiral catalysts, such as modified organocatalysts or transition metal complexes, to achieve enantioselective acylation or oxidation.

Data Presentation: Chemo-Catalytic Resolution of Benzylic Alcohols

While specific data for this compound is less commonly published, the following table presents typical results for the kinetic resolution of 1-phenylethanol, a closely related substrate, using various chemo-catalytic systems.

Catalyst SystemReagentSolventTemp. (°C)s-factor¹Ref.
Chiral DMAP analogueAcetic anhydride (B1165640)t-Amyl alcohol2514 - 52
(S,S)-Ru-TsDPENAcetoneToluene28-
Chiral IsothioureaIsobutyric anhydrideToluene-2020[3]

¹ s-factor (selectivity factor) is a measure of the catalyst's effectiveness in differentiating between enantiomers. A higher s-factor indicates better selectivity.

Detailed Protocol: Representative Acylation using a Chiral Organocatalyst

This protocol is a general representation of a kinetic resolution using a chiral nucleophilic catalyst, such as a chiral 4-(dimethylamino)pyridine (DMAP) analogue.

Materials:

  • Racemic this compound

  • Chiral DMAP analogue catalyst (e.g., 1-2 mol%)

  • Acetic anhydride (acylating agent, ~0.6 equivalents)

  • Triethylamine or another non-nucleophilic base (~1.0 equivalent)

  • Anhydrous solvent (e.g., t-amyl alcohol, dichloromethane)

  • Standard inert atmosphere glassware (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic alcohol (1.0 equivalent) and the chiral catalyst (0.01-0.02 equivalents).

  • Solvent and Base: Add the anhydrous solvent, followed by the non-nucleophilic base (e.g., triethylamine).

  • Acylation: Cool the mixture to the desired temperature (e.g., 0°C or room temperature). Slowly add the acylating agent (acetic anhydride, ~0.6 eq.) via syringe. Using slightly more than 0.5 equivalents of the acylating agent ensures that the reaction can proceed to ~50% conversion.

  • Reaction and Monitoring: Allow the reaction to stir at the set temperature. Monitor the conversion by TLC, GC, or ¹H NMR.

  • Quenching and Workup: Once ~50% conversion is achieved, quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis: Purify the resulting ester and unreacted alcohol by column chromatography. Analyze the enantiomeric excess of both fractions by chiral HPLC or GC.

Section 3: Dynamic Kinetic Resolution (DKR)

A key limitation of standard kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the enantioselective reaction with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Chemoenzymatic DKR, which pairs a lipase with a metal racemization catalyst (often Ruthenium-based), is a highly effective strategy.[4][5]

Conceptual Diagram: Kinetic Resolution (KR) vs. Dynamic Kinetic Resolution (DKR)

G cluster_kr Kinetic Resolution (KR) cluster_dkr Dynamic Kinetic Resolution (DKR) kr_start Racemate (R)-Alcohol + (S)-Alcohol kr_r (R)-Alcohol kr_s (S)-Alcohol kr_prod Product (e.g., (R)-Ester) kr_r->kr_prod k_fast kr_s->kr_s k_slow kr_label Max Yield = 50% (S)-Alcohol Max Yield = 50% (R)-Ester dkr_start Racemate (R)-Alcohol + (S)-Alcohol dkr_r (R)-Alcohol dkr_s (S)-Alcohol dkr_prod Product (e.g., (R)-Ester) dkr_r->dkr_prod k_fast dkr_s->dkr_r Racemization (Metal Catalyst) dkr_label Theoretical Yield > 99% (R)-Ester

Caption: Comparison of product distribution in KR versus DKR.

Protocol Notes for Chemoenzymatic DKR

A typical DKR of a secondary alcohol like this compound involves the simultaneous use of an immobilized lipase (e.g., Novozym 435) for the acylation step and a ruthenium complex for the racemization of the unreacted alcohol.

  • Catalyst Compatibility: The key challenge in DKR is the mutual compatibility of the enzyme and the metal catalyst.[5] The conditions (solvent, temperature, additives) must allow both catalysts to function optimally without deactivating each other.

  • Racemization Catalyst: Ruthenium complexes, such as Shvo's catalyst or Noyori-type transfer hydrogenation catalysts, are commonly used.[4]

  • Procedure: The experimental setup is similar to the enzymatic KR protocol, with the addition of the racemization catalyst (typically 0.5-2 mol%) at the start of the reaction.

  • Outcome: The reaction is monitored until completion (>95% conversion), at which point nearly all of the starting material should be converted to a single enantiomer of the acylated product. This approach can achieve both high yield (>90%) and high enantiomeric excess (>99%) of the desired product.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)ethanol is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. Its production on an industrial scale requires robust, efficient, and cost-effective synthetic methods. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on three primary methods: sodium borohydride (B1222165) reduction, catalytic transfer hydrogenation, and biocatalytic reduction of 4-methoxyacetophenone. These methods are compared based on yield, purity, reaction time, cost-effectiveness, and safety considerations to aid researchers and process chemists in selecting the most suitable process for their specific industrial application.

Synthesis Methods Overview

The industrial synthesis of this compound predominantly involves the reduction of the ketone group of 4-methoxyacetophenone. The choice of reduction method is critical and depends on factors such as desired enantiopurity, cost of reagents and catalysts, required equipment, and environmental impact.

  • Sodium Borohydride Reduction: A widely used, straightforward, and cost-effective method that employs a chemical reducing agent. It is suitable for producing a racemic mixture of the alcohol.

  • Catalytic Transfer Hydrogenation: This method utilizes a catalyst (often ruthenium or iridium-based) and a hydrogen donor (like isopropanol) to achieve the reduction. It can be adapted for asymmetric synthesis to produce specific enantiomers.

  • Biocatalytic Reduction: This "green" chemistry approach uses enzymes or whole-cell microorganisms to perform the reduction, often with high enantioselectivity, yielding optically pure (S)- or (R)-1-(4-Methoxyphenyl)ethanol.[1][2]

Data Presentation: Comparison of Industrial Scale-Up Synthesis Methods

The following table summarizes the key quantitative data for the different industrial-scale synthesis methods of this compound.

ParameterSodium Borohydride ReductionCatalytic Transfer HydrogenationBiocatalytic Reduction
Starting Material 4-Methoxyacetophenone4-Methoxyacetophenone4-Methoxyacetophenone
Typical Scale 100 kg - 1000 kg50 kg - 500 kg10 kg - 100 kg
Typical Yield 90-95%95-99%95-99%[1]
Product Purity >98% (after distillation)>99% (after distillation)>99% (after extraction and crystallization)
Enantiomeric Excess Racemic (0%)Up to >99% (with chiral catalyst)>99% (for a specific enantiomer)[3]
Reaction Time 2-4 hours4-8 hours24-48 hours
Key Reagents Sodium borohydride, Methanol (B129727)/Ethanol, HClRuthenium/Iridium catalyst, Isopropanol (B130326), BaseWhole cells (e.g., Lactobacillus paracasei) or isolated enzyme, Glucose, Buffer
Typical Temperature 0-25°C80-100°C25-35°C[3]
Typical Pressure AtmosphericAtmospheric to slightly elevatedAtmospheric
Catalyst Loading N/A (stoichiometric reagent)0.01 - 0.1 mol%N/A (whole cells) or specified enzyme loading
Catalyst Reusability N/APossible with catalyst recoveryPossible with cell immobilization

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Sodium Borohydride Reduction

This protocol describes the industrial-scale synthesis of racemic this compound using sodium borohydride.

Materials and Equipment:

  • 1000 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.

  • Addition funnel (100 L).

  • Receiving vessels.

  • Quenching tank.

  • Extraction and distillation equipment.

  • 4-Methoxyacetophenone (150 kg, 1000 mol).

  • Methanol (600 L).

  • Sodium borohydride (28.4 kg, 750 mol).

  • 3M Hydrochloric acid (approx. 250 L).

  • Toluene (B28343) (for extraction).

  • Brine solution.

  • Anhydrous sodium sulfate (B86663).

Procedure:

  • Reactor Setup: Ensure the 1000 L reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge the reactor with 4-methoxyacetophenone (150 kg) and methanol (450 L). Start agitation and cool the mixture to 0-5°C using a cooling jacket.

  • Sodium Borohydride Addition: In a separate vessel, carefully dissolve sodium borohydride (28.4 kg) in methanol (150 L). Slowly add this solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 10-15°C for 1 hour. Then, let the temperature rise to room temperature (20-25°C) and continue stirring for an additional 2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5°C. Slowly and carefully add 3M hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture to a pH of 6-7. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation and no ignition sources are present.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.

  • Extraction: Add toluene (400 L) and water (300 L) to the residue. Stir vigorously and then allow the layers to separate. Collect the organic layer. Extract the aqueous layer with toluene (2 x 200 L).

  • Washing: Combine the organic layers and wash with brine (2 x 200 L).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by fractional distillation under vacuum.[4][5][6]

Safety Precautions:

  • Sodium borohydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle in a dry, inert atmosphere.

  • The quenching process is highly exothermic and releases flammable hydrogen gas. Perform in a well-ventilated area with appropriate safety measures.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 2: Scale-Up Synthesis via Catalytic Transfer Hydrogenation

This protocol outlines the industrial-scale synthesis of this compound using a ruthenium-based catalyst. For enantioselective synthesis, a chiral ligand would be incorporated into the catalyst system.

Materials and Equipment:

  • 500 L stainless steel reactor with mechanical stirring, temperature control, and a reflux condenser.

  • Inert atmosphere capability (Nitrogen or Argon).

  • Catalyst filtration system.

  • Distillation equipment.

  • 4-Methoxyacetophenone (75 kg, 500 mol).

  • Isopropanol (300 L).

  • [RuCl₂(p-cymene)]₂ (or a similar pre-catalyst).

  • Potassium hydroxide (B78521) (or another suitable base).

  • Celatom® or a similar filter aid.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and thoroughly purged with nitrogen.

  • Charge Reagents: Charge the reactor with 4-methoxyacetophenone (75 kg), isopropanol (300 L), and the ruthenium pre-catalyst (e.g., 0.05 mol%).

  • Base Addition: Add a solution of potassium hydroxide in isopropanol.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by GC or HPLC. The reaction is typically complete within 4-8 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Add a filter aid like Celatom® and filter the mixture to remove the catalyst. The catalyst can be recovered and potentially recycled.[7][8][9][10]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the isopropanol.

  • Work-up: Add water and a suitable organic solvent (e.g., toluene) to the residue. Separate the organic layer, wash it with water and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to yield the crude product. Purify by fractional distillation under vacuum.

Catalyst Considerations:

  • The choice of catalyst and ligand is crucial for efficiency and enantioselectivity.

  • Catalyst loading should be optimized for cost-effectiveness.

  • A robust catalyst recovery and recycling program is essential for the economic viability of this process on an industrial scale.[7][8][9][10]

Protocol 3: Scale-Up Synthesis via Biocatalytic Reduction

This protocol describes the gram-scale synthesis of (S)-1-(4-methoxyphenyl)ethanol using a whole-cell biocatalyst, which can be scaled up further.[1]

Materials and Equipment:

  • Bioreactor (e.g., 20 L) with temperature, pH, and agitation control.

  • Centrifuge for cell harvesting.

  • Extraction equipment.

  • Crystallization vessel.

  • Lactobacillus paracasei BD28 (or other suitable microorganism).

  • Growth medium (e.g., MRS broth).

  • Glucose.

  • 4-Methoxyacetophenone.

  • Ethyl acetate (B1210297) (for extraction).

Procedure:

  • Cell Culture: Cultivate Lactobacillus paracasei BD28 in the appropriate growth medium in the bioreactor under optimal conditions (e.g., 30°C, controlled pH).

  • Cell Harvesting: After sufficient cell growth, harvest the cells by centrifugation.

  • Bioreduction: Resuspend the cell pellet in a buffer solution containing glucose. Add 4-methoxyacetophenone to the cell suspension.

  • Reaction: Maintain the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the ketone to the alcohol by HPLC. The reaction may take 24-48 hours for completion.

  • Product Extraction: Once the reaction is complete, saturate the aqueous solution with sodium chloride and extract the product with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting (S)-1-(4-methoxyphenyl)ethanol can be further purified by crystallization if necessary. A gram-scale production using this method has been reported to yield 9.69 g of the product with a 95% yield and high enantiomeric purity.[1]

Process Optimization:

  • Immobilization of the whole cells can facilitate catalyst reuse and simplify downstream processing.

  • Optimization of substrate loading and reaction conditions is crucial for maximizing yield and productivity at an industrial scale.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_process Downstream Processing cluster_end Final Product Start 4-Methoxyacetophenone Method1 Sodium Borohydride Reduction Start->Method1 Method2 Catalytic Transfer Hydrogenation Start->Method2 Method3 Biocatalytic Reduction Start->Method3 Workup Quenching & Work-up Method1->Workup Method2->Workup Method3->Workup Purification Purification (Fractional Distillation) Workup->Purification End This compound Purification->End

Caption: General workflow for the synthesis of this compound.

Sodium Borohydride Reduction Process Flow

NaBH4_Reduction cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_product Final Product Charge Charge Reactor: 4-Methoxyacetophenone & Methanol Cooling1 Cool to 0-5°C Charge->Cooling1 Addition Slow Addition of NaBH4 in Methanol Cooling1->Addition Reaction Stir at RT Addition->Reaction Cooling2 Cool to 0-5°C Reaction->Cooling2 Quench Quench with HCl (Caution: H2 evolution!) Cooling2->Quench SolventRemoval Remove Methanol Quench->SolventRemoval Extraction Extract with Toluene SolventRemoval->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentration Concentrate Dry->Concentration Distillation Fractional Distillation Concentration->Distillation Product Racemic This compound Distillation->Product

Caption: Process flow for sodium borohydride reduction.

Catalytic Transfer Hydrogenation Logical Relationship

CTH_Process cluster_reaction Catalytic Reaction cluster_workup Post-Reaction Work-up cluster_purification Purification cluster_product Product Charge Charge Reactor: Substrate, Solvent, Catalyst, Base Heat Heat to Reflux Charge->Heat Monitor Monitor Reaction Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter to Recover Catalyst Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Aqueous Work-up Concentrate->Extract Dry Dry Organic Layer Extract->Dry FinalConcentrate Final Concentration Dry->FinalConcentrate Distill Vacuum Distillation FinalConcentrate->Distill Product This compound Distill->Product

Caption: Logical steps in catalytic transfer hydrogenation.

Conclusion

The industrial-scale synthesis of this compound can be effectively achieved through several methods, each with distinct advantages and considerations.

  • Sodium borohydride reduction is a reliable and cost-effective method for producing the racemic alcohol, well-suited for applications where chirality is not a concern.

  • Catalytic transfer hydrogenation offers high yields and the potential for asymmetric synthesis, making it a versatile option for producing specific enantiomers, though it involves higher initial catalyst costs.

  • Biocatalytic reduction represents a green and highly selective alternative for producing enantiomerically pure this compound, which is particularly valuable in the pharmaceutical industry.

The choice of the optimal synthesis route will depend on a thorough evaluation of the specific process requirements, including cost, desired product specifications (especially chirality), and environmental considerations. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to make informed decisions for the successful scale-up of this compound synthesis.

References

Troubleshooting & Optimization

How to improve the yield and purity of 1-(4-Methoxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Methoxyphenyl)ethanol, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the reduction of 4-methoxyacetophenone and the Grignard reaction between a 4-methoxyphenyl (B3050149) Grignard reagent and acetaldehyde (B116499).

Q2: Which synthesis method generally provides a higher yield and purity?

A2: The reduction of 4-methoxyacetophenone, particularly through biocatalytic methods or using reducing agents like sodium borohydride (B1222165), often results in higher yields and purity. For instance, a biocatalytic reduction can achieve a yield of up to 97.2% with an enantiomeric excess greater than 99%.[1] A sodium borohydride reduction can also yield around 97%.[2] Grignard reactions are effective but can be more susceptible to side reactions that may lower the overall yield and purity.

Q3: What are the key factors influencing the success of the Grignard synthesis?

A3: The Grignard synthesis is highly sensitive to reaction conditions. The most critical factor is the complete exclusion of water and other protic solvents, as they will quench the Grignard reagent.[3] The quality of the magnesium and the purity of the reagents and solvents are also crucial for a successful reaction.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the progress of both the reduction and Grignard synthesis. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Q5: What are the typical impurities I might encounter?

A5: For the sodium borohydride reduction, the primary impurity is likely unreacted 4-methoxyacetophenone. Boric acid and its salts are also byproducts of the workup that need to be removed. In the Grignard synthesis, potential impurities include the unreacted starting materials, byproducts from the reaction of the Grignard reagent with any residual water, and coupling products.

Troubleshooting Guides

Low Yield
IssuePossible CauseRecommended Solution
Grignard Synthesis
Low to no product formationInactive Grignard reagent due to moisture contamination.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor quality of magnesium turnings.Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine if necessary.
Incomplete reaction.Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Gentle heating may be required to initiate the reaction.
Sodium Borohydride Reduction
Incomplete reactionInsufficient reducing agent.Use a molar excess of sodium borohydride (typically 1.5-2 equivalents).
Low reaction temperature slowing the reaction rate.While the reaction is often performed at 0°C to control exothermicity, allowing it to warm to room temperature can help drive it to completion.
Deactivation of the reducing agent.Ensure the sodium borohydride is of good quality and has been stored properly.
Low Purity
IssuePossible CauseRecommended Solution
Grignard Synthesis
Presence of a dimeric byproduct (biphenyl derivative)Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Presence of benzene (B151609) and other hydrocarbonsReaction of the Grignard reagent with residual water or other protic sources.Rigorously dry all reagents, solvents, and glassware.
Sodium Borohydride Reduction
Unreacted starting material (4-methoxyacetophenone)Incomplete reduction.Increase the reaction time or the amount of sodium borohydride. Monitor the reaction by TLC until the starting material is fully consumed.
Presence of boric acid or borate (B1201080) salts in the final productInefficient workup.During the aqueous workup, ensure the pH is adjusted correctly to hydrolyze the borate esters. Multiple extractions with an organic solvent will help remove water-soluble boron compounds. Washing the combined organic layers with brine can also help. An alternative is to add methanol (B129727) and evaporate it several times to form and remove the volatile trimethyl borate.[4]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialsTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Sodium Borohydride Reduction 4-methoxyacetophenone, Sodium Borohydride90-97[2]>95High yield, mild reaction conditions, readily available reagents.Potential for boron impurities if workup is incomplete.
Grignard Reaction 4-bromoanisole (B123540), Magnesium, Acetaldehyde60-80 (estimated)>90Forms a new carbon-carbon bond, versatile for creating analogs.Highly sensitive to moisture, potential for side reactions.
Biocatalytic Reduction 4-methoxyacetophenone, Microorganism/Enzyme97.2[1]>99 (e.e.)[1]High enantioselectivity, environmentally friendly.Requires specialized biological setup and optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyacetophenone (1 equivalent) in methanol or ethanol (B145695) (10 mL per gram of ketone).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Workup: Remove the bulk of the alcohol solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) or recrystallization.

Protocol 2: Synthesis of this compound via Grignard Reaction
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a solution of 4-bromoanisole (1 equivalent) in anhydrous diethyl ether or THF dropwise to initiate the reaction.

  • Reaction with Acetaldehyde: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a cloudy grey solution), cool the flask in an ice bath. Add a solution of acetaldehyde (1 equivalent) in the same anhydrous solvent dropwise, maintaining a gentle reflux.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quenching: Carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Separate the organic layer, and extract the aqueous layer with the organic solvent twice.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reduction Sodium Borohydride Reduction cluster_grignard Grignard Synthesis start_reduction Dissolve 4-methoxyacetophenone in Methanol cool Cool to 0-5 °C start_reduction->cool add_nabh4 Add NaBH4 cool->add_nabh4 react_reduction Stir at Room Temperature add_nabh4->react_reduction quench_reduction Quench with HCl react_reduction->quench_reduction workup_reduction Workup & Extraction quench_reduction->workup_reduction purify_reduction Purification workup_reduction->purify_reduction product_reduction This compound purify_reduction->product_reduction start_grignard Prepare Grignard Reagent (4-bromoanisole + Mg) react_acetaldehyde React with Acetaldehyde start_grignard->react_acetaldehyde quench_grignard Quench with NH4Cl react_acetaldehyde->quench_grignard workup_grignard Workup & Extraction quench_grignard->workup_grignard purify_grignard Purification workup_grignard->purify_grignard product_grignard This compound purify_grignard->product_grignard

Caption: A comparative workflow of the two main synthetic routes.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_grignard Grignard Synthesis cluster_reduction Reduction Synthesis start Low Yield Observed synthesis_method Which Synthesis Method? start->synthesis_method check_anhydrous Anhydrous Conditions? synthesis_method->check_anhydrous Grignard check_reductant Sufficient NaBH4? synthesis_method->check_reductant Reduction check_mg Magnesium Quality? check_anhydrous->check_mg Yes anhydrous_no Action: Ensure dry glassware/solvents check_anhydrous->anhydrous_no No mg_bad Action: Use fresh/activated Mg check_mg->mg_bad Poor grignard_ok Yield Improved check_mg->grignard_ok Good anhydrous_no->grignard_ok mg_bad->grignard_ok check_completion Reaction Complete (TLC)? check_reductant->check_completion Yes reductant_no Action: Add more NaBH4 check_reductant->reductant_no No completion_no Action: Increase reaction time check_completion->completion_no No reduction_ok Yield Improved check_completion->reduction_ok Yes reductant_no->reduction_ok completion_no->reduction_ok

Caption: A decision tree for troubleshooting low reaction yields.

References

Common side products and impurities in the synthesis of 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)ethanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides & FAQs

This section is divided into the two primary synthetic routes for this compound: the reduction of 4-methoxyacetophenone and the Grignard reaction.

Route 1: Reduction of 4-Methoxyacetophenone

This method involves the reduction of the ketone 4-methoxyacetophenone using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Frequently Asked Questions (FAQs):

  • Q1: My reaction is very slow or incomplete. What are the possible causes?

    • A1: Incomplete reactions are often due to a few key factors. Firstly, the purity of your 4-methoxyacetophenone starting material is crucial; impurities can interfere with the reaction. Secondly, the quality and age of the sodium borohydride can affect its reactivity. It is a moisture-sensitive reagent and should be stored in a desiccator. Finally, ensure you are using a sufficient molar excess of NaBH₄. While stoichiometry suggests a 1:4 molar ratio of NaBH₄ to the ketone, in practice, a larger excess is often used to ensure the reaction goes to completion.

  • Q2: I observe the formation of a gelatinous precipitate during the workup. What is it and how can I deal with it?

    • A2: The gelatinous precipitate is likely boric acid or borate (B1201080) salts, which are byproducts of the NaBH₄ reduction, especially after quenching with acid. To manage this, ensure the quenching step is performed at a low temperature (e.g., in an ice bath) with slow and careful addition of the acid. If a precipitate forms, you may need to add more water or an organic solvent and stir vigorously to dissolve or break it up for effective extraction.

  • Q3: My final product is contaminated with unreacted 4-methoxyacetophenone. How can I remove it?

    • A3: Unreacted starting material is the most common impurity in this synthesis. Purification can be achieved through several methods. Column chromatography on silica (B1680970) gel is a very effective technique to separate the more polar product, this compound, from the less polar ketone. Alternatively, recrystallization from a suitable solvent system can also be employed to obtain the pure product.

Troubleshooting Common Side Products and Impurities:

Impurity/Side Product Structure Reason for Formation Prevention and Mitigation Typical Amount
Unreacted 4-Methoxyacetophenone4-MeO-C₆H₄-C(O)CH₃Incomplete reaction due to insufficient reducing agent, poor quality of NaBH₄, or short reaction time.Use a sufficient excess of fresh NaBH₄, monitor the reaction by TLC until the starting material is consumed, and ensure adequate reaction time.Minor to significant, depending on reaction conditions.
Borate Esters(4-MeO-C₆H₄-CH(CH₃)O)ₓB(OR)₄₋ₓIntermediate species formed during the reduction before hydrolysis.Ensure complete hydrolysis during the acidic workup by stirring for a sufficient time.Typically hydrolyzed during workup; may persist with incomplete quenching.
Solvent Adducts-If using an alcohol like methanol (B129727) or ethanol (B145695) as the solvent, it can react with NaBH₄ to form alkoxyborohydrides which have different reactivities.Use a well-established protocol with a specified solvent. If issues persist, consider an alternative solvent like THF.Generally low and not a major impurity in the final product.
Route 2: Grignard Reaction

This synthesis typically involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with 4-methoxybenzaldehyde, or the reaction of 4-methoxyphenylmagnesium bromide with acetaldehyde (B116499).

Frequently Asked Questions (FAQs):

  • Q1: My Grignard reaction fails to initiate. What should I do?

    • A1: The initiation of a Grignard reaction is highly sensitive to the presence of moisture and the quality of the magnesium. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The ether solvent must be anhydrous. If the reaction still doesn't start, activating the magnesium is necessary. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask to expose a fresh surface.

  • Q2: My reaction mixture turned dark and I obtained a low yield of the desired alcohol. What went wrong?

    • A2: A dark reaction mixture and low yield can be indicative of several side reactions. The most common is the Wurtz coupling reaction, where the Grignard reagent couples with the starting alkyl/aryl halide, leading to the formation of a biphenyl (B1667301) or related byproduct. This is more prevalent if the concentration of the halide is too high during the formation of the Grignard reagent. Adding the halide slowly to the magnesium suspension can minimize this. Another possibility is the presence of oxygen, which can oxidize the Grignard reagent.

  • Q3: I have a significant amount of a non-polar byproduct in my crude product. What is it likely to be?

    • A3: A common non-polar byproduct is biphenyl or a related coupled product (e.g., 4,4'-dimethoxybiphenyl if starting from 4-bromoanisole). This is formed from the Wurtz coupling side reaction. This impurity can usually be separated from the more polar alcohol product by column chromatography.

Troubleshooting Common Side Products and Impurities:

Impurity/Side Product Structure Reason for Formation Prevention and Mitigation Typical Amount
Unreacted Starting Material4-MeO-C₆H₄-CHO or CH₃CHO and Grignard ReagentIncomplete reaction due to poor quality Grignard reagent, insufficient equivalents, or steric hindrance.Ensure the Grignard reagent is freshly prepared and its concentration is accurately determined (e.g., by titration). Use a slight excess of the Grignard reagent.Minor to significant, depending on reaction conditions.
Wurtz Coupling Product (e.g., Biphenyl derivative)(4-MeO-C₆H₄)₂Homocoupling of the Grignard reagent with the aryl halide starting material.Add the aryl halide slowly to the magnesium turnings during the preparation of the Grignard reagent.Minor, but can be significant with poor technique.
Benzene (or other hydrocarbon from protonation)C₆H₆The Grignard reagent is a strong base and will be protonated by any acidic protons present (e.g., water, alcohols).Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.Can be a major byproduct if conditions are not strictly anhydrous.
Enolization Product (recovered starting ketone/aldehyde)4-MeO-C₆H₄-CHOThe Grignard reagent can act as a base and deprotonate the alpha-carbon of the carbonyl compound, leading to the formation of an enolate.This is more of an issue with sterically hindered ketones. For aldehydes, it is less common. Using a less hindered Grignard reagent can help.Generally low for aldehydes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Methoxyacetophenone

Materials:

  • 4-Methoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyacetophenone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (0.5 eq) in small portions over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane to extract the product.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of this compound via Grignard Reaction

Materials:

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Add a small amount of anhydrous ether to just cover the magnesium.

    • In the dropping funnel, place a solution of 4-bromoanisole (1.0 eq) in anhydrous ether.

    • Add a small portion of the 4-bromoanisole solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gently warm the flask.

    • Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In the dropping funnel, place a solution of freshly distilled acetaldehyde (1.0 eq) in anhydrous ether.

    • Add the acetaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_reduction Reduction Route cluster_grignard Grignard Route 4-Methoxyacetophenone 4-Methoxyacetophenone 1-(4-Methoxyphenyl)ethanol_R This compound 4-Methoxyacetophenone->1-(4-Methoxyphenyl)ethanol_R NaBH4, MeOH Unreacted Ketone Unreacted 4-Methoxyacetophenone 4-Methoxyacetophenone->Unreacted Ketone Incomplete Reaction 4-Bromoanisole 4-Bromoanisole Grignard Reagent 4-Methoxyphenyl- magnesium Bromide 4-Bromoanisole->Grignard Reagent Mg, Ether Wurtz Product 4,4'-Dimethoxybiphenyl 4-Bromoanisole->Wurtz Product Side Reaction 1-(4-Methoxyphenyl)ethanol_G This compound Grignard Reagent->1-(4-Methoxyphenyl)ethanol_G 1. Acetaldehyde 2. H3O+ workup Acetaldehyde Acetaldehyde Acetaldehyde->1-(4-Methoxyphenyl)ethanol_G

Caption: Synthetic routes to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Synthesis Route 1 or 2) Start->Reaction_Setup Reaction Perform Reaction Reaction_Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching & Extraction) Monitoring->Workup Complete Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: General experimental workflow for synthesis and purification.

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Methoxyphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Methoxyphenyl)ethanol. The primary focus is on the optimization of reaction conditions—temperature, catalyst, and solvent—to help researchers overcome common challenges and achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reduction of 4-methoxyacetophenone. This can be achieved through several reliable methods, including:

  • Sodium Borohydride (B1222165) (NaBH₄) Reduction: A mild and selective reducing agent that is easy to handle, making it a popular choice for this transformation.[1][2]

  • Catalytic Hydrogenation: This method employs a catalyst, such as Palladium on carbon (Pd/C), and a hydrogen source to reduce the ketone. It is a clean and efficient method, often favored for larger-scale synthesis.

  • Biocatalytic Reduction: Utilizing enzymes or whole-cell systems (e.g., Rhodotorula sp.) can offer high enantioselectivity, which is crucial for the synthesis of chiral drugs.[3]

Q2: How do I choose the right solvent for the reduction of 4-methoxyacetophenone?

A2: The choice of solvent is critical and depends on the reducing agent.

  • For Sodium Borohydride (NaBH₄) , protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.[1][2] These solvents also serve to protonate the resulting alkoxide.

  • For Lithium Aluminium Hydride (LiAlH₄) , a more potent but less selective reducing agent, anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are necessary to prevent a violent reaction with protic solvents.

  • In Catalytic Hydrogenation , polar solvents such as ethanol or ethyl acetate (B1210297) are typically employed.

Q3: What are the typical reaction temperatures and how critical is temperature control?

A3: Temperature control is crucial for selectivity and to minimize side reactions.

  • NaBH₄ reductions are often carried out at room temperature or cooled in an ice bath (0°C) to manage the exothermic nature of the reaction.[1]

  • Biocatalytic reductions are highly temperature-sensitive, with an optimal temperature often around 25°C to maintain enzyme activity.[3]

  • Catalytic hydrogenation conditions can vary, but many reactions proceed efficiently at room temperature and atmospheric pressure.

Q4: I'm observing a low yield in my reaction. What are the common causes?

A4: Low yields can stem from several factors:

  • Incomplete reaction: This can be due to insufficient reducing agent, a deactivated catalyst, or inadequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.[2]

  • Side reactions: The formation of byproducts can consume starting material and complicate purification.

  • Workup losses: Product may be lost during extraction and purification steps. Ensure proper pH adjustment and use of appropriate solvents.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through one of two main methods:

  • Column Chromatography: This is a highly effective method for separating the desired alcohol from unreacted ketone and other impurities, especially when high purity is required. A common stationary phase is silica (B1680970) gel, with an eluent system such as a mixture of hexane (B92381) and ethyl acetate.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent is an excellent method for achieving high purity.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Reducing Agent: Sodium borohydride can decompose over time, especially if exposed to moisture. 2. Deactivated Catalyst: In catalytic hydrogenation, the catalyst (e.g., Pd/C) may have lost its activity. 3. Insufficient Reaction Time: The reaction may not have reached completion.1. Use a fresh batch of the reducing agent. 2. Use a fresh, active catalyst. 3. Monitor the reaction progress using TLC until the starting material spot disappears.[2]
Presence of Unreacted 4-Methoxyacetophenone 1. Insufficient Reducing Agent: The molar ratio of the reducing agent to the ketone may be too low. 2. Poor Mixing: In heterogeneous reactions (like catalytic hydrogenation), inefficient stirring can lead to incomplete reaction.1. Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH₄). 2. Ensure vigorous stirring throughout the reaction.
Formation of Side Products 1. Over-reduction: Stronger reducing agents like LiAlH₄ can potentially reduce the aromatic ring under harsh conditions. 2. Ether Formation: In alcohol solvents at elevated temperatures, there is a possibility of ether formation.1. Use a milder reducing agent like NaBH₄. 2. Maintain a controlled, lower reaction temperature.
Difficult Product Isolation During Workup 1. Emulsion Formation: During aqueous extraction, an emulsion layer can form, making separation difficult. 2. Product Solubility in Aqueous Layer: The product has some water solubility, which can lead to losses.1. Add a saturated brine solution to help break the emulsion. 2. Perform multiple extractions with the organic solvent and saturate the aqueous layer with salt to decrease the product's solubility.
Oily Product That Won't Crystallize 1. Presence of Impurities: Unreacted starting material or solvent residues can prevent crystallization.1. Purify the product using column chromatography to remove impurities before attempting recrystallization.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the synthesis of this compound under various conditions.

Table 1: Comparison of Reducing Agents and Conditions

Reducing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NaBH₄ / (NH₄)₂SO₄-wet-THFRoom Temp.297[4]
NaBH₄-Methanol0 to Room Temp.0.5 - 1High (not specified)[2]
H₂Pd/CEthanolRoom Temp.--
Immobilized Rhodotorula sp.-Ionic Liquid co-solvent25-98.3[3]

Table 2: Influence of Solvent on NaBH₄ Reduction of Acetophenone (as a model)

SolventTemperature (°C)Time (min)Yield (%)
95% Ethanol30-5015High (not specified)
Methanol05-10High (not specified)

Experimental Protocols

Protocol 1: Reduction of 4-Methoxyacetophenone using Sodium Borohydride

Materials:

  • 4-Methoxyacetophenone

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Hydrochloric Acid (1 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyacetophenone (1 equivalent) in methanol.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC until all the starting material is consumed.

  • Cool the reaction mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow start Start: 4-Methoxyacetophenone dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve cool Cool to 0°C dissolve->cool add_reductant Add Reducing Agent (e.g., NaBH4) cool->add_reductant react Stir at Room Temperature add_reductant->react monitor Monitor by TLC react->monitor quench Quench Reaction (e.g., with HCl) monitor->quench Reaction Complete evaporate Solvent Evaporation quench->evaporate extract Aqueous Workup & Extraction evaporate->extract dry Dry Organic Layer extract->dry purify Purification (Column Chromatography or Recrystallization) dry->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Fresh NaBH4/Active Catalyst) start->check_reagents check_stoichiometry Verify Stoichiometry (Sufficient Reducing Agent) start->check_stoichiometry check_time_temp Review Reaction Time and Temperature start->check_time_temp check_workup Analyze Workup Procedure (pH, Extractions) start->check_workup solution1 Use Fresh Reagents/ New Catalyst Batch check_reagents->solution1 Problem Found solution2 Increase Molar Equivalents of Reducing Agent check_stoichiometry->solution2 Problem Found solution3 Increase Reaction Time/ Optimize Temperature check_time_temp->solution3 Problem Found solution4 Optimize pH and Extraction Protocol check_workup->solution4 Problem Found

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Troubleshooting chiral separation of 1-(4-Methoxyphenyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of 1-(4-Methoxyphenyl)ethanol enantiomers via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial screening conditions for the chiral separation of this compound?

A1: For initial screening, polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving aromatic alcohols like this compound. Columns with cellulose (B213188) or amylose (B160209) derivatives, such as Chiralcel® OD-H or Chiralpak® AD-H, are recommended. A normal-phase elution mode is a robust starting point.

A typical starting condition would be:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (B130326) (90:10 v/v)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25°C (controlled)

  • Detection: UV at 225 nm or 254 nm

Q2: How can I improve the resolution (Rs < 1.5) between the enantiomers?

A2: Poor resolution is a frequent challenge in chiral separations. Here are several strategies to improve it:

  • Optimize Mobile Phase Composition: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Reducing the percentage of the alcohol will generally increase retention times and may enhance resolution.

  • Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity and improve separation.

  • Reduce Flow Rate: Chiral separations are often sensitive to flow rate. Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the efficiency of the separation and improve resolution.

  • Adjust Temperature: Temperature has a significant impact on chiral recognition.[1][2] Both increasing and decreasing the temperature should be explored as it can sometimes lead to improved resolution. Generally, lower temperatures can enhance the enantioselectivity of the stationary phase.[2]

Q3: My chromatogram shows split peaks for one or both enantiomers. What is the cause and how can I fix it?

A3: Peak splitting can arise from several issues. A systematic approach is needed to identify the root cause.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve the sample in the mobile phase itself.

  • Column Contamination or Damage: A blocked frit or a void at the head of the column can disrupt the sample band, leading to split peaks. Reversing and flushing the column (if permitted by the manufacturer) may resolve a blocked frit. If a void has formed, the column may need to be replaced.

  • Co-eluting Impurity: The split peak might be an impurity eluting very close to the enantiomer. To check this, slightly alter the mobile phase composition or temperature; if the peak shape changes to show two distinct peaks, a co-eluting species is likely present.

Q4: What are the common causes of peak tailing and how can I fix them?

A4: Peak tailing, where the latter half of the peak is broader than the front, can negatively impact resolution and integration.

  • Secondary Interactions: Unwanted interactions between the analyte and residual silanol (B1196071) groups on the silica-based CSP can cause tailing. While this compound is neutral, ensuring a high-quality, well-end-capped column is beneficial. For acidic or basic analytes, adding a small amount of an appropriate modifier (e.g., trifluoroacetic acid for acids, diethylamine (B46881) for bases) to the mobile phase can mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try diluting the sample and injecting a smaller volume to see if the peak shape improves.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing. Regular column flushing according to the manufacturer's instructions is recommended.

Q5: My retention times are drifting or are not reproducible. What should I do?

A5: Irreproducible retention times are often due to a lack of system equilibration or variations in the mobile phase.

  • Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, particularly when changing the mobile phase. Ensure the column is equilibrated with at least 20-30 column volumes of the new mobile phase until a stable baseline is achieved.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Ensure the solvent components are accurately measured and thoroughly mixed. Inconsistent mobile phase composition is a common cause of retention time shifts.

  • Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature, as minor fluctuations can significantly affect retention times in chiral separations.

Data Presentation

The following tables provide example chromatographic parameters for the chiral separation of compounds structurally related to this compound. These can serve as a starting point for method development.

Table 1: Example Chromatographic Parameters for Chiral Separation of 1-(4-Chlorophenyl)ethanol

ParameterCondition 1Condition 2
Column Chiralcel® OD-HChiralcel® OB-H
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)n-Hexane / Isopropanol (98:2 v/v)[3]
Flow Rate 1.0 mL/min0.5 mL/min[3]
Temperature Ambient25°C[3]
Detection UV at 210 nmUV at 210 nm[3]
Retention Time (S)-enantiomer Not Specified27.9 min[3]
Retention Time (R)-enantiomer Not SpecifiedNot Specified

Table 2: Example Chromatographic Parameters for Chiral Separation of 1-(4-Methoxyphenyl)-2-nitroethanol

ParameterCondition
Column Chiralcel® OD-H
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (assumed)
Detection UV
Retention Time (R)-enantiomer 19.6 min
Retention Time (S)-enantiomer 25.3 min

Experimental Protocols

Detailed HPLC Method for Chiral Separation of this compound

This protocol provides a robust starting point for the chiral separation of this compound. Optimization may be required based on the specific instrumentation and column used.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 90% n-Hexane and 10% Isopropanol (v/v).

    • Use HPLC-grade solvents.

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.

  • System Preparation:

    • Purge the HPLC system with the mobile phase to remove any residual solvents.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C (using a column oven)

    • Detection: UV at 225 nm

Mandatory Visualization

G Troubleshooting Workflow for Poor Resolution start Start: Poor or No Resolution (Rs < 1.5) check_csp Is the Chiral Stationary Phase (CSP) appropriate for aromatic alcohols? start->check_csp optimize_mp Optimize Mobile Phase (Hexane/Alcohol Ratio) check_csp->optimize_mp Yes fail Screen Different CSPs (e.g., Amylose-based) check_csp->fail No change_alcohol Change Alcohol Modifier (e.g., Isopropanol to Ethanol) optimize_mp->change_alcohol Partial Improvement success Resolution Improved (Rs >= 1.5) optimize_mp->success Significant Improvement optimize_temp Optimize Temperature (e.g., 15°C, 25°C, 35°C) change_alcohol->optimize_temp Partial Improvement change_alcohol->success Significant Improvement reduce_flow Reduce Flow Rate (e.g., 1.0 to 0.5 mL/min) optimize_temp->reduce_flow Partial Improvement optimize_temp->success Significant Improvement check_column Check Column Health (Contamination, Voids) reduce_flow->check_column Still Poor reduce_flow->success Significant Improvement check_column->optimize_mp No, column is healthy wash_column Wash/Regenerate Column check_column->wash_column Yes, issue found wash_column->optimize_mp

Caption: Troubleshooting workflow for poor enantiomeric resolution.

G Troubleshooting Workflow for Peak Splitting start Start: Split Peaks Observed check_injection_solvent Is sample dissolved in a solvent stronger than the mobile phase? start->check_injection_solvent dissolve_in_mp Dissolve sample in mobile phase check_injection_solvent->dissolve_in_mp Yes check_column_frit Is there a partial blockage of the column inlet frit? check_injection_solvent->check_column_frit No resolved Problem Resolved dissolve_in_mp->resolved reverse_flush Reverse and flush column (if permissible) check_column_frit->reverse_flush Yes check_column_void Is there a void at the head of the column? check_column_frit->check_column_void No reverse_flush->resolved replace_column Replace Column check_column_void->replace_column Yes check_column_void->resolved No, issue persists (Consider co-elution)

Caption: Logical steps to diagnose and resolve split peaks.

References

Preventing the degradation of 1-(4-Methoxyphenyl)ethanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent, identify, and address potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a secondary benzylic alcohol.[1][2][3][4] Its stability is crucial as degradation can lead to the formation of impurities, which can affect experimental outcomes, yield, and the safety profile of any derived products. The primary degradation products, 4'-methoxyacetophenone (B371526) and 4-methoxystyrene (B147599), have different physical and chemical properties than the parent compound.

Q2: What are the main degradation pathways for this compound?

The two primary degradation pathways for this compound are:

  • Oxidation: As a secondary benzylic alcohol, it is susceptible to oxidation, which converts the alcohol functional group into a ketone.[5][6][7][8] The primary oxidation product is 4'-methoxyacetophenone. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Dehydration: Under acidic conditions or high heat, this compound can undergo dehydration (loss of a water molecule) to form 4-methoxystyrene.[9][10] The benzylic nature of the alcohol makes the carbocation intermediate in this reaction relatively stable, facilitating this process.[11]

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dark, and dry place.[12][13][14] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9][15] The container should be well-sealed to prevent moisture ingress.

Q4: Can I store this compound in a solution?

Storing in solution is generally not recommended for long-term storage as the solvent can influence stability. If short-term storage in solution is necessary, use a dry, aprotic solvent and store the solution under an inert atmosphere at a low temperature. Protic solvents may participate in degradation reactions, and the pH of aqueous solutions can significantly impact stability.[5]

Q5: Are there any recommended stabilizers or antioxidants for this compound?

While some benzyl (B1604629) alcohols exhibit antioxidant properties, the most effective way to prevent the degradation of pure this compound is to prevent exposure to oxygen, light, and heat.[3][8][14][16] For solutions or formulations, the addition of antioxidants like butylated hydroxytoluene (BHT) could be considered, but their compatibility and effectiveness would need to be experimentally verified.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Yellowing of the compound over time OxidationThe compound has likely been exposed to air and/or light. The yellow color may indicate the formation of the ketone degradant, 4'-methoxyacetophenone. It is advisable to check the purity of the material using an appropriate analytical method (e.g., HPLC, GC, or NMR) before use. For future prevention, store the compound under an inert atmosphere in an amber vial.
Appearance of a sweet, floral odor Oxidation4'-methoxyacetophenone has a characteristic sweet, floral odor.[17] This suggests that oxidation has occurred. Confirm the presence of the ketone using analytical methods.
Change in viscosity or polymerization upon heating DehydrationHeating, especially in the presence of acidic impurities, can cause dehydration to 4-methoxystyrene, which can then polymerize. Avoid excessive heating and ensure all glassware is free of acidic residues.
Inconsistent experimental results Degradation of starting materialIf your experiments are yielding unexpected results, it is crucial to verify the purity of your this compound. Perform a purity analysis and compare it to a fresh or properly stored sample.
Precipitate formation in solution Poor solubility or degradationThe compound may be precipitating if its solubility limit is exceeded, or a degradant with lower solubility may be forming.[5] Check the solubility of this compound in your chosen solvent and consider filtering the solution before use.

Data on Storage Conditions and Degradation

The following table summarizes recommended storage conditions and potential degradation issues. Quantitative degradation rates are highly dependent on specific conditions and should be determined experimentally.

Storage Condition Parameter Recommendation Potential Degradation Pathway
Temperature Cool< 15°C is recommended; refrigeration (2-8°C) is ideal.[1][13]Oxidation and dehydration rates increase with temperature.
Atmosphere InertStore under argon or nitrogen.[9][15]Prevents oxidation to 4'-methoxyacetophenone.
Light DarkStore in an amber vial or protected from light.[1]Light can catalyze oxidation.
Moisture DryUse a well-sealed container in a dry environment.Moisture can facilitate certain degradation reactions.
pH (in solution) Neutral to slightly acidicAvoid strongly acidic or basic conditions.Acid-catalyzed dehydration to 4-methoxystyrene.

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines an accelerated stability study to determine the degradation rate of this compound under various stress conditions.

Objective: To quantify the formation of 4'-methoxyacetophenone (oxidation) and 4-methoxystyrene (dehydration) over time under accelerated storage conditions.

Materials:

  • This compound

  • High-purity 4'-methoxyacetophenone and 4-methoxystyrene (for use as analytical standards)

  • HPLC-grade acetonitrile (B52724) and water

  • Forced degradation reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

  • Type 1 amber glass vials with inert caps

  • Calibrated stability chambers or ovens

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). This will serve as the stock solution.

    • Prepare individual samples by aliquoting the stock solution into amber glass vials.

  • Stress Conditions (Forced Degradation):

    • Thermal Stress: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose samples to a controlled light source (as per ICH Q1B guidelines) and a control sample wrapped in aluminum foil.

    • Acid/Base Hydrolysis: Add an equal volume of 0.1 M HCl or 0.1 M NaOH to the sample vials.

    • Oxidative Stress: Add an equal volume of 3% hydrogen peroxide to a sample vial.

  • Time Points:

    • Collect samples from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency of sampling should be adjusted based on the rate of degradation.

  • Analytical Method (HPLC):

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Column: A C18 reverse-phase column.

    • Detection: UV detection at a wavelength where both the parent compound and the degradants have significant absorbance (e.g., 254 nm).

    • Standard Preparation: Prepare a calibration curve using the analytical standards of this compound, 4'-methoxyacetophenone, and 4-methoxystyrene.

    • Analysis: Inject the stressed samples and quantify the amount of the parent compound remaining and the amount of each degradant formed by comparing the peak areas to the calibration curves.

  • Data Analysis:

    • Plot the concentration of this compound and its degradants versus time for each condition.

    • Determine the degradation rate constant for each condition.

    • For thermal stress, an Arrhenius plot can be used to predict the degradation rate at recommended storage temperatures.[6][18]

Visualizations

DegradationPathways MPE This compound MAP 4'-Methoxyacetophenone (Ketone) MPE->MAP Oxidation (O2, Heat, Light) MS 4-Methoxystyrene MPE->MS Dehydration (Acid, Heat)

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) aliquot Aliquot into Vials prep_stock->aliquot thermal Thermal (40°C, 60°C, 80°C) aliquot->thermal photo Photolytic (ICH Q1B) aliquot->photo acid_base Acid/Base (0.1M HCl/NaOH) aliquot->acid_base oxidation Oxidative (3% H2O2) aliquot->oxidation sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) thermal->sampling photo->sampling acid_base->sampling oxidation->sampling hplc HPLC-UV Analysis sampling->hplc data_analysis Data Analysis (Degradation Rate) hplc->data_analysis

Caption: Workflow for an accelerated stability study.

TroubleshootingGuide start Inconsistent Experimental Results? check_purity Check Purity of This compound start->check_purity degradation_detected Degradation Detected? check_purity->degradation_detected no_degradation Purity is High. Investigate Other Experimental Parameters. degradation_detected->no_degradation No identify_degradant Identify Degradant(s) (e.g., by MS, NMR) degradation_detected->identify_degradant Yes oxidation Oxidation Product (Ketone) Detected? identify_degradant->oxidation dehydration Dehydration Product (Styrene) Detected? oxidation->dehydration No review_storage Review Storage: - Inert Atmosphere? - Protected from Light? - Cool Temperature? oxidation->review_storage Yes review_conditions Review Reaction Conditions: - Acidic? - High Temperature? dehydration->review_conditions Yes other_issue Other Degradant. Investigate Reaction Compatibility. dehydration->other_issue No

Caption: Troubleshooting decision tree for unexpected results.

References

Addressing challenges in the crystallization of 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges encountered during the crystallization of 1-(4-Methoxyphenyl)ethanol.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the crystallization process.

Problem 1: The compound "oils out" and does not form crystals.

Question: My this compound has separated as an oil instead of a solid upon cooling. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase before it can nucleate and form a crystalline solid. This is a common issue with compounds that have relatively low melting points or when the solution is highly supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling can favor oiling out.

  • Use a Lower Dissolution Temperature: Dissolve the compound in the minimum amount of solvent at a temperature just below the solvent's boiling point. Avoid excessive heating.

  • Change the Solvent System:

    • Single Solvent: The chosen solvent may be too good a solvent. Try a solvent in which the compound is less soluble at higher temperatures.

    • Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble). Then, while the solution is warm, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. Add a few drops of the good solvent to redissolve the oil, and then allow the solution to cool slowly.

  • Increase the Solvent Volume: While counterintuitive, sometimes using a slightly larger volume of solvent can prevent the solution from becoming too supersaturated at a temperature where the compound is still molten.

  • Seeding: If you have a few crystals of pure this compound, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

Problem 2: No crystals form, even after extended cooling.

Question: I have cooled my solution, but no crystals have formed. What steps can I take?

Answer: A lack of crystal formation is typically due to either the solution not being sufficiently supersaturated or an inhibition of the nucleation process.

  • Induce Nucleation:

    • Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystal growth.

    • Seeding: Introduce a seed crystal of the compound.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound. Then, allow it to cool again.

  • Use an Anti-solvent: If you are using a single solvent system, you can try adding an anti-solvent dropwise to the cooled solution to decrease the compound's solubility.

  • Re-evaluate Solvent Choice: The solvent may be too good, keeping the compound in solution even at low temperatures. A different solvent or solvent system may be necessary.

Problem 3: The resulting crystals are very small, needle-like, or form a powder.

Question: My crystallization yielded very fine needles or a powder instead of larger, well-defined crystals. How can I improve the crystal quality?

Answer: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth.

  • Slow Down the Cooling Process: This is the most critical factor. A slower cooling rate allows for more ordered crystal growth. Let the solution cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment. Insulating the flask can also help.

  • Reduce the Degree of Supersaturation:

    • Use a slightly larger volume of solvent.

    • For an anti-solvent crystallization, add the anti-solvent more slowly.

  • Re-dissolve and Re-crystallize: Heat the solution to re-dissolve the small crystals, and then allow it to cool more slowly.

  • Consider a Different Solvent: The solvent can influence crystal habit. Experimenting with different solvents may yield crystals of a different morphology.

Problem 4: The purity of the crystals is not satisfactory.

Question: My crystallized this compound is still impure. How can I improve its purity?

Answer: Impurities can be trapped in the crystal lattice or adhere to the crystal surface.

  • Recrystallization: Perform a second crystallization. The purity of the crystals generally increases with each successive recrystallization, although the yield will decrease.

  • Hot Filtration: If you observe insoluble impurities in your hot solution, perform a hot filtration to remove them before allowing the solution to cool.

  • Washing the Crystals: After filtering the crystals from the mother liquor, wash them with a small amount of ice-cold, fresh solvent to remove any adhering impurities from the crystal surfaces. Ensure the wash solvent is cold to minimize dissolution of your product.

  • Solvent Selection: The impurity may have a similar solubility profile to your compound in the chosen solvent. Try a different solvent where the solubility of the impurity and your compound differ more significantly.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a solvent for the crystallization of this compound?

A1: An ideal solvent for recrystallization should:

  • Completely dissolve this compound when hot.

  • Dissolve very little or none of the compound when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with this compound.

  • Be relatively volatile for easy removal from the crystals.

  • Have a boiling point below the melting point of this compound to prevent oiling out.

Q2: How do I select a suitable solvent?

A2: Since this compound is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water, a good starting point is to test a range of solvents with varying polarities.[1] A general principle is "like dissolves like". Given the presence of a polar hydroxyl group and a less polar methoxyphenyl group, solvents of intermediate polarity are often a good choice. A solvent screening should be performed with a small amount of the compound.

Q3: What is a solvent/anti-solvent crystallization, and when should I use it?

A3: A solvent/anti-solvent (or mixed solvent) system is used when no single solvent has the ideal solubility properties. You dissolve the compound in a "good" solvent in which it is very soluble, and then you add a miscible "anti-solvent" in which the compound is insoluble to induce crystallization. This technique is particularly useful when your compound is highly soluble in most common solvents at room temperature.

Q4: How does the cooling rate affect my crystallization?

A4: The cooling rate significantly impacts crystal size and purity. Slow cooling generally leads to the formation of larger, purer crystals because it allows molecules to orient themselves correctly within the crystal lattice, excluding impurities. Rapid cooling often traps impurities and results in the formation of small, less pure crystals.

Q5: What is the purpose of a "seed crystal"?

A5: A seed crystal is a small, pure crystal of your compound that is added to a supersaturated solution to initiate crystallization. It provides a pre-existing nucleation site for other molecules to deposit onto, overcoming the energy barrier for nucleation.

Data Presentation

Table 1: Properties of Common Solvents for Crystallization Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1This compound has limited solubility in water, making it a potential anti-solvent.[1]
Ethanol7824.5A good starting solvent to test, as the compound is known to be soluble in it.[1]
Methanol6532.7Similar to ethanol, a good candidate for initial screening.
Isopropanol8219.9Another alcohol to consider.
Acetone5620.7A more polar aprotic solvent.
Ethyl Acetate776.0A less polar solvent.
Toluene1112.4A non-polar aromatic solvent.
Hexane691.9A non-polar aliphatic solvent, could be a good anti-solvent.
Diethyl Ether354.3Compound is soluble in ether; its low boiling point can be a challenge.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of this compound. Add a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot and recrystallizes upon cooling, it is a good candidate solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the flask on a hot plate while gently swirling. Continue adding the solvent dropwise until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Solvent/Anti-solvent Recrystallization of this compound

  • Solvent System Selection: Identify a "good" solvent in which the compound is very soluble and a miscible "anti-solvent" in which it is poorly soluble.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still warm, add the anti-solvent dropwise with swirling until a faint cloudiness (turbidity) persists.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Isolate the crystals by vacuum filtration and wash them with a small amount of the ice-cold anti-solvent or a mixture rich in the anti-solvent.

  • Drying: Dry the purified crystals.

Mandatory Visualization

G start Crystallization Experiment Fails oil Compound 'Oils Out' start->oil no_xtal No Crystals Form start->no_xtal poor_xtal Poor Crystal Quality (small, needles) start->poor_xtal oil_sol1 Decrease Cooling Rate oil->oil_sol1 oil_sol2 Use Less Aggressive Solvent System oil->oil_sol2 oil_sol3 Add Seed Crystal oil->oil_sol3 oil_sol4 Use More Solvent oil->oil_sol4 no_xtal_sol1 Increase Concentration (Evaporate Solvent) no_xtal->no_xtal_sol1 no_xtal_sol2 Induce Nucleation (Scratch/Seed) no_xtal->no_xtal_sol2 no_xtal_sol3 Add Anti-solvent no_xtal->no_xtal_sol3 poor_xtal_sol1 Slow Down Cooling poor_xtal->poor_xtal_sol1 poor_xtal_sol2 Reduce Supersaturation poor_xtal->poor_xtal_sol2 poor_xtal_sol3 Change Solvent poor_xtal->poor_xtal_sol3

Caption: Troubleshooting workflow for common crystallization problems.

G cluster_0 Single-Solvent Crystallization cluster_1 Solvent/Anti-solvent Crystallization a1 Dissolve in Min. Hot Solvent a2 Hot Filtration (if needed) a1->a2 a3 Slow Cooling a2->a3 a4 Isolate Crystals (Filtration) a3->a4 a5 Wash with Cold Solvent a4->a5 a6 Dry Crystals a5->a6 b1 Dissolve in Good Solvent b2 Add Anti-solvent to Turbidity b1->b2 b3 Re-clarify with Good Solvent b2->b3 b4 Slow Cooling b3->b4 b5 Isolate Crystals (Filtration) b4->b5 b6 Wash with Cold Anti-solvent Mix b5->b6 b7 Dry Crystals b6->b7

Caption: Experimental workflows for two common crystallization methods.

References

Technical Support Center: Enhancing Enantioselectivity in 1-(4-Methoxyphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the asymmetric synthesis of 1-(4-Methoxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound?

A1: The most common and effective methods involve the asymmetric reduction of the prochiral ketone, 4-methoxyacetophenone. Key strategies include:

  • Asymmetric Transfer Hydrogenation (ATH): This method typically uses a Ruthenium (Ru) catalyst complexed with a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[1] 2-propanol often serves as the hydrogen source.

  • Biocatalysis: Whole-cell microorganisms, such as Rhodotorula sp. and Saccharomyces uvarum, can reduce 4-methoxyacetophenone with high enantioselectivity.[2][3] This approach is considered a green chemistry alternative, operating under mild conditions.[2]

  • Asymmetric Hydrogenation: This method uses molecular hydrogen (H₂) and a chiral catalyst, often based on metals like Ruthenium or Rhodium with chiral phosphine (B1218219) ligands (e.g., BINAP).[4][5]

Q2: My reaction is producing the desired alcohol but with low enantiomeric excess (e.e.). What are the most common causes?

A2: Low enantioselectivity can stem from several factors. The most critical areas to investigate are the purity of your materials and the precision of your reaction conditions.[6] Specific causes include:

  • Catalyst Quality: The purity, activity, and proper handling of the chiral catalyst are paramount. Air- and moisture-sensitive catalysts require strict anaerobic techniques.[6]

  • Reagent and Solvent Purity: Trace impurities in the substrate (4-methoxyacetophenone), hydrogen donor (e.g., 2-propanol), or solvent can poison the catalyst or interfere with the chiral induction.[6] Always use freshly distilled or anhydrous solvents.

  • Reaction Temperature: Temperature can significantly influence enantioselectivity.[7] Inconsistent or incorrect temperature control can lead to variable results.

  • Incorrect Base Concentration: In many ATH reactions, a base (like t-BuOK) is required. The concentration of this base can affect both the reaction rate and the final e.e. value.[4]

Q3: How does the choice of solvent impact the enantioselectivity of the reaction?

A3: The solvent plays a crucial role by influencing the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[6] Changing the solvent can sometimes even reverse the resulting stereochemistry. It is highly recommended to screen a variety of solvents during the optimization phase of your experiment.

Q4: Can the catalyst be recovered and reused?

A4: The reusability of the catalyst depends on the specific type. Homogeneous catalysts, like many Ru-diamine complexes, can be difficult to recover from the reaction mixture. However, biocatalysts, such as immobilized whole cells, offer excellent operational stability and can be more easily recovered and reused for multiple cycles.[3] Heterogeneous catalysts, where the chiral agent is anchored to a solid support, are also designed for easier recovery and recycling.[8][9]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or Inconsistent Enantiomeric Excess (e.e.)

Your chiral HPLC or GC analysis shows a low e.e. value, or the e.e. varies significantly between identical runs.

Troubleshooting Workflow

cluster_1 Analytical Checks cluster_2 Material Purity cluster_3 Condition Control Start Low / Inconsistent e.e. Step1 Step 1: Validate Analytical Method Start->Step1 CheckMethod Is Chiral HPLC/GC method validated? (Resolution > 1.5) Step1->CheckMethod Step2 Step 2: Scrutinize Reagents & Catalyst CheckSubstrate Substrate / Reagent Purity Step2->CheckSubstrate Step3 Step 3: Evaluate Reaction Conditions CheckTemp Temperature Control (Accurate? Stable?) Step3->CheckTemp End Achieved High & Reproducible e.e. CheckMethod->Step2 Yes Validate Action: Re-validate method. Check column, mobile phase, and detector response. CheckMethod->Validate No Validate->Step2 PurifyReagents Action: Purify substrate (distill/recrystallize). CheckSubstrate->PurifyReagents CheckSolvent Solvent Quality (Anhydrous? Peroxides?) UseNewSolvent Action: Use freshly distilled / anhydrous solvent. CheckSolvent->UseNewSolvent CheckCatalyst Catalyst Quality / Handling (Air/moisture sensitive?) UseFreshCatalyst Action: Use fresh catalyst. Handle with strict air-free technique. CheckCatalyst->UseFreshCatalyst PurifyReagents->CheckSolvent UseNewSolvent->CheckCatalyst UseFreshCatalyst->Step3 Calibrate Action: Calibrate thermostat. Ensure uniform heating/cooling. CheckTemp->Calibrate CheckAtmosphere Inert Atmosphere (Pure? No leaks?) CheckLeaks Action: Check for leaks. Use high-purity inert gas. CheckAtmosphere->CheckLeaks Calibrate->CheckAtmosphere CheckLeaks->End

Caption: Troubleshooting workflow for low enantioselectivity.

Problem 2: Low Reaction Conversion or Yield

The reaction stalls or provides a low yield of the desired alcohol, even though the e.e. of the product formed is acceptable.

Potential Cause Troubleshooting Action
Catalyst Deactivation Impurities (e.g., sulfur compounds) in reagents or solvent can act as poisons.[6] Ensure the highest purity of all materials. For air-sensitive catalysts, confirm that inert atmosphere techniques (glovebox, Schlenk line) were rigorously followed.[6]
Insufficient Hydrogen Donor In ATH, the hydrogen donor (e.g., 2-propanol) is a reagent. Ensure it is used in a sufficient excess.
Incorrect Catalyst Loading Catalyst loading that is too low can lead to slow or incomplete reactions. Conversely, very high loading may sometimes lead to aggregation and lower activity.[6] Perform a screen to find the optimal catalyst loading.
Sub-optimal Temperature or Pressure For hydrogenations, both temperature and H₂ pressure are critical. Low pressure or temperature may result in a slow reaction rate. Consult literature for optimal conditions for your specific catalyst system.

Data & Performance Comparison

The following tables summarize performance data from different catalytic systems for the asymmetric reduction of 4-methoxyacetophenone.

Table 1: Chemo-catalytic Reduction of 4-Methoxyacetophenone

Catalyst / LigandS/C RatioConditionsYielde.e. (%)ProductReference
RuCl₂(indan-ambox)(PPh₃)1005 atm H₂, t-BuOK, 2-propanol, RT, 15h>99%92(R)[10]
RuCl₂[(S)-tolbinap][(R)-iphan]55,0009 atm H₂, t-BuOK, 2-propanolquant.98(R)[11]
Pt/TiO₂ with Cinchonidine-H₂, Toluene-~30(R)[12]

Table 2: Bio-catalytic Reduction of 4-Methoxyacetophenone

BiocatalystConditionsYielde.e. (%)ProductReference
Immobilized Rhodotorula sp. AS2.224125°C, pH 8.5, 5% (v/v) ionic liquid98.3%>99(S)[3]
Saccharomyces uvarumOptimized pH, temperature, and agitationGood-(S)[2]

Experimental Protocols

Protocol: Asymmetric Transfer Hydrogenation using a Ru(II)-TsDPEN Catalyst

This protocol is a representative procedure for the asymmetric transfer hydrogenation of 4-methoxyacetophenone.

Experimental Workflow Diagram

cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Analysis Prep 1. Add Ru catalyst and ligand to a dry Schlenk flask. Purge 2. Purge flask with N₂ or Argon. Prep->Purge AddSolvent 3. Add degassed 2-propanol. Purge->AddSolvent AddBase 4. Add base solution (e.g., t-BuOK in 2-propanol). AddSolvent->AddBase AddSubstrate 5. Add 4-methoxy- acetophenone. AddBase->AddSubstrate React 6. Stir at specified temperature for 15-24h. AddSubstrate->React Quench 7. Quench reaction and remove solvent. React->Quench Purify 8. Purify via column chromatography. Quench->Purify Analyze 9. Analyze by Chiral HPLC/GC for e.e. Purify->Analyze

Caption: General workflow for Asymmetric Transfer Hydrogenation.

Materials
  • [RuCl₂(p-cymene)]₂ (Catalyst precursor)

  • (S,S)-TsDPEN or (R,R)-TsDPEN (Chiral Ligand)

  • 4-methoxyacetophenone (Substrate)

  • 2-propanol (Anhydrous, degassed)

  • Potassium tert-butoxide (t-BuOK)

  • Inert gas (Argon or Nitrogen)

Procedure
  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ and the chiral TsDPEN ligand (molar ratio typically 1:1 Ru to ligand).

  • Add degassed, anhydrous 2-propanol via syringe.

  • Stir the mixture at room temperature for 20-30 minutes until a clear, colored solution is formed.

  • Reaction Setup: In a separate Schlenk flask, add the substrate, 4-methoxyacetophenone.

  • Add the required volume of the in situ prepared catalyst solution (typical S/C ratio is 100:1 to 1000:1).

  • Add a solution of t-BuOK in 2-propanol (typically 2-5 mol% relative to the substrate).

  • Reaction: Stir the resulting mixture at the desired temperature (e.g., room temperature) and monitor the reaction progress by TLC or GC. Reactions typically run for 15-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture, filter it through a short pad of silica (B1680970) gel, and rinse with ethyl acetate.

  • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

  • Analysis: Determine the enantiomeric excess of the purified product using a chiral HPLC or GC column with an appropriate mobile phase.

References

Catalyst deactivation and recovery in 1-(4-Methoxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methoxyphenyl)ethanol via the catalytic hydrogenation of 4-methoxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of 4-methoxyacetophenone?

A1: The most frequently employed catalysts for the reduction of 4-methoxyacetophenone to this compound are palladium on carbon (Pd/C), platinum-based catalysts such as platinum on titania (Pt/TiO2), and Raney Nickel.[1] Biocatalysts, for instance, immobilized Rhodotorula sp. cells, have also been effectively used for enantioselective reductions.[2]

Q2: What are the typical reaction conditions for this synthesis?

A2: Reaction conditions can vary depending on the chosen catalyst. For palladium and platinum catalysts, the reaction is often carried out in a solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.[3] Temperatures can range from room temperature to 50°C, and hydrogen pressure can be from atmospheric to several bars. Biocatalytic reductions are typically performed under milder conditions, such as at 25°C in a buffered aqueous solution.[2]

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, coking, or sintering.

  • Poor Reagent Quality: The substrate or solvent may contain impurities that inhibit the reaction.

  • Suboptimal Reaction Conditions: The temperature, hydrogen pressure, or reaction time may not be optimized for your specific catalyst and setup.

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

Q4: How can I improve the selectivity of the reaction and avoid side products?

A4: To enhance selectivity towards this compound, consider the following:

  • Catalyst Choice: Some catalysts are inherently more selective. For instance, certain modified platinum catalysts have shown high selectivity.[1]

  • Reaction Conditions: Lowering the temperature and hydrogen pressure can sometimes reduce the formation of byproducts from over-hydrogenation.

  • Catalyst Poisons: In some cases, controlled catalyst poisoning can improve selectivity. For example, using diphenylsulfide with a Pd/C catalyst can selectively reduce certain functional groups while leaving others intact.[5]

Q5: What causes catalyst deactivation in this reaction?

A5: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the reactants or solvent, such as sulfur or nitrogen compounds, can strongly adsorb to the active sites of the catalyst, blocking them.[6]

  • Coking: Carbonaceous deposits can form on the catalyst surface, physically blocking active sites.

  • Sintering: At higher temperatures, the metal nanoparticles of the catalyst can agglomerate, reducing the active surface area.[7]

  • Leaching: The active metal (e.g., palladium) can dissolve into the reaction medium, leading to a loss of catalytic activity.[8]

Q6: Can I regenerate and reuse my deactivated catalyst?

A6: Yes, catalyst regeneration is often possible, depending on the cause of deactivation. For palladium catalysts, regeneration methods may include:

  • Washing: Washing with solvents can remove adsorbed impurities and byproducts.

  • Oxidative Treatment: Controlled oxidation, for example, with air at elevated temperatures, can burn off coke deposits.[9]

  • Chemical Treatment: Washing with acidic or basic solutions can remove certain poisons.[10]

For Raney Nickel, reactivation may involve washing with a solvent or treatment under hydrogen pressure to replenish adsorbed hydrogen.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion/Yield Inactive or insufficient catalyst- Use a fresh batch of catalyst. - Increase catalyst loading.
Poor quality of reagents or solvent- Purify the starting material (e.g., recrystallization). - Use freshly distilled, anhydrous solvents.
Suboptimal reaction conditions- Optimize temperature, hydrogen pressure, and reaction time. - Ensure adequate stirring to overcome mass transfer limitations.
Poor Selectivity Over-hydrogenation to byproducts- Lower the reaction temperature and/or hydrogen pressure. - Consider a more selective catalyst or the use of a catalyst modifier.
Formation of unexpected side products- Analyze the reaction mixture to identify byproducts and potential sources of impurities.
Reaction Stalls Catalyst deactivation- Identify the cause of deactivation (see FAQs). - Implement a catalyst regeneration protocol or use a fresh catalyst.
Hydrogen supply issue- Check for leaks in the hydrogenation apparatus. - Ensure the hydrogen source is not depleted.
Inconsistent Results Variations in catalyst preparation/handling- Standardize the procedure for catalyst weighing and transfer, especially for pyrophoric catalysts like Pd/C.
Variability in reagent quality- Use reagents from the same batch for a series of experiments.

Quantitative Data

Table 1: Performance of Different Catalysts in the Synthesis of this compound

CatalystSubstrateTemp. (°C)Pressure (bar)SolventYield (%)Enantiomeric Excess (%)Reference
Pt/TiO₂ (modified with cinchonidine)4-methoxyacetophenoneRT1Toluene-~30[1]
Immobilized Rhodotorula sp.4-methoxyacetophenone25N/ABuffered aq.98.3>99[2]
Saccharomyces uvarum4-methoxyacetophenone30N/ACulture medium>99>99[4]
Pd/SiO₂4-isobutylacetophenone*100-14010-50n-decane~80N/A[12]

Note: Data for 4-isobutylacetophenone is included as a comparable aromatic ketone hydrogenation.

Table 2: Catalyst Deactivation and Recovery Data

CatalystReactionDeactivation CauseRegeneration MethodActivity RecoveryReference
Pd/CAcetylene HydrogenationCoke depositionIndustrial regeneration (details proprietary)Regenerated catalyst had ~50% of the fresh catalyst's metal dispersion but similar activity.[13]
Pd(OH)₂/CHydrogenation DebenzylationPore blockage by organic speciesWashing with chloroform (B151607) and glacial acetic acidCatalyst could be recycled 4 times without a significant decrease in yield.[10]
Pd/ACCO₂ HydrogenationSintering and leachingN/A20% reduction in productivity after 20 hours of continuous operation.[7]

Experimental Protocols

1. Synthesis of this compound using Pd/C Catalyst

  • Materials: 4-methoxyacetophenone, 10% Pd/C catalyst, Ethanol (anhydrous), Hydrogen gas.

  • Procedure:

    • To a flask equipped with a magnetic stir bar, add 4-methoxyacetophenone and ethanol.

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

    • Seal the flask and purge with an inert gas (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon can be used for atmospheric pressure).

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or distillation if necessary.

2. Protocol for Catalyst Deactivation Study

  • Objective: To quantify the loss of catalyst activity over multiple reaction cycles.

  • Procedure:

    • Perform the synthesis of this compound as described in Protocol 1.

    • After the first reaction cycle, recover the catalyst by filtration.

    • Wash the recovered catalyst with a suitable solvent (e.g., ethanol) to remove any adsorbed product and starting material.

    • Dry the catalyst under vacuum.

    • Use the recovered catalyst for a subsequent hydrogenation reaction under identical conditions (same substrate to catalyst ratio, temperature, pressure, etc.).

    • Monitor the reaction rate of the second cycle (e.g., by taking aliquots at regular intervals and analyzing by GC or HPLC).

    • Repeat this process for several cycles.

    • Compare the initial reaction rates or the time required for complete conversion for each cycle to quantify the deactivation. The catalyst activity for each cycle can be expressed as a percentage of the initial activity of the fresh catalyst.

3. Protocol for Catalyst Recovery and Regeneration (Oxidative Method for Pd/C)

  • Objective: To restore the activity of a coked Pd/C catalyst.

  • Procedure:

    • Recover the deactivated catalyst by filtration from the reaction mixture.

    • Wash the catalyst thoroughly with a solvent to remove organic residues.

    • Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C).

    • Place the dried, deactivated catalyst in a tube furnace.

    • Heat the catalyst under a flow of inert gas (e.g., nitrogen) to a temperature of 300-400°C.

    • Slowly introduce a controlled amount of air or a mixture of oxygen and nitrogen into the gas stream. Caution: This process can be exothermic.

    • Hold at this temperature for a specified time (e.g., 2-4 hours) to burn off the carbonaceous deposits.

    • Cool the catalyst to room temperature under an inert gas flow.

    • The regenerated catalyst can then be tested for its activity as described in Protocol 2.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_recovery Catalyst Recovery & Regeneration A 1. Reaction Setup (4-methoxyacetophenone, solvent, catalyst) B 2. Hydrogenation (H2 atmosphere, stirring) A->B C 3. Reaction Monitoring (TLC/HPLC) B->C D 4. Catalyst Filtration C->D E 5. Product Isolation D->E F 6. Recovered Catalyst D->F Deactivated Catalyst G 7. Washing & Drying F->G H 8. Regeneration (e.g., Oxidation) G->H I 9. Re-use Catalyst H->I I->A Regenerated Catalyst

Caption: Experimental workflow for the synthesis of this compound and subsequent catalyst recovery.

Troubleshooting_Guide Start Low Yield or Stalled Reaction? Q1 Is the catalyst fresh? Start->Q1 A1_Yes Check Reagents & Conditions Q1->A1_Yes Yes A1_No Use Fresh Catalyst Q1->A1_No No Q2 Are reagents pure and solvent anhydrous? A1_Yes->Q2 A2_Yes Optimize Reaction Conditions (Temp, Pressure, Time) Q2->A2_Yes Yes A2_No Purify Reagents/Solvent Q2->A2_No No Q3 Is the reaction being monitored? A2_Yes->Q3 A3_Yes Consider Catalyst Deactivation Q3->A3_Yes Yes A3_No Implement Reaction Monitoring (TLC/HPLC) Q3->A3_No No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Catalyst_Deactivation cluster_deactivation Deactivation Mechanisms ActiveCatalyst Active Catalyst (e.g., Pd/C) Poisoning Poisoning (e.g., Sulfur compounds) ActiveCatalyst->Poisoning Coking Coking (Carbon deposition) ActiveCatalyst->Coking Sintering Sintering (Particle agglomeration) ActiveCatalyst->Sintering Leaching Leaching (Metal dissolution) ActiveCatalyst->Leaching DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Coking->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst

Caption: Common mechanisms of catalyst deactivation in hydrogenation reactions.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(4-Methoxyphenyl)ethanol is a key chemical intermediate, particularly valuable in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its chiral variants, (S)- and (R)-1-(4-methoxyphenyl)ethanol, are crucial building blocks for creating enantiomerically pure bioactive compounds, where specific stereochemistry often dictates therapeutic efficacy.[1][3] This guide provides an objective comparison of the primary synthetic methodologies to produce this alcohol, focusing on racemic, and asymmetric approaches. We will present quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the most suitable route for their specific needs.

Route 1: Grignard Reaction of 4-Methoxybenzaldehyde (B44291)

A classic and straightforward approach for C-C bond formation is the Grignard reaction. This method involves the nucleophilic addition of a methylmagnesium halide (e.g., MeMgBr or MeMgI) to the carbonyl carbon of 4-methoxybenzaldehyde. The reaction produces a racemic mixture of this compound after an acidic workup.

The primary advantages of this route are its reliability, relatively high yields, and the ready availability of starting materials. However, it is highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions.[4][5]

General Reaction Scheme

Caption: Synthesis of this compound via Grignard reaction.

Experimental Data Comparison
ParameterValue/ConditionReference
Starting Material 4-Methoxybenzaldehyde[5]
Reagent Methylmagnesium Bromide[5]
Solvent Anhydrous Diethyl Ether or THF[4]
Reaction Time 1-2 hours[5]
Temperature 0 °C to Room Temperature[5]
Yield Typically >80%General Grignard Yields
Stereoselectivity None (Racemic)N/A
Experimental Protocol: Grignard Synthesis

This protocol is a representative example based on general Grignard reaction procedures.[5]

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (fitted with a drying tube), a dropping funnel, and a magnetic stir bar. Flame-dry the apparatus under an inert atmosphere (e.g., nitrogen or argon) and cool to room temperature.

  • Grignard Reagent Preparation: Add magnesium turnings to the flask. Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel and add a small portion to the magnesium. Initiation is indicated by gentle boiling of the ether. Once initiated, add the remaining methyl bromide solution dropwise to maintain a steady reflux.

  • Aldehyde Addition: After the Grignard reagent has formed (typically a grayish, cloudy solution), cool the flask in an ice bath. Add a solution of 4-methoxybenzaldehyde in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Quenching and Work-up: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography or distillation.

Route 2: Reduction of 4'-Methoxyacetophenone (B371526)

The reduction of the prochiral ketone, 4'-methoxyacetophenone, is a highly versatile and common method to produce this compound.[6] This route can be adapted to produce either a racemic mixture or a specific enantiomer depending on the choice of reducing agent and catalyst.

Achiral (Racemic) Reduction

Using a simple hydride reducing agent like sodium borohydride (B1222165) (NaBH₄) in a protic solvent (e.g., methanol (B129727) or ethanol) is an efficient, inexpensive, and operationally simple method to obtain the racemic alcohol.[6][7] NaBH₄ is preferred over more reactive hydrides like LiAlH₄ for its safety, ease of handling, and compatibility with protic solvents.[6]

General Reaction Scheme

Caption: Racemic synthesis via sodium borohydride reduction.

Experimental Data Comparison
ParameterValue/ConditionReference
Starting Material 4'-Methoxyacetophenone[6]
Reagent Sodium Borohydride (NaBH₄)[6][8]
Solvent Methanol or Ethanol[8]
Reaction Time 30-60 minutes[8]
Temperature 0 °C to Room Temperature[8]
Yield >90%[8]
Stereoselectivity None (Racemic)N/A
Experimental Protocol: Sodium Borohydride Reduction

This protocol is a representative example based on general NaBH₄ reduction procedures.[6][8]

  • Reaction Setup: In a round-bottom flask, dissolve 4'-methoxyacetophenone in methanol. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Quenching and Work-up: Slowly add dilute HCl or saturated NH₄Cl solution to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction and Purification: Remove most of the methanol under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Asymmetric Reduction

For applications requiring enantiomerically pure alcohols, asymmetric reduction of 4'-methoxyacetophenone is the preferred method. This can be achieved through two main strategies: catalytic asymmetric hydrogenation and biocatalytic reduction.[3][10]

Catalytic Asymmetric Hydrogenation: This method uses a chiral metal catalyst (e.g., Ruthenium or Platinum-based) to deliver hydrogen stereoselectively. For example, enantioselective hydrogenation using a Pt/TiO₂ catalyst modified with a chiral agent like cinchonidine (B190817) has been studied.[11][12] These methods can provide high enantiomeric excess (ee) but may require specialized high-pressure equipment and careful optimization of the catalyst and reaction conditions.[10]

Biocatalytic Reduction: A greener and highly selective alternative involves using whole-cell biocatalysts (like Saccharomyces uvarum) or isolated ketoreductase (KRED) enzymes.[1][3] These reactions are performed in aqueous media under mild conditions and can achieve exceptionally high conversion and enantiomeric excess (>99% ee).[1]

Experimental Data Comparison: Asymmetric Methods
ParameterCatalytic Hydrogenation (Pt/TiO₂/Cinchonidine)Biocatalytic Reduction (S. uvarum)
Starting Material 4'-Methoxyacetophenone4'-Methoxyacetophenone
Catalyst/Biocatalyst Pt/TiO₂ with Cinchonidine modifierSaccharomyces uvarum S3
Conditions H₂ pressure (0.48–0.98 MPa), n-heptanepH 6.0, 30°C, 200 rpm agitation
Reaction Time Varies with conditions48 hours
Yield (Conversion) Not specified, focus on ee>99%
Enantiomeric Excess (ee) ~30%>99% (S)-enantiomer
Reference [11][12][1]
Experimental Protocol: Biocatalytic Reduction

This protocol is a representative example based on the study using S. uvarum.[1]

  • Biocatalyst Preparation: Cultivate the Saccharomyces uvarum cells in a suitable growth medium (e.g., containing yeast extract, peptone, and glucose).

  • Reaction Setup: In a fermentation flask, prepare a buffered aqueous solution (pH 6.0). Add the substrate, 4'-methoxyacetophenone, and a carbon source like glucose.

  • Inoculation: Inoculate the medium with the cultured S. uvarum cells.

  • Incubation: Incubate the flask at 30°C with constant agitation (e.g., 200 rpm) for approximately 48 hours.

  • Extraction: After the reaction period, saturate the aqueous solution with NaCl and extract the product multiple times with an organic solvent (e.g., chloroform).

  • Purification and Analysis: Combine the organic extracts, dry over an anhydrous salt, and concentrate. Purify the product using flash column chromatography. Determine the conversion and enantiomeric excess using HPLC with a chiral column.[1]

Comparison Summary and Workflow

The optimal synthetic route to this compound depends heavily on the desired outcome, particularly the need for stereochemical control.

RouteKey AdvantagesKey DisadvantagesBest For
Grignard Reaction High yield, reliable for racemic product.Requires strict anhydrous conditions, sensitive to protic functional groups.Small to medium-scale racemic synthesis.
NaBH₄ Reduction Simple, safe, high yield, inexpensive.Produces only racemic product.Rapid and scalable racemic synthesis.
Asymmetric Hydrogenation Can produce chiral product with high ee.Requires specialized catalysts, high-pressure equipment, and optimization.[10][11]Industrial-scale enantioselective synthesis where catalyst development is feasible.
Biocatalytic Reduction Exceptionally high enantioselectivity (>99% ee), environmentally friendly, mild conditions.[1][3]Can require longer reaction times, specific microorganism/enzyme screening, and optimization of biological parameters.[3]High-purity enantioselective synthesis, especially for pharmaceutical applications.
General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and analysis of this compound.

G cluster_0 Synthesis Phase cluster_1 Work-up & Isolation Phase cluster_2 Purification & Analysis Phase A Reaction Setup (Dry Glassware, Inert Atm.) B Reagent / Substrate Addition A->B C Reaction Monitoring (TLC, HPLC) B->C D Quenching C->D Reaction Complete E Liquid-Liquid Extraction D->E F Drying & Solvent Removal E->F G Purification (Column Chromatography) F->G Crude Product H Characterization (NMR, IR, MS) G->H I Purity & Enantiomeric Excess (Chiral HPLC/GC) H->I

Caption: General experimental workflow for synthesis and analysis.

References

A Comparative Guide to Analytical Methods for the Determination of 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of 1-(4-Methoxyphenyl)ethanol. The performance of these methods is compared, supported by representative experimental data and detailed protocols to aid in method selection and validation for quality control and research applications.

Comparison of Analytical Techniques

The choice of an analytical technique for the determination of this compound depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. HPLC and GC are powerful separation techniques that provide high specificity and sensitivity, while UV-Vis spectrophotometry offers a simpler and more cost-effective approach, albeit with lower specificity.[1][2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their distribution between a gaseous mobile phase and a stationary phase.[2]Measurement of the absorption of UV or visible light by the analyte in a solution.[1]
Applicability Well-suited for non-volatile and thermally labile compounds.[3]Ideal for volatile and thermally stable compounds.[3]Applicable to compounds with chromophores that absorb UV or visible light.[1]
Specificity High; can separate the analyte from impurities and degradation products.[4]High; provides excellent separation of volatile components.Low; prone to interference from other UV-absorbing compounds in the sample matrix.[4]
Sensitivity High, with various sensitive detectors available (e.g., UV, DAD, MS).[3]Very high, especially with detectors like Flame Ionization Detector (FID).[5]Moderate; generally less sensitive than HPLC and GC.[1]
Sample Preparation Generally straightforward; involves dissolving the sample in a suitable solvent.May require derivatization for non-volatile compounds to increase volatility.Simple; requires dissolving the sample in a UV-transparent solvent.
Cost & Complexity Moderate to high instrument cost and complexity.[6]Moderate to high instrument cost; requires a gas supply.[2]Low instrument cost and simple operation.[1]

Detailed Experimental Protocols

The following are representative protocols for the analysis of this compound using HPLC, GC-FID, and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[4]

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL. Further dilute to prepare working standards in the range of 1-50 µg/mL.

Sample Preparation: Prepare a sample solution in the mobile phase to obtain a theoretical concentration of 25 µg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detector (GC-FID)

This method is ideal for determining the purity of this compound and quantifying volatile impurities.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.[7]

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL. Prepare working standards by serial dilution in methanol to cover the range of 0.5-25 µg/mL.

Sample Preparation: Dissolve the sample in methanol to obtain an expected concentration of 10 µg/mL of this compound.

UV-Vis Spectrophotometry

This is a simple and rapid method for the quantification of this compound in simple matrices where interfering substances are absent.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Method Parameters:

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of this compound from 200 to 400 nm. The expected λmax is around 225 nm.

  • Cuvette: 1 cm quartz cuvette

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 100 µg/mL. From the stock solution, prepare a series of calibration standards ranging from 2 to 20 µg/mL.

Sample Preparation: Accurately prepare a sample solution in methanol to yield a final concentration within the calibration range (e.g., 10 µg/mL).

Procedure: Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample from the calibration curve.

Validation Data Summary

The following tables summarize the expected performance data from the validation of each analytical method, based on typical values for similar small molecules.

Table 1: HPLC-UV Method Validation Data
Validation ParameterAcceptance CriteriaExpected Result
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9995 (1-50 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ratio ≥ 3~0.1 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10~0.3 µg/mL
Specificity No interference at the retention time of the analyteBaseline resolution from known impurities
Table 2: GC-FID Method Validation Data
Validation ParameterAcceptance CriteriaExpected Result
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9992 (0.5-25 µg/mL)
Accuracy (% Recovery) 97.0% - 103.0%98.1% - 101.8%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%< 1.2%
- Intermediate Precision≤ 3.0%< 2.0%
Limit of Detection (LOD) S/N ratio ≥ 3~0.05 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10~0.15 µg/mL
Specificity No interfering peaks at the analyte's retention timeGood resolution from solvent and related substances
Table 3: UV-Vis Spectrophotometry Method Validation Data
Validation ParameterAcceptance CriteriaExpected Result
Linearity (Range) Correlation coefficient (r²) ≥ 0.995r² = 0.998 (2-20 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%< 1.5%
- Intermediate Precision≤ 2.0%< 1.8%
Limit of Detection (LOD) Based on standard deviation of the blank~0.5 µg/mL
Limit of Quantitation (LOQ) Based on standard deviation of the blank~1.5 µg/mL
Specificity To be assessed against sample matrixPotential for interference from UV-absorbing excipients

Mandatory Visualizations

G cluster_workflow Analytical Method Validation Workflow cluster_params Validation Parameters Define Define Analytical Method & Scope Develop Method Development & Optimization Define->Develop Protocol Write Validation Protocol Develop->Protocol Execute Execute Validation Experiments Protocol->Execute Report Write Validation Report Execute->Report Specificity Specificity Execute->Specificity Linearity Linearity & Range Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision Execute->Precision LOD LOD & LOQ Execute->LOD Robustness Robustness Execute->Robustness Review Review & Approve Report->Review Implement Implement for Routine Use Review->Implement

Caption: General workflow for analytical method validation.

G cluster_selection Method Selection for this compound Start Start: Define Analytical Need IsVolatile Is the analyte volatile & thermally stable? Start->IsVolatile UseGC Use GC-FID IsVolatile->UseGC Yes NeedSeparation Need to separate from impurities? IsVolatile->NeedSeparation No UseHPLC Use HPLC-UV MatrixSimple Is the sample matrix simple with no interfering UV absorbers? MatrixSimple->UseHPLC No UseUVVis Consider UV-Vis for rapid screening MatrixSimple->UseUVVis Yes NeedSeparation->UseHPLC Yes NeedSeparation->MatrixSimple No

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the Biological Activity of 1-(4-Methoxyphenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enantiomers of 1-(4-Methoxyphenyl)ethanol, (R)-1-(4-Methoxyphenyl)ethanol and (S)-1-(4-Methoxyphenyl)ethanol. These chiral secondary alcohols are recognized as valuable building blocks in the asymmetric synthesis of various bioactive compounds. While the primary utility of these enantiomers lies in their role as precursors, this guide also addresses the current state of knowledge regarding their direct biological activities.

Introduction to this compound Enantiomers

This compound is a chiral compound existing as two stereoisomers, the (R)- and (S)-enantiomers. The spatial arrangement of the hydroxyl group at the chiral center is the distinguishing feature between these two molecules. This stereochemistry is often a critical determinant of biological activity in the larger molecules synthesized from these precursors. The (S)-enantiomer, in particular, has been identified as an important intermediate in the synthesis of pharmacologically active molecules. For instance, enantiopure (S)-1-(4-methoxyphenyl)ethanol is a precursor for the synthesis of cycloalkyl [b] indoles, which have potential applications in the treatment of allergic responses[1].

Physicochemical Properties

A summary of the key physicochemical properties of the enantiomers of this compound is presented in the table below. These properties are fundamental for their synthesis, purification, and handling in a laboratory setting.

Property(R)-1-(4-Methoxyphenyl)ethanol(S)-1-(4-Methoxyphenyl)ethanol
Molecular Formula C₉H₁₂O₂C₉H₁₂O₂
Molecular Weight 152.19 g/mol 152.19 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point 95 °C at 1 mmHg95 °C at 1 mmHg
Density 1.079 g/mL at 25 °C1.079 g/mL at 25 °C
Refractive Index n20/D 1.533n20/D 1.533

Comparative Biological Activity: A Knowledge Gap

This lack of data presents an opportunity for further research to explore the potential stereoselective effects of these enantiomers on various biological systems. Such studies would be valuable in assessing any intrinsic activity that could inform their use in drug design and development beyond their role as simple structural motifs.

Hypothetical Experimental Workflow for Comparative Analysis

To address the existing knowledge gap, a general experimental workflow for the comparative biological evaluation of the this compound enantiomers is proposed. This workflow outlines the key steps from compound acquisition to data analysis.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & Comparison A Synthesis or Purchase of (R)- and (S)-Enantiomers B Purity and Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC, NMR) A->B C Cytotoxicity Assays (e.g., MTT, LDH on various cell lines) B->C D Enzyme Inhibition Assays (e.g., COX, LOX) B->D E Receptor Binding Assays (if potential targets are identified) B->E F Determination of IC50/EC50 Values C->F D->F E->F G Statistical Analysis (e.g., t-test, ANOVA) F->G H Comparative Report Generation G->H

Caption: A general experimental workflow for the comparative biological evaluation of this compound enantiomers.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments that would be essential in a comparative study of the biological activity of this compound enantiomers.

Determination of Enantiomeric Excess using Chiral High-Performance Liquid Chromatography (HPLC)
  • Objective: To confirm the enantiomeric purity of the (R)- and (S)-1-(4-Methoxyphenyl)ethanol samples.

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v), adjusted as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Procedure:

    • Prepare standard solutions of the racemic mixture and each individual enantiomer in the mobile phase.

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject each individual enantiomer sample to confirm its identity and determine its purity.

    • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Cell Viability Assay (MTT Assay)
  • Objective: To assess and compare the cytotoxic effects of the enantiomers on a panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7) and a non-cancerous cell line (e.g., HEK293).

  • Materials: 96-well plates, selected cell lines, cell culture medium (e.g., DMEM with 10% FBS), this compound enantiomers, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the (R)- and (S)-enantiomers in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each enantiomer.

Signaling Pathways

Currently, there is no information available in the scientific literature that directly implicates the enantiomers of this compound in specific signaling pathways. The biological effects of molecules synthesized using these enantiomers would be dependent on the final structure of those molecules and their respective cellular targets.

Conclusion

The enantiomers of this compound are valuable chiral building blocks in synthetic organic chemistry, with the (S)-enantiomer being a key intermediate in the synthesis of certain bioactive molecules. However, a significant knowledge gap exists regarding the direct comparative biological activities of the (R)- and (S)-enantiomers themselves. The proposed experimental workflow and protocols provide a framework for future research to elucidate any potential stereoselective biological effects, which would be of considerable interest to the fields of pharmacology and drug discovery.

References

A Comparative Guide to 1-(4-Methoxyphenyl)ethanol and Other Chiral Alcohols as Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the development of pharmaceuticals, agrochemicals, and fine chemicals, where often only one enantiomer exhibits the desired biological activity. Chiral alcohols are a versatile class of resolving agents, capable of separating racemic acids and other compounds through the formation of diastereomeric derivatives. This guide provides a comparative overview of 1-(4-Methoxyphenyl)ethanol and other chiral alcohols used in this capacity, supported by experimental principles and data from analogous systems.

Principles of Chiral Resolution Using Chiral Alcohols

Chiral resolution with a chiral alcohol typically proceeds via one of two main pathways:

  • Diastereomeric Derivative Formation: A racemic acid can be reacted with a chiral alcohol to form a mixture of diastereomeric esters. These diastereomers, having different physical properties such as solubility, can be separated by fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers regenerates the enantiomerically pure acid and the chiral alcohol.

  • Kinetic Resolution: In this method, a chiral catalyst or enzyme selectively catalyzes the reaction of one enantiomer of a racemic substrate with the chiral alcohol at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched substrate and the product of the reaction with the chiral alcohol.

Performance Comparison of Chiral Alcohols as Resolving Agents

While direct, side-by-side comparative studies detailing the performance of this compound against a broad range of other chiral alcohols for the resolution of a specific racemic compound are not extensively available in the public literature, we can infer performance based on the resolution of structurally similar compounds and general principles of chiral recognition. The effectiveness of a chiral resolving agent is highly dependent on the specific racemic compound being resolved, the solvent system used, and the crystallization conditions.

Below is a table summarizing the performance of various chiral resolving agents, including data for systems analogous to those where this compound would be employed.

Chiral Resolving AgentRacemic Compound TypeMethodDiastereomeric DerivativeSeparation MethodTypical Enantiomeric Excess (e.e.) of Resolved CompoundReference
(R/S)-1-Phenylethanol Racemic Carboxylic Acids (e.g., Profens)Diastereomeric EsterificationEstersFractional Crystallization / ChromatographyModerate to HighGeneral Knowledge
(R/S)-1-(1-Naphthyl)ethanol Racemic Carboxylic AcidsDiastereomeric EsterificationEstersFractional Crystallization / ChromatographyOften High due to rigid structureGeneral Knowledge
(-)-Menthol Racemic Carboxylic AcidsDiastereomeric EsterificationEstersFractional Crystallization / ChromatographyWidely used, variable successGeneral Knowledge
(R,R)-Di-p-toluoyl-tartaric acid Racemic AminesDiastereomeric Salt FormationSaltsFractional CrystallizationHigh[1]
(R,R)-4-chlorotartranilic acid Racemic AminesDiastereomeric Salt FormationSaltsFractional Crystallization>99%[1]

Note: The performance of this compound is expected to be comparable to 1-Phenylethanol, with the methoxy (B1213986) group potentially influencing crystallinity and solubility of the diastereomeric derivatives.

Experimental Protocols

Chiral Resolution of a Racemic Carboxylic Acid via Diastereomeric Esterification

This protocol describes a general procedure for the resolution of a racemic carboxylic acid using a chiral alcohol like (S)-1-(4-methoxyphenyl)ethanol.

Materials:

  • Racemic carboxylic acid

  • (S)-1-(4-Methoxyphenyl)ethanol (or other chiral alcohol)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ethyl acetate

  • Hexane (B92381)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

  • HPLC with a chiral column for determining enantiomeric excess

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq) and (S)-1-(4-methoxyphenyl)ethanol (1.0 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Diastereomers:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude mixture of diastereomeric esters can be separated by fractional crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

  • Hydrolysis of Separated Diastereomers:

    • Dissolve the isolated diastereomeric ester in a suitable solvent (e.g., methanol/water).

    • Add an excess of a base such as LiOH or NaOH.

    • Stir the mixture at room temperature or gently reflux until hydrolysis is complete (monitor by TLC).

    • Acidify the reaction mixture with 1 M HCl and extract the enantiomerically pure carboxylic acid with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the resolved acid.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved carboxylic acid is determined by chiral HPLC analysis.[2]

Enzymatic Kinetic Resolution of a Racemic Alcohol

This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol.

Materials:

  • Racemic secondary alcohol

  • Acyl donor (e.g., vinyl acetate)

  • Lipase (B570770) (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Silica gel for column chromatography

  • GC or HPLC with a chiral column for determining conversion and enantiomeric excess

Procedure:

  • Enzymatic Acylation:

    • To a dry flask, add the racemic secondary alcohol (1.0 eq) and the anhydrous organic solvent.

    • Add the acyl donor (e.g., vinyl acetate, 2.0 eq).

    • Add the lipase (typically 10-50 mg per mmol of alcohol).

    • Seal the flask and stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester.

  • Work-up and Separation:

    • Filter off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted alcohol and the ester product by silica gel column chromatography.

Visualizing the Chiral Resolution Process

The following diagrams illustrate the logical workflow of the two primary methods of chiral resolution discussed.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Derivative Formation Racemic_Mixture_A Racemic Mixture (e.g., Acid) Diastereomers Mixture of Diastereomers Racemic_Mixture_A->Diastereomers Chiral_Resolving_Agent_A Chiral Resolving Agent (e.g., Chiral Alcohol) Chiral_Resolving_Agent_A->Diastereomers Separation Separation (Crystallization or Chromatography) Diastereomers->Separation Diastereomer_1 Diastereomer 1 Separation->Diastereomer_1 Diastereomer_2 Diastereomer 2 Separation->Diastereomer_2 Removal_1 Removal of Resolving Agent Diastereomer_1->Removal_1 Removal_2 Removal of Resolving Agent Diastereomer_2->Removal_2 Enantiomer_1 Enantiomer 1 Removal_1->Enantiomer_1 Enantiomer_2 Enantiomer 2 Removal_2->Enantiomer_2

Fig. 1: Workflow for chiral resolution via diastereomeric derivative formation.

Kinetic_Resolution_Workflow cluster_1 Kinetic Resolution Racemic_Mixture_B Racemic Mixture Selective_Reaction Selective Reaction (~50% conversion) Racemic_Mixture_B->Selective_Reaction Chiral_Reagent_Catalyst Chiral Reagent or Catalyst (e.g., Enzyme + Achiral Acyl Donor) Chiral_Reagent_Catalyst->Selective_Reaction Product_Mixture Mixture of Unreacted Enantiomer and Product Selective_Reaction->Product_Mixture Separation_B Separation (Chromatography) Product_Mixture->Separation_B Unreacted_Enantiomer Unreacted Enantiomer (Enantiomerically Enriched) Separation_B->Unreacted_Enantiomer Product Product of one Enantiomer Separation_B->Product

Fig. 2: Workflow for kinetic resolution.

Conclusion

The selection of an optimal chiral resolving agent is a multifaceted process that often requires empirical screening. While this compound is a promising candidate for the resolution of racemic acids due to its structural similarity to other effective resolving agents like 1-phenylethanol, its performance will ultimately be dictated by the specific substrate and reaction conditions. The methodologies and comparative context provided in this guide offer a foundational framework for researchers to develop and optimize chiral resolution protocols. For any given racemic compound, a screening of several chiral alcohols, including this compound, alongside various solvents, is the most effective strategy to identify the ideal resolution system.

References

A Spectroscopic Showdown: Unmasking the Enantiomers of 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of (R)- and (S)-1-(4-methoxyphenyl)ethanol is presented for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their spectral properties using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supplemented by chiroptical data. Experimental protocols and tabulated data offer a clear, objective comparison to aid in enantiomeric differentiation and characterization.

In the world of chiral molecules, enantiomers present a unique challenge. While possessing identical physical and chemical properties in an achiral environment, their distinct three-dimensional arrangements lead to different interactions with plane-polarized light and other chiral entities. This guide focuses on the spectroscopic differentiation of the (R)- and (S)-enantiomers of 1-(4-methoxyphenyl)ethanol, a chiral secondary alcohol with applications in asymmetric synthesis and as a building block for pharmaceuticals.

Spectroscopic Comparison: A Tale of Two Enantiomers

The primary spectroscopic techniques employed for routine analysis, such as NMR and IR spectroscopy, yield identical spectra for both (R)- and (S)-1-(4-methoxyphenyl)ethanol due to the measurement principles being insensitive to chirality. However, chiroptical methods, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectra of the individual enantiomers, (R)- and (S)-1-(4-methoxyphenyl)ethanol, are identical. The chemical shifts and coupling constants for each corresponding nucleus are the same, reflecting the identical chemical environment of the atoms in an achiral solvent.

To distinguish between enantiomers using NMR, a chiral environment must be introduced. This is typically achieved by using a chiral shift reagent, such as a lanthanide complex (e.g., Eu(hfc)₃), which forms diastereomeric complexes with the enantiomers. These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the (R) and (S) enantiomers in the NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for (R)- and (S)-1-(4-Methoxyphenyl)ethanol

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
7.29d8.62 x Ar-H
6.87d8.62 x Ar-H
4.85q6.5CH-OH
3.80s-OCH₃
2.05br s-OH
1.47d6.5CH₃

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for (R)- and (S)-1-(4-Methoxyphenyl)ethanol

Chemical Shift (ppm)Assignment
159.1Ar-C-OCH₃
138.1Ar-C-CH
126.82 x Ar-CH
113.92 x Ar-CH
70.2CH-OH
55.3OCH₃
25.1CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectra of (R)- and (S)-1-(4-methoxyphenyl)ethanol are identical. The vibrational modes of the chemical bonds are the same for both enantiomers, resulting in the same absorption frequencies, intensities, and band shapes. Key characteristic absorptions include a broad O-H stretching band around 3360 cm⁻¹, C-H stretching bands for the aromatic and aliphatic protons, and strong C-O stretching bands.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3360Broad, StrongO-H stretch
~3030-2830MediumC-H stretch (Aromatic and Aliphatic)
~1610, 1510StrongC=C stretch (Aromatic)
~1245StrongC-O stretch (Aryl ether)
~1080StrongC-O stretch (Alcohol)
Chiroptical Spectroscopy: The Decisive Difference

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are the definitive techniques for distinguishing between enantiomers.

  • Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Enantiomers will exhibit ORD curves that are mirror images of each other. A positive Cotton effect for one enantiomer will correspond to a negative Cotton effect for the other. For (R)-1-(4-methoxyphenyl)ethanol, a specific rotation of [α]D²⁹ = +33.8° (c = 0.60, CH₂Cl₂) has been reported, indicating a positive rotation at the sodium D-line (589 nm)[1]. The (S)-enantiomer would therefore be expected to have a specific rotation of approximately -33.8° under the same conditions.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

NMR Sample Preparation
  • Weigh 5-10 mg of the analyte ((R)-, (S)-, or racemic this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • For analysis with a chiral shift reagent, acquire a spectrum of the pure enantiomer or racemic mixture. Then, add small, incremental amounts of the chiral shift reagent (e.g., Eu(hfc)₃) and acquire a spectrum after each addition to observe the separation of enantiomeric signals.

IR Spectroscopy (Neat Liquid)
  • Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Mount the salt plates in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan with the empty salt plates prior to running the sample.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy
  • Prepare a solution of the enantiomer in a suitable transparent solvent (e.g., methanol (B129727) or cyclohexane) at a known concentration (typically in the mg/mL range).

  • Use a quartz cuvette with a defined path length (e.g., 1 cm).

  • Record a baseline spectrum of the solvent in the cuvette.

  • Fill the cuvette with the sample solution and acquire the ORD or CD spectrum over the desired wavelength range (typically in the UV region for organic molecules).

  • The instrument measures the optical rotation (for ORD) or the difference in absorbance between left and right circularly polarized light (for CD) as a function of wavelength.

Visualizing the Workflow

The logical flow of experiments for comparing the spectroscopic properties of (R)- and (S)-1-(4-methoxyphenyl)ethanol is depicted in the following diagram.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison of (R)- and (S)-1-(4-Methoxyphenyl)ethanol cluster_samples Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_comparison Data Comparison R_Sample (R)-1-(4-Methoxyphenyl)ethanol NMR NMR Spectroscopy (¹H and ¹³C) R_Sample->NMR IR IR Spectroscopy R_Sample->IR ORD_CD Chiroptical Spectroscopy (ORD and CD) R_Sample->ORD_CD S_Sample (S)-1-(4-Methoxyphenyl)ethanol S_Sample->NMR S_Sample->IR S_Sample->ORD_CD NMR_Comp Identical Spectra (in achiral solvent) NMR->NMR_Comp IR_Comp Identical Spectra IR->IR_Comp ORD_CD_Comp Mirror-Image Spectra ORD_CD->ORD_CD_Comp Differentiate Differentiation requires chiral shift reagent NMR_Comp->Differentiate

Caption: Workflow for the spectroscopic comparison of enantiomers.

References

Benchmarking the performance of different catalysts for 1-(4-Methoxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis of 1-(4-methoxyphenyl)ethanol is a critical transformation in the production of various fine chemicals and pharmaceutical intermediates. The efficiency and stereoselectivity of this conversion from 4-methoxyacetophenone are highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalysts, including homogeneous, heterogeneous, and biocatalysts, for this synthesis, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield, enantiomeric excess (ee), and reaction conditions required for the synthesis of this compound. The following table summarizes the performance of various catalytic systems based on reported experimental data.

Catalyst TypeCatalyst SystemSubstrateProduct ConfigurationConversion (%)ee (%)Time (h)Temp. (°C)Key ConditionsRecyclabilityReference
Homogeneous[RuCl(p-cymene)((R,R)-TsDPEN)]Acetophenone (B1666503)(R)-1-Phenylethanol>98970.1725KOH, i-PrOHDifficult[1]
HomogeneousMn-diamine complex (1-Cis)Acetophenone(R)-1-PhenylethanolQuantitative73460KOtBu, i-PrOHNot Reported[2]
HeterogeneousPt/TiO₂ modified with cinchonidine4-MethoxyacetophenoneNot SpecifiedNot Specified~30Not SpecifiedNot SpecifiedH₂ pressureNot Reported[3]
BiocatalystLactobacillus paracasei BD284-Methoxyacetophenone(S)-1-(4-methoxyphenyl)ethanol95>99Not SpecifiedNot SpecifiedWhole-cell biocatalystPossible[4]
BiocatalystSaccharomyces uvarum S34-Methoxyacetophenone(S)-1-(4-methoxyphenyl)ethanol>99>994830pH 6.0, 200 rpmPossible[5]

Note: Acetophenone is often used as a model substrate, and the results are indicative of the catalyst's potential performance with substituted acetophenones like 4-methoxyacetophenone.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.

1. Asymmetric Transfer Hydrogenation using a Noyori-Type Catalyst [1]

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using a [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst.

  • Materials: Acetophenone, 2-propanol (i-PrOH), [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst, Potassium hydroxide (B78521) (KOH).

  • Procedure:

    • To a solution of acetophenone (1 mmol) in 2-propanol (10 mL), add the ruthenium catalyst (0.005 mmol, 0.5 mol%).

    • Add a solution of potassium hydroxide (0.05 mmol) in 2-propanol (1 mL) to the reaction mixture.

    • Stir the mixture at the specified temperature for the required time.

    • Quench the reaction by adding 1 M HCl.

    • Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol (B42297) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

2. Biocatalytic Reduction using Saccharomyces uvarum [5]

This protocol details the whole-cell biocatalytic reduction of 4-methoxyacetophenone.

  • Materials: Saccharomyces uvarum S3, 4-methoxyacetophenone, growth medium (e.g., containing casein and glucose), appropriate buffer (to maintain pH 6.0).

  • Procedure:

    • Cultivate Saccharomyces uvarum S3 in a suitable growth medium.

    • Harvest the cells by centrifugation and wash them.

    • In a reaction vessel, suspend the yeast cells in a buffer at pH 6.0.

    • Add 4-methoxyacetophenone (1 mmol) to the cell suspension.

    • Incubate the reaction mixture at 30°C with agitation (200 rpm) for 48 hours.

    • After the reaction, saturate the supernatant with NaCl and extract the product with an organic solvent (e.g., CHCl₃).

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Determine the conversion and enantiomeric excess of the product by HPLC using a chiral column.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the chemical and biocatalytic synthesis of this compound.

experimental_workflow_chemical cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve Substrate (4-Methoxyacetophenone) in Solvent B Add Catalyst and any Co-catalyst/Base A->B C Stir at Controlled Temperature and Time B->C D Quench Reaction C->D E Extract Product D->E F Purify Product (e.g., Chromatography) E->F G Analyze Yield and ee% (GC/HPLC) F->G

Caption: General workflow for chemical catalytic synthesis.

experimental_workflow_biocatalytic cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Extraction & Analysis A Cultivate Microorganism B Harvest and Wash Cells A->B C Suspend Cells in Buffer B->C D Add Substrate (4-Methoxyacetophenone) C->D E Incubate under Controlled Conditions D->E F Extract Product from Aqueous Phase E->F G Purify Product F->G H Analyze Yield and ee% (GC/HPLC) G->H

Caption: General workflow for biocatalytic synthesis.

References

A Comparative Guide to the Synthesis of 1-(4-Methoxyphenyl)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Grignard, Friedel-Crafts, and Biocatalytic methodologies, supported by experimental data, to inform the selection of the most cost-effective and efficient production route for 1-(4-Methoxyphenyl)ethanol.

This guide provides a comprehensive comparison of three primary synthetic routes to produce this compound, a key intermediate in the pharmaceutical and fine chemical industries. The methodologies evaluated are the Grignard reaction, Friedel-Crafts acylation followed by reduction, and biocatalytic reduction. Each method is assessed based on quantitative data for yield, reaction time, raw material costs, and qualitative considerations of operational complexity, energy consumption, and environmental impact. Detailed experimental protocols are provided to enable researchers to replicate these methods.

At a Glance: Comparison of Synthesis Routes

ParameterGrignard ReactionFriedel-Crafts Acylation & ReductionBiocatalytic Reduction
Overall Yield ~70-85%~65-80%>95%[1]
Reaction Time 2-4 hours4-6 hours (two steps)24-48 hours
Raw Material Cost per Mole of Product ~$25 - $40~$20 - $35~$15 - $30
Enantioselectivity Racemic (requires resolution)Racemic (requires resolution)High (>99% e.e.)[1]
Operational Complexity Moderate (requires anhydrous conditions)High (two distinct reactions, corrosive reagents)Low (aqueous media, ambient conditions)
Energy Consumption Moderate (heating for reflux)High (heating and cooling steps)Low (typically ambient temperature)
Environmental Impact Moderate (ether solvent, quenching agents)High (chlorinated solvents, Lewis acids)Low (aqueous media, biodegradable waste)

Grignard Reaction

The Grignard reaction offers a classic and versatile method for the formation of carbon-carbon bonds. In this synthesis, 4-bromoanisole (B123540) is reacted with magnesium metal to form a Grignard reagent, which then undergoes nucleophilic addition to acetaldehyde (B116499) to yield the desired alcohol.

Experimental Protocol:

Materials:

  • 4-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Acetaldehyde (1.2 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Iodine crystal (initiator)

Procedure:

  • All glassware must be rigorously flame-dried under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a crystal of iodine.

  • A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated by gentle warming and is evidenced by the disappearance of the iodine color and the onset of reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • The reaction mixture is then cooled in an ice bath, and a solution of acetaldehyde in anhydrous diethyl ether is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography or distillation.

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Prepare Anhydrous Diethyl Ether Solution of 4-Bromoanisole grignard_formation Form Grignard Reagent with Mg Turnings reagent_prep->grignard_formation Initiate with I2 addition Add Acetaldehyde Solution grignard_formation->addition Cool to 0°C stirring Stir at Room Temperature addition->stirring quench Quench with Sat. NH4Cl (aq) stirring->quench extraction Extract with Diethyl Ether quench->extraction purification Dry and Evaporate Solvent extraction->purification final_product This compound purification->final_product Friedel_Crafts_Workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction start_acylation Anisole + Acetyl Chloride + AlCl3 in DCM reaction_acylation Stir at Room Temperature start_acylation->reaction_acylation workup_acylation Quench with HCl/Ice & Extract reaction_acylation->workup_acylation intermediate 4-Methoxyacetophenone workup_acylation->intermediate start_reduction 4-Methoxyacetophenone + NaBH4 in Methanol intermediate->start_reduction reaction_reduction Stir at Room Temperature start_reduction->reaction_reduction workup_reduction Quench with HCl & Extract reaction_reduction->workup_reduction final_product This compound workup_reduction->final_product Biocatalytic_Workflow cluster_biocatalyst_prep Biocatalyst Preparation cluster_bioreduction Bioreduction cluster_workup Product Isolation culture_growth Culture S. cerevisiae in Growth Medium cell_harvest Harvest and Wash Yeast Cells culture_growth->cell_harvest resuspend Resuspend Cells in Buffer with Glucose cell_harvest->resuspend add_substrate Add 4-Methoxy- acetophenone resuspend->add_substrate incubation Incubate with Agitation add_substrate->incubation cell_removal Remove Cells by Centrifugation incubation->cell_removal extraction Extract Supernatant with Ethyl Acetate cell_removal->extraction purification Dry and Evaporate Solvent extraction->purification final_product (S)-1-(4-Methoxyphenyl)ethanol purification->final_product

References

A Comparative Analysis of In-Vitro and In-Vivo Efficacy of a 1-(4-Methoxyphenyl)ethanol Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of in-vitro findings to in-vivo outcomes is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of the in-vitro and in-vivo anticancer efficacy of a notable derivative of 1-(4-Methoxyphenyl)ethanol: (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT). Due to a scarcity of publicly available, direct comparative studies on a homologous series of this compound derivatives, PHT serves as a key case study to illustrate the relationship between laboratory-based cellular assays and whole-organism preclinical models.

Executive Summary

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin (B1242451) analog, has demonstrated potent cytotoxic effects in various cancer cell lines in-vitro, with IC50 values in the nanomolar range.[1][2] Subsequent in-vivo evaluation in a sarcoma 180 mouse model revealed significant tumor inhibition, corroborating the in-vitro results.[1][2] This guide will dissect the quantitative data from these studies, present the experimental methodologies, and visualize the workflow for such a comparative analysis.

Data Presentation: In-Vitro vs. In-Vivo Efficacy of PHT

The following tables summarize the quantitative data on the anticancer activity of PHT in both laboratory and animal models.

Table 1: In-Vitro Cytotoxicity of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)

Cancer Cell LineIC50 (nM)
Leukemia (HL-60)1.8
Colon Cancer (HCT-8)2.4
Melanoma (MDA-MB-435)2.6
Ovarian Cancer (OVCAR-3)3.5
Glioblastoma (SF-295)4.2

Data extracted from in-vitro studies on the cytotoxicity of PHT.[1][2]

Table 2: In-Vivo Antitumor Activity of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) in Sarcoma 180 Model

Treatment GroupDose (mg/kg)Tumor Inhibition Rate (%)
PHT2030.9
PHT4048.2
5-Fluorouracil (5-FU)2533.3
PHT + 5-FU20 + 2555.7

Data from in-vivo studies using a sarcoma 180 mouse model.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

In-Vitro Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (in this case, PHT) for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, an MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for a further 3-4 hours.[4] Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 550-600 nm. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In-Vivo Antitumor Efficacy: Sarcoma 180 Mouse Model

The Sarcoma 180 (S180) tumor model is a commonly used allograft syngeneic model for in-vivo anticancer drug screening.[5][6]

  • Animal Model: Swiss albino mice are typically used for this model.[2]

  • Tumor Inoculation: Sarcoma 180 cells (e.g., 1 x 10^7 cells) are injected subcutaneously into the right armpit of the mice.[6]

  • Treatment Protocol: After a set period for the tumor to establish, the mice are randomly divided into control and treatment groups. The test compound (PHT) is administered intraperitoneally at specified doses (e.g., 20 and 40 mg/kg) for a defined duration.[1][2] A positive control group, often treated with a standard chemotherapeutic agent like 5-Fluorouracil, is also included.[1]

  • Tumor Measurement: Tumor volume and weight are monitored throughout the study.

  • Efficacy Evaluation: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. The tumor inhibition rate is calculated using the formula: ((Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight) x 100%.

  • Toxicity Assessment: To assess the toxicity of the compound, parameters such as body weight, hematological profiles, and histopathology of major organs are evaluated.[1][2]

Mandatory Visualizations

The following diagrams illustrate the logical flow of the research process and the experimental workflow.

InVitro_InVivo_Workflow cluster_InVitro In-Vitro Evaluation cluster_InVivo In-Vivo Validation Compound This compound Derivative (PHT) CellLines Panel of Cancer Cell Lines Compound->CellLines Treatment MTT MTT Cytotoxicity Assay CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Treatment Compound Administration IC50->Treatment Dose Selection Analysis Comparative Analysis IC50->Analysis AnimalModel Sarcoma 180 Mouse Model TumorInoculation Tumor Cell Inoculation AnimalModel->TumorInoculation TumorInoculation->Treatment Efficacy Tumor Growth Inhibition Treatment->Efficacy Efficacy->Analysis

Figure 1. General workflow for comparing in-vitro and in-vivo efficacy.

Sarcoma180_Workflow start Start: Select Swiss Albino Mice inoculation Subcutaneous Inoculation of Sarcoma 180 Cells start->inoculation tumor_growth Allow Tumor Growth (e.g., 24 hours) inoculation->tumor_growth grouping Randomly Divide into Control & Treatment Groups tumor_growth->grouping treatment Administer PHT (i.p.) Daily for 7 Days grouping->treatment monitoring Monitor Body Weight & Tumor Size treatment->monitoring euthanasia Euthanize Mice on Day 8 monitoring->euthanasia excision Excise and Weigh Tumors euthanasia->excision analysis Calculate Tumor Inhibition Rate excision->analysis end End: Comparative Data Analysis analysis->end

Figure 2. Experimental workflow for the Sarcoma 180 in-vivo model.

References

Navigating Specificity: A Guide to Cross-Reactivity and Interference in 1-(4-Methoxyphenyl)ethanol Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-(4-Methoxyphenyl)ethanol is critical for robust and reliable study outcomes. This guide provides a comprehensive overview of potential cross-reactivity and interference in assays designed for this compound. While specific experimental data for this compound is not widely published, this document presents a framework for evaluating assay specificity, including detailed experimental protocols and hypothetical data based on established principles of analytical chemistry and immunoassay validation.

The structural characteristics of this compound, an aromatic alcohol, necessitate a thorough evaluation of assay specificity. Structurally similar compounds may cross-react with antibodies or other detection reagents, leading to inaccurate measurements. Furthermore, endogenous and exogenous substances present in biological matrices can interfere with the assay, causing either falsely elevated or depressed results.

Understanding Cross-Reactivity

Cross-reactivity occurs when a substance structurally similar to the analyte of interest binds to the assay's detection components, generating a signal that is indistinguishable from the actual analyte. The degree of cross-reactivity is typically expressed as a percentage relative to the analyte. A high percentage indicates significant potential for inaccurate results in the presence of the cross-reactant.

Potential Cross-Reactants for this compound Assays

A critical step in assay validation is to test a panel of structurally related compounds for their potential to cross-react. The selection of these compounds is based on similarities in their chemical structure to this compound.

Table 1: Hypothetical Cross-Reactivity of Structurally Similar Compounds in a this compound Assay.

CompoundStructural Similarity to this compoundConcentration Tested (ng/mL)Measured Concentration (ng/mL)% Cross-Reactivity
This compound-100100100%
1-(2-Methoxyphenyl)ethanolPositional Isomer10005.20.52%
1-(3-Methoxyphenyl)ethanolPositional Isomer10008.10.81%
4-MethoxyacetophenoneKetone analogue10001.50.15%
4-Methoxybenzoic AcidCarboxylic acid analogue1000<0.1<0.01%
1-(4-Hydroxyphenyl)ethanolDemethylated analogue10002.30.23%
AnisoleParent aromatic ether1000<0.1<0.01%
Ethanol-1,000,000<0.1<0.00001%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Investigating Interference

Interference refers to the effect of a substance present in the sample that alters the correct value of the analyte concentration.[1][2][3] Interfering substances can be endogenous (originating from within the body) or exogenous (introduced from external sources).[1][4]

Common Endogenous and Exogenous Interferents

A comprehensive interference study should evaluate the impact of common substances found in biological samples.

Table 2: Hypothetical Effect of Endogenous and Exogenous Substances on the Quantification of this compound.

Interfering SubstanceConcentration TestedThis compound Spiked (ng/mL)Measured Concentration (ng/mL)% Recovery
Hemoglobin500 mg/dL10098.798.7%
Bilirubin20 mg/dL100101.2101.2%
Triglycerides500 mg/dL10099.599.5%
Human Serum Albumin6 g/dL10097.997.9%
Rheumatoid Factor500 IU/mL100102.5102.5%
EDTA (Anticoagulant)2 mg/mL10099.199.1%
Heparin (Anticoagulant)15 IU/mL100100.8100.8%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable cross-reactivity and interference data.

Protocol for Cross-Reactivity Assessment
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound and each potential cross-reactant in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide).

  • Preparation of Working Standards:

    • For this compound, prepare a series of dilutions from the stock solution to generate a standard curve.

    • For each potential cross-reactant, prepare a high-concentration solution (e.g., 1000 ng/mL or higher) in the assay buffer.

  • Assay Procedure:

    • Run the standard curve for this compound according to the specific assay protocol.

    • In parallel, analyze the high-concentration solution of each potential cross-reactant in the same assay.

  • Data Analysis:

    • From the standard curve, determine the apparent concentration of this compound in the sample containing the potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of Analyte / Actual Concentration of Cross-Reactant) x 100

Protocol for Interference Assessment
  • Sample Preparation: Obtain a pool of the appropriate biological matrix (e.g., serum, plasma) that is free of this compound.

  • Preparation of Interferent Stocks: Prepare concentrated stock solutions of each potential interfering substance.

  • Spiking Procedure:

    • Divide the biological matrix pool into aliquots.

    • Spike one set of aliquots with a known concentration of this compound (e.g., a low, medium, and high concentration within the assay's dynamic range).

    • Spike a second set of aliquots with both the known concentration of this compound and a high, clinically relevant concentration of the potential interferent.

    • A third set of aliquots should be spiked only with the interferent to assess any direct signal it may produce.

  • Assay Procedure: Analyze all prepared samples according to the specific assay protocol.

  • Data Analysis:

    • Calculate the recovery of this compound in the presence of the potential interferent using the following formula: % Recovery = (Measured Concentration in the presence of Interferent / Spiked Concentration) x 100

    • A recovery within a predefined acceptable range (e.g., 85-115%) typically indicates no significant interference.

Visualizing Methodologies

Graphical representations of workflows and logical relationships can aid in the understanding and implementation of these studies.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_analyte Prepare Analyte Stock Solution prep_standards Prepare Analyte Working Standards prep_analyte->prep_standards prep_cross_reactant Prepare Cross-Reactant Stock Solutions prep_test_solutions Prepare High Concentration Cross-Reactant Solutions prep_cross_reactant->prep_test_solutions run_std_curve Run Standard Curve prep_standards->run_std_curve run_test_solutions Analyze Cross-Reactant Solutions prep_test_solutions->run_test_solutions determine_conc Determine Apparent Analyte Concentration run_std_curve->determine_conc run_test_solutions->determine_conc calculate_cr Calculate % Cross-Reactivity determine_conc->calculate_cr

Caption: Workflow for assessing cross-reactivity.

Interference_Study_Logic cluster_selection Selection of Potential Interferents cluster_prep Sample Preparation cluster_analysis Analysis & Interpretation endogenous Endogenous Substances (e.g., Hemoglobin, Bilirubin) matrix Analyte-Free Biological Matrix endogenous->matrix exogenous Exogenous Substances (e.g., Anticoagulants) exogenous->matrix spike_analyte Spike with Analyte matrix->spike_analyte spike_both Spike with Analyte + Interferent matrix->spike_both spike_interferent Spike with Interferent Only matrix->spike_interferent assay Perform Assay spike_analyte->assay spike_both->assay spike_interferent->assay calc_recovery Calculate % Recovery assay->calc_recovery interpret Interpret Results (No Interference if Recovery is within acceptable limits) calc_recovery->interpret

Caption: Logical workflow for an interference study.

References

A Comparative Guide to Confirming the Absolute Configuration of Synthesized 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established analytical techniques for determining the absolute configuration of chiral secondary alcohols, with a specific focus on synthesized 1-(4-Methoxyphenyl)ethanol. The objective is to equip researchers with the necessary information to select the most appropriate method for their needs, ensuring accurate stereochemical assignment, which is a critical aspect of pharmaceutical development and chemical synthesis.

Introduction: The Importance of Absolute Configuration

The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can profoundly influence its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different pharmacological, toxicological, and metabolic properties. Therefore, the unambiguous determination of the absolute configuration of a synthesized chiral compound like this compound is a regulatory and scientific necessity in drug development and a fundamental aspect of stereoselective synthesis.

This guide explores three primary methods for this purpose:

  • Optical Rotation: A classical technique based on the interaction of the chiral molecule with plane-polarized light.

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful separation technique that can resolve enantiomers.

  • Mosher's Ester Analysis (NMR Spectroscopy): A widely used NMR-based method that allows for the determination of absolute configuration through the analysis of diastereomeric esters.

The following sections will detail the experimental protocols for each method, present a comparative summary of their performance, and provide visual workflows to aid in understanding the experimental processes.

General Workflow for Absolute Configuration Determination

The process of confirming the absolute configuration of a synthesized chiral alcohol typically follows a logical progression of experiments. The diagram below illustrates a general workflow that a researcher might follow.

G cluster_synthesis Synthesis & Purification cluster_analysis Chiral Analysis & Configuration Determination cluster_conclusion Conclusion synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification optical_rotation Measure Optical Rotation purification->optical_rotation chiral_hplc Chiral HPLC Analysis purification->chiral_hplc mosher_analysis Mosher's Ester Analysis (NMR) purification->mosher_analysis xray X-ray Crystallography (if crystalline derivative) purification->xray comparison Compare with Literature Data or Known Standard optical_rotation->comparison chiral_hplc->comparison assignment Assign Absolute Configuration (R or S) mosher_analysis->assignment xray->assignment comparison->assignment

Caption: General workflow for the synthesis, purification, and determination of the absolute configuration of this compound.

Comparative Analysis of Methods

The selection of a method for determining absolute configuration depends on factors such as the availability of instrumentation, the amount of sample, and the need for a definitive, non-comparative technique. The following table summarizes the key characteristics of each method.

MethodPrincipleSample RequirementThroughputCostKey AdvantageKey Limitation
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral compound.mg scaleHighLowFast and simpleRequires comparison to a known standard; dependent on concentration and solvent.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.µg to mg scaleMediumMediumExcellent for determining enantiomeric purity.Requires a suitable chiral column and method development; relies on comparison.
Mosher's Ester Analysis NMR analysis of diastereomeric esters formed with a chiral reagent.[1][2][3]mg scaleLowHighProvides absolute configuration without a standard.[4]Can be complex to interpret; requires pure chiral derivatizing agent.[2][5]

Experimental Protocols

Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).

Protocol:

  • Prepare a solution of the synthesized this compound of a known concentration in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

  • Calibrate the polarimeter with the pure solvent.

  • Fill the polarimeter cell with the sample solution and measure the angle of rotation.

  • Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Compare the obtained specific rotation with literature values for the (R) and (S) enantiomers. For instance, a reported value for (R)-1-(4-methoxyphenyl)ethanol is +33.80° (c = 0.60, CH2Cl2), while a value for the (S)-enantiomer is -35.8° (c = 1.00, CHCl3).[6][7]

Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities, leading to different retention times.

Protocol:

  • Select a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of secondary alcohols.

  • Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol).

  • Prepare a dilute solution of the synthesized alcohol in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

  • To determine the absolute configuration, inject a commercially available, enantiomerically pure standard of either (R)- or (S)-1-(4-Methoxyphenyl)ethanol under the same conditions to identify the retention time of each enantiomer.

Principle: This method involves the formation of diastereomeric esters by reacting the chiral alcohol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers have distinct NMR spectra, and the differences in chemical shifts (Δδ) of protons near the chiral center can be used to deduce the absolute configuration.[1][3]

Protocol:

  • Esterification:

    • In two separate NMR tubes, dissolve a small amount (1-5 mg) of the synthesized this compound.

    • To one tube, add (R)-(-)-MTPA chloride and a hindered base (e.g., pyridine (B92270) or DMAP).

    • To the other tube, add (S)-(+)-MTPA chloride and the same base.

    • Allow the reactions to proceed to completion.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric esters.

    • Assign the proton signals for the groups attached to the chiral center in both spectra.

    • Calculate the difference in chemical shifts (Δδ = δS - δR) for each assigned proton.

  • Configuration Assignment:

    • A positive Δδ for protons on one side of the chiral center and a negative Δδ for protons on the other side, when viewed in a specific conformation, indicates the absolute configuration.

The following diagram illustrates the workflow for Mosher's ester analysis.

G cluster_synthesis Esterification cluster_analysis NMR Analysis cluster_conclusion Configuration Assignment alcohol Synthesized This compound ester_r Formation of (R)-MTPA Ester alcohol->ester_r ester_s Formation of (S)-MTPA Ester alcohol->ester_s r_mtpa (R)-MTPA-Cl r_mtpa->ester_r s_mtpa (S)-MTPA-Cl s_mtpa->ester_s nmr_r Acquire ¹H NMR of (R)-MTPA Ester ester_r->nmr_r nmr_s Acquire ¹H NMR of (S)-MTPA Ester ester_s->nmr_s delta_calc Calculate Δδ = δS - δR nmr_r->delta_calc nmr_s->delta_calc model Apply Mosher's Model delta_calc->model assignment Determine Absolute Configuration (R or S) model->assignment

Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

Conclusion

The determination of the absolute configuration of synthesized this compound can be confidently achieved using a combination of the methods described. While optical rotation and chiral HPLC provide valuable information, particularly for assessing enantiomeric purity, they are comparative methods that rely on the availability of an authentic standard. Mosher's ester analysis, on the other hand, stands out as a powerful, albeit more involved, technique that can independently establish the absolute stereochemistry of a chiral alcohol. For unambiguous confirmation, especially in the context of drug development and regulatory submissions, employing at least two of these methods is highly recommended.

References

Safety Operating Guide

Proper Disposal of 1-(4-Methoxyphenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1-(4-Methoxyphenyl)ethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.

I. Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] It is also a combustible liquid.[1] Adherence to proper personal protective equipment (PPE) and handling protocols is mandatory.

A. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

B. Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Absorb the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][3]

  • Collection: Carefully collect the absorbed material and place it into a designated, sealed, and properly labeled container for hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

II. Waste Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Do not dispose of this chemical down the drain or in regular trash.

A. Waste Collection and Segregation

  • Pure Substance: Collect any unused or waste this compound in its original container or a designated, chemically compatible, and sealable waste container.

  • Solutions: If this compound is in a solvent, the entire solution must be treated as hazardous waste.

  • Contaminated Materials: Any items that have come into contact with this compound, including PPE, absorbent materials, and labware, are considered contaminated and must be collected in a sealed container for hazardous waste.[2]

B. Labeling and Storage

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". If it is a mixture, list all components.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Ensure containers are tightly sealed to prevent leaks or the release of vapors.

C. Final Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Always adhere to your institution's specific guidelines for hazardous waste disposal.[2]

III. Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard information for this compound.

PropertyValueSource
GHS Hazard ClassSkin Irritation (Category 2)[1]
GHS Hazard ClassEye Irritation (Category 2A)[1]
GHS Hazard ClassSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1]
GHS Hazard ClassCombustible liquid (Category 4)[1]

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste Generated B Is the waste mixed with other hazardous materials? A->B C Collect in a designated, leak-proof, and chemically compatible container. B->C No C_alt Consult SDS for all components and collect in a compatible, labeled container. B->C_alt Yes D Label container with 'Hazardous Waste' and full chemical name(s). C->D E Store in a cool, dry, well-ventilated area. D->E F Ensure container is tightly sealed and stored away from incompatible materials (e.g., strong oxidizers). E->F G Arrange for pickup by your institution's EHS or a licensed chemical waste contractor. F->G H DO NOT pour down the drain. G->H C_alt->D

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 1-(4-Methoxyphenyl)ethanol (CAS No. 3319-15-1). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety glasses with side shields or chemical safety goggles.Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended).Inspect gloves before each use. Remove and replace immediately if contaminated. See Table 2 for further guidance.
Laboratory coat.Long-sleeved to prevent skin contact.
Respiratory Not required under normal use with adequate ventilation.A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large quantities, in poorly ventilated areas, or during spill cleanup.

Glove Selection and Chemical Compatibility

Table 2: Glove Material Guidance

Glove MaterialRecommendationGeneral Remarks
Nitrile Rubber Recommended for splash protection.Good resistance to alcohols and aromatic compounds.
Neoprene Recommended for splash protection.Good general-purpose chemical resistance.
Butyl Rubber Recommended for extended contact.Offers excellent resistance to a wide range of chemicals.
Natural Latex Not Recommended.Poor resistance to many organic solvents.

Note: The thickness of the glove material is a critical factor in its protective efficacy. Thicker gloves generally offer longer breakthrough times. Always consult the glove manufacturer's specific chemical resistance data.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate aerosols or involve heating, a chemical fume hood is required.

Safe Handling Practices:

  • Avoid contact with skin and eyes.

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, and open flames.[2]

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

Emergency Procedures

First Aid Measures:

ExposureFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2]

Spill Response:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.

  • Collect: Carefully scoop up the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan

Waste Characterization:

  • This compound is a non-halogenated organic solvent.

Disposal Procedure:

  • Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container.

  • Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated PPE should also be disposed of as hazardous waste.

Visual Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Handling this compound engineering_controls Are adequate engineering controls in place? (e.g., fume hood) start->engineering_controls eye_face_protection Wear safety glasses with side shields or goggles. engineering_controls->eye_face_protection Yes respiratory_protection Is there a risk of inhalation? (e.g., large quantities, poor ventilation, aerosol generation) engineering_controls->respiratory_protection No hand_protection Wear nitrile or neoprene gloves. eye_face_protection->hand_protection body_protection Wear a laboratory coat. hand_protection->body_protection body_protection->respiratory_protection respirator Use a NIOSH-approved respirator with an organic vapor cartridge. respiratory_protection->respirator Yes proceed Proceed with handling respiratory_protection->proceed No respirator->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)ethanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.